2-Hydroxyisophthalic acid
Description
Properties
IUPAC Name |
2-hydroxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGHGISNBRCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209401 | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-19-9 | |
| Record name | 2-Hydroxy-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophthalic acid, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 606-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 2-hydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyisophthalic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADA7W32TDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Hydroxyisophthalic Acid: A Technical Guide for Researchers
CAS Number: 606-19-9
This technical guide provides an in-depth overview of 2-hydroxyisophthalic acid, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental protocols, and logical workflows to facilitate its application in research and synthesis.
Core Data Presentation
This compound, with the CAS number 606-19-9, is a hydroxybenzoic acid derivative of isophthalic acid. While comprehensive experimental data on its physical properties is not consistently available across public domains, the following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 606-19-9 | |
| Molecular Formula | C₈H₆O₅ | |
| Molecular Weight | 182.13 g/mol | |
| IUPAC Name | 2-hydroxybenzene-1,3-dicarboxylic acid | |
| Synonyms | 2-Hydroxy-1,3-benzenedicarboxylic acid | |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | |
| InChIKey | WVDGHGISNBRCAO-UHFFFAOYSA-N | |
| Storage Temperature | 2°C - 8°C |
Experimental Protocols
The synthesis of this compound has been documented through various methods, including the oxidation of 2-hydroxy-3-methylbenzoic acid, the cleavage of 2-methoxyisophthalic acid, and the hydrolysis of 2-iodoisophthalic acid. A detailed and reliable one-step method starting from readily available materials involves the oxidation of a cresol-type molecule.
Synthesis via Oxidation of 2-Hydroxy-3-methylbenzoic Acid
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Potassium hydroxide (B78521)
-
2-hydroxy-3-methylbenzoic acid
-
Lead dioxide
-
Concentrated hydrochloric acid
-
Sodium sulfide (B99878) solution
-
Deionized water
Procedure:
-
Preparation of the Reaction Mixture: In a suitable beaker, prepare a slurry by adding 40 g (0.263 mole) of 2-hydroxy-3-methylbenzoic acid to a solution of 100 g (1.78 moles) of potassium hydroxide in 60 ml of water.
-
Oxidation: Place the beaker in a cold oil bath within a fume hood. While stirring, add 240 g (1.00 mole) of lead dioxide to the slurry all at once. Heat the oil bath, and upon reaching 200°C, commence steady manual stirring. The reaction mixture will gradually liquefy and then solidify. Continue heating and stirring for 10-15 minutes after solidification.
-
Extraction: After cooling, transfer the solid reaction mass to a larger beaker and add 1 liter of water. Boil the mixture for at least one hour to ensure complete dissolution of the potassium salt of the product and to break down any lumps.
-
Filtration and Precipitation: Filter the hot suspension by suction and wash the residue with two 250 ml portions of boiling water. Combine the filtrate and washings, and partially neutralize with 150-175 ml of concentrated hydrochloric acid. Add a sufficient amount of sodium sulfide solution to precipitate all lead ions. Boil the suspension gently to coagulate the lead sulfide, cool slightly, and filter with suction.
-
Isolation of Crude Product: Place the filtrate in an ice bath and acidify with approximately 150 ml of concentrated hydrochloric acid to precipitate the crude this compound monohydrate. Collect the crude product by filtration and wash with cold water.
-
Purification: To remove unreacted 2-hydroxy-3-methylbenzoic acid, reflux the crude product with 100 ml of chloroform and filter the hot suspension. The solid residue is then recrystallized from 1 liter of boiling water to yield pure needles of this compound monohydrate.
-
Drying: Dry the purified product at 110°C under vacuum (50-150 mm) for 20 hours.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol described above.
Caption: A flowchart of the synthesis of this compound.
Applications in Drug Development and Research
While this compound serves as a versatile building block in organic synthesis, its direct applications in drug development are not extensively documented in publicly available literature. It is primarily used in the manufacture of various esters.
The isomeric 4-hydroxyisophthalic acid has been used as a scaffold for the synthesis of anilide derivatives that exhibit antimicrobial and antifungal activities. This suggests that the hydroxyisophthalic acid core could be a valuable pharmacophore for the development of novel anti-infective agents. Further research into the biological activities of this compound and its derivatives is warranted.
Due to the lack of specific information on the interaction of this compound with biological systems, no signaling pathway diagrams can be provided at this time. Researchers are encouraged to explore its potential as an enzyme inhibitor or a modulator of biological pathways, given its structural similarity to other biologically active phenolic acids.
Logical Relationships in Synthesis
The synthesis of this compound can be approached through several strategic disconnections. The following diagram illustrates the logical relationship between the target molecule and its potential precursors.
Caption: Retrosynthetic analysis of this compound.
An In-depth Technical Guide to 2-Hydroxyisophthalic Acid: Molecular Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyisophthalic acid, a substituted aromatic dicarboxylic acid, holds significant interest in various scientific domains, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this versatile compound.
Molecular Structure and Identification
This compound, systematically named 2-hydroxybenzene-1,3-dicarboxylic acid, is characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 2. This arrangement of functional groups imparts specific chemical and physical properties to the molecule.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-hydroxybenzene-1,3-dicarboxylic acid[1] |
| CAS Number | 606-19-9[1] |
| Molecular Formula | C₈H₆O₅[1] |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O |
| InChI Key | WVDGHGISNBRCAO-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 182.13 g/mol | [1] |
| Melting Point | 243–255 °C (decomposes) | [2] |
| Boiling Point | Not available (decomposes) | |
| Solubility | - Insoluble in hot chloroform (B151607). - Soluble in cold dilute hydrochloric acid (approx. 6 g/L). | [2] |
| pKa | Data not available | |
| logP (predicted) | 1.1 | [3] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxyl and hydroxyl groups. The aromatic protons will exhibit splitting patterns influenced by their positions relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, including the carboxyl carbons, the hydroxyl-bearing carbon, and the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid and phenol (B47542) groups, a strong C=O stretching vibration from the carboxylic acids, and C=C stretching bands from the aromatic ring.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of water, carbon monoxide, and carbon dioxide. Predicted mass spectrometry data indicates a monoisotopic mass of 182.02153 Da[3].
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A detailed and reliable protocol involves the oxidation of 2-hydroxy-3-methylbenzoic acid.
Experimental Protocol: Oxidation of 2-Hydroxy-3-methylbenzoic Acid[2]
This procedure details the synthesis of this compound via the oxidation of 2-hydroxy-3-methylbenzoic acid using lead dioxide in an alkaline medium.
Materials:
-
2-Hydroxy-3-methylbenzoic acid
-
Potassium hydroxide
-
Lead dioxide
-
Concentrated hydrochloric acid
-
Sodium sulfide (B99878)
-
Chloroform
-
Deionized water
Procedure:
-
In a suitable beaker, prepare a melt of potassium hydroxide.
-
To the molten potassium hydroxide, cautiously add 2-hydroxy-3-methylbenzoic acid and stir to form a slurry.
-
While stirring vigorously in a fume hood, add lead dioxide to the mixture.
-
Heat the reaction mixture in an oil bath, maintaining a temperature of 238–240 °C. The mixture will boil and turn into a bright-orange melt.
-
After the reaction is complete, carefully pour the hot mixture into a separate beaker and allow it to cool and solidify.
-
Dissolve the solidified mass in water with stirring.
-
Filter the suspension to remove insoluble lead oxides.
-
Partially neutralize the filtrate with concentrated hydrochloric acid.
-
Add a solution of sodium sulfide to precipitate any remaining lead ions as lead sulfide.
-
Filter the mixture to remove the lead sulfide precipitate.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the crude this compound monohydrate.
-
To purify the product, reflux the crude acid in chloroform to remove any unreacted starting material. This compound is insoluble in hot chloroform[2].
-
Filter the suspension while hot.
-
Recrystallize the solid from boiling water to obtain pure needles of this compound monohydrate.
-
Dry the final product under vacuum at 110 °C.
Logical Flow of the Synthesis Protocol:
Biological Activities and Potential Applications
While extensive biological data for this compound is limited, its structural motifs suggest potential pharmacological activities. The presence of a salicylic (B10762653) acid-like core (a hydroxybenzoic acid) hints at possible anti-inflammatory properties. One source suggests that the carbonyl oxygens on this compound may be responsible for anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis through binding to cyclooxygenase enzymes. However, detailed experimental evidence for this is not yet available.
Further research is warranted to explore its potential as an enzyme inhibitor, an anti-inflammatory agent, or as a scaffold for the development of new therapeutic agents. Its dicarboxylic acid functionality also makes it a candidate for the synthesis of metal-organic frameworks (MOFs) and polymers with potential applications in drug delivery and biotechnology.
Conclusion
This compound is a compound with well-defined structural features and interesting, though not yet fully explored, physicochemical and biological properties. This guide provides a summary of the current knowledge, with a particular focus on its synthesis. The detailed experimental protocol and workflow diagram offer a practical resource for researchers aiming to prepare this compound for further investigation. Future studies are needed to fully elucidate its spectroscopic characteristics and to explore its potential in drug discovery and materials science.
References
Synthesis of 2-Hydroxyisophthalic Acid from 2,6-Dimethylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyisophthalic acid, a valuable building block in pharmaceutical and chemical industries, starting from the readily available precursor, 2,6-dimethylanisole (B89883). This process involves a two-step synthetic route: the oxidation of 2,6-dimethylanisole to form the intermediate 2-methoxyisophthalic acid, followed by a demethylation reaction to yield the final product. The methodologies outlined are based on established chemical literature, offering a reproducible and scalable approach.
Synthetic Pathway Overview
The synthesis proceeds through two key transformations:
-
Oxidation: The two methyl groups of 2,6-dimethylanisole are oxidized to carboxylic acid functionalities using a strong oxidizing agent, potassium permanganate (B83412), in an alkaline solution. This step yields 2-methoxyisophthalic acid.
-
Demethylation: The methoxy (B1213986) group of the intermediate is cleaved to a hydroxyl group using a hydrobromic acid-acetic acid solution, resulting in the formation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxyisophthalic Acid
Materials:
-
2,6-Dimethylanisole
-
Potassium hydroxide (B78521) (KOH)
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve potassium hydroxide (3.3 g, 0.06 mol) and potassium permanganate (19.15 g, 0.121 mol) in water (98 mL) with stirring to prepare an alkaline potassium permanganate solution.[1]
-
Slowly add 2,6-dimethylanisole (2.6 mL, 0.018 mol) to the stirred alkaline potassium permanganate solution, ensuring it is fully dispersed.[1]
-
Heat the reaction mixture to 80°C and maintain it under reflux for 4 hours with continuous stirring.[1]
-
After the reaction is complete, cool the mixture and remove the insoluble manganese dioxide residue by suction filtration.[1]
-
Acidify the filtrate by dropwise addition of concentrated hydrochloric acid under stirring until the pH reaches 3-4. This will precipitate a white solid.[1]
-
Collect the white solid (2-methoxyisophthalic acid) by suction filtration, wash it 2-3 times with cold water, and dry it in a constant temperature blast drying oven at 60°C.[1]
Step 2: Synthesis of this compound
Materials:
-
2-Methoxyisophthalic acid
-
Hydrobromic acid-acetic acid (HBr-HOAc) solution
-
Methanol
-
Deionized water
Procedure:
-
In a reaction vessel, add 2-methoxyisophthalic acid (15 g, 0.077 mol) to a HBr-HOAc solution (150 mL).[1]
-
Heat the mixture to 120°C and stir under reflux for approximately 4 hours, or until the evolution of gas ceases.[1]
-
Cool the reaction mixture to room temperature, which will cause the crude this compound to precipitate as a canescent solid.[1]
-
Collect the crude product by filtration and wash it with cold water.[1]
-
Recrystallize the crude product from a methanol-water mixture to obtain pure, colorless needle-like crystals of this compound.[1]
-
The final product can be dried to yield approximately 12.9 g to 13.1 g.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from 2,6-dimethylanisole.
Table 1: Reactant and Product Quantities for the Synthesis of 2-Methoxyisophthalic Acid
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| 2,6-Dimethylanisole | C₉H₁₂O | 136.19 | - | 0.018 | 2.6 |
| Potassium Hydroxide | KOH | 56.11 | 3.3 | 0.06 | - |
| Potassium Permanganate | KMnO₄ | 158.03 | 19.15 | 0.121 | - |
| Water | H₂O | 18.02 | - | 5.4 | 98 |
Table 2: Reactant and Product Quantities for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| 2-Methoxyisophthalic Acid | C₉H₈O₅ | 196.16 | 15 | 0.077 | - |
| HBr-HOAc Solution | - | - | - | - | 150-180 |
| This compound | C₈H₆O₅ | 182.13 | 12.9 - 13.1 | - | - |
Table 3: Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Oxidation | 80 | 4 | - |
| 2 | Demethylation | 120 | 4 | ~92.3 - 93.5 |
Table 4: Analytical Data for this compound
| Property | Value |
| Melting Point | 243-244 °C |
| ¹H NMR (500 MHz, MeOD) | δ = 8.11 (d, 2H, J=7.8), 7.00 (t, 1H, J=7.7) |
| Purity (by NMR) | 98.5 - 99.1% |
Visualized Experimental Workflow and Reaction Pathway
The following diagrams illustrate the logical flow of the synthesis and the chemical transformation.
Caption: Experimental workflow for the two-step synthesis.
Caption: Chemical reaction pathway from start to finish.
References
Navigating the Solubility Landscape of 2-Hydroxyisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisophthalic acid, a phenolic dicarboxylic acid, serves as a versatile building block in the synthesis of novel pharmaceutical compounds and advanced materials. Its utility in these applications is fundamentally linked to its physicochemical properties, with solubility playing a pivotal role in reaction kinetics, purification, formulation, and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines detailed experimental protocols for its determination, and presents key workflows relevant to its synthesis and analysis.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure to form a saturated solution. For a polar molecule like this compound, which contains two carboxylic acid groups and a hydroxyl group, its solubility is governed by its ability to form hydrogen bonds with the solvent molecules and the overall polarity match between the solute and the solvent. Generally, polar compounds tend to dissolve in polar solvents ("like dissolves like").
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure and some qualitative observations, a general solubility profile can be inferred.
Qualitative Solubility Observations:
-
Chloroform (B151607): this compound is reported to be "quite insoluble" in hot chloroform. This is expected as chloroform is a relatively non-polar solvent.
-
Water: As a polar molecule capable of forming multiple hydrogen bonds, this compound is expected to have some solubility in water.
-
Alcohols (Methanol, Ethanol): These polar protic solvents are generally good solvents for polar compounds containing hydroxyl and carboxylic acid groups. Therefore, this compound is anticipated to be soluble in methanol (B129727) and ethanol.
-
Acetone (B3395972): A polar aprotic solvent, acetone is also likely to be a suitable solvent for this compound.
-
Ethyl Acetate (B1210297): Being a moderately polar solvent, ethyl acetate may exhibit some solvating power for this compound.
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, and it is expected to be a good solvent for this compound.
Due to the limited availability of specific quantitative data, experimental determination of solubility is crucial for any research or development application. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Molar Solubility (mol/L) at 25°C | Gram Solubility ( g/100 mL) at 25°C |
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Water |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4][5]
Objective: To determine the saturation concentration of this compound in various organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Analytical Method: Quantification by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for the accurate quantification of this compound.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (a wavelength around 210-230 nm is a typical starting point for aromatic acids).
Calibration:
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of the unknown samples can then be determined from this calibration curve.
Synthesis and Analysis Workflows
Understanding the synthesis and analytical workflows is crucial for researchers working with this compound. The following diagrams, generated using the DOT language, illustrate these processes.
Synthesis of this compound
Several synthetic routes to this compound have been reported.[6][7] One common method involves the oxidation of 2-hydroxy-3-methylbenzoic acid. Another approach is the hydrolysis of 2-methoxyisophthalic acid.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103159620A - Preparation method of this compound - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Profile of 2-Hydroxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed guide to the spectroscopic data of 2-Hydroxyisophthalic acid (CAS No. 606-19-9), a valuable building block in pharmaceutical and materials science. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in molecular interactions. This document compiles available spectroscopic data, outlines experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.
Molecular Structure and Properties
This compound, also known as 2-hydroxybenzene-1,3-dicarboxylic acid, possesses a molecular formula of C₈H₆O₅ and a molecular weight of 182.13 g/mol .[1] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 2. This substitution pattern governs its chemical reactivity and is key to interpreting its spectral data.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
A Chinese patent for the synthesis of this compound provides the following ¹H NMR data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.11 | Doublet (d) | 7.8 | 2H | Aromatic (H-4, H-6) |
| 7.00 | Triplet (t) | 7.7 | 1H | Aromatic (H-5) |
Note: At the time of this writing, publicly available experimental ¹³C NMR data for this compound could not be located.
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid and Phenolic) |
| 1720-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1610-1580 | Medium | C=C stretch (Aromatic ring) |
| 1450-1400 | Medium | C-O-H bend (Carboxylic acid and Phenolic) |
| 1300-1200 | Strong | C-O stretch (Carboxylic acid and Phenolic) |
| 900-675 | Strong | C-H bend (Aromatic out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound is 182.02152329 Da.[1] While specific experimental mass spectra are not widely published, the molecular ion peak [M]⁺ would be expected at an m/z of 182.
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion |
| 182 | [M]⁺ |
| 165 | [M-OH]⁺ |
| 137 | [M-COOH]⁺ |
| 121 | [M-COOH-O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Cap the tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
Instrumentation: A mass spectrometer equipped with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) may be added to enhance ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range.
Data Processing:
-
The software will generate a plot of relative intensity versus m/z.
-
Identify the molecular ion peak and any significant fragment ions.
Visualizing the Spectroscopic Workflow
The following diagrams illustrate the general workflows for spectroscopic analysis and the structural relationships within this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Key ¹H NMR correlations for this compound.
References
Crystal Structure of 2-Hydroxyisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the crystal structure of 2-Hydroxyisophthalic acid, a key organic intermediate. The document details its crystallographic parameters, experimental protocols for its synthesis and crystallization, and a workflow for its structural determination.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 164426 .[1] A summary of the key crystallographic parameters, as obtained from this deposition, is presented in the table below.
| Parameter | Value |
| Empirical Formula | C₈H₆O₅ |
| Formula Weight | 182.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.842(2) Å |
| b = 9.534(2) Å | |
| c = 9.987(3) Å | |
| α = 90° | |
| β = 99.87(2)° | |
| γ = 90° | |
| Volume | 735.0(3) ų |
| Z | 4 |
| Calculated Density | 1.646 Mg/m³ |
Experimental Protocols
Detailed methodologies for the synthesis, crystallization, and structural determination of this compound are provided below.
Synthesis of this compound
One common method for the synthesis of this compound involves the oxidation of 2,6-dimethylanisole (B89883).[2]
Materials:
-
2,6-dimethylanisole
-
Potassium permanganate (B83412) (KMnO₄)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Hydrobromic acid (HBr) in acetic acid (HOAc)
-
Methanol
-
Water
Procedure:
-
Oxidation: An alkaline solution of potassium permanganate is prepared by dissolving potassium hydroxide and potassium permanganate in water. 2,6-dimethylanisole is then added to this solution and the mixture is refluxed for several hours. This step oxidizes the methyl groups to carboxylic acids, yielding 2-methoxyisophthalic acid.[2]
-
Work-up and Acidification: After cooling, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with hydrochloric acid to precipitate the intermediate, 2-methoxyisophthalic acid.[2]
-
Demethylation: The 2-methoxyisophthalic acid is dissolved in a solution of hydrobromic acid in acetic acid and refluxed. This step cleaves the methyl ether to yield the final product, this compound.[2]
-
Purification: The crude this compound is purified by recrystallization from a methanol-water mixture to yield colorless needle-like crystals.[2][3]
Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation.
Materials:
-
Purified this compound
-
Methanol
-
Water
-
Small beaker or vial
-
Parafilm
Procedure:
-
Solution Preparation: Prepare a saturated solution of this compound in a methanol-water mixture at a slightly elevated temperature.
-
Slow Evaporation: Cover the beaker or vial containing the solution with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Crystallization: Leave the solution undisturbed at room temperature. Over a period of several days to a week, as the solvent slowly evaporates, single crystals of this compound will form.
Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following workflow.
Workflow:
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data is collected at a controlled temperature, typically using Mo Kα radiation.
-
Data Processing: The collected diffraction data is processed, which includes integration of reflection intensities and corrections for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software such as PLATON. The crystallographic data is then prepared in the standard Crystallographic Information File (CIF) format.
Logical Relationships
A logical diagram illustrating the relationship between the synthesis, crystallization, and structure determination is presented below.
The synthesis of this compound yields a crude product, which is then purified and crystallized to obtain high-quality single crystals. These crystals are subsequently analyzed by X-ray diffraction to determine the precise three-dimensional atomic arrangement, resulting in the final crystallographic data.
References
A Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data on the thermal stability and decomposition of 2-Hydroxyisophthalic acid is limited in publicly available scientific literature. This guide provides known properties of the compound and outlines a comprehensive experimental approach for its thermal analysis based on standard methodologies applied to similar aromatic carboxylic acids.
Introduction to this compound
This compound, also known as 2-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic carboxylic acid.[1] Its structure, featuring two carboxylic acid groups and a hydroxyl group on a benzene (B151609) ring, suggests the potential for complex thermal behavior, including melting, dehydration, and decarboxylation. Understanding the thermal stability of this compound is crucial for applications in pharmaceuticals, polymer synthesis, and as an intermediate in organic synthesis, ensuring its safe handling, storage, and processing.[2][3]
Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₈H₆O₅ | [1][4] |
| Molecular Weight | 182.13 g/mol | [1][4] |
| IUPAC Name | 2-hydroxybenzene-1,3-dicarboxylic acid | [1] |
| CAS Number | 606-19-9 | [1][4] |
| Reported Melting Point | 243-244 °C | [2] |
| Appearance | White to light yellow powder |
Proposed Experimental Protocols for Thermal Analysis
To thoroughly investigate the thermal stability and decomposition of this compound, a multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) is recommended.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining decomposition temperatures, identifying intermediate products, and ascertaining the overall thermal stability of the compound.[5][6][7]
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[8]
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9][10][11] It provides information on melting, crystallization, glass transitions, and heats of reaction.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into an aluminum or other suitable DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Temperature Program: A similar temperature program to the TGA analysis is employed, heating the sample at a controlled rate (e.g., 10 °C/min) through its expected melting and decomposition range.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the resulting thermogram.[11]
Identifying the gaseous products evolved during decomposition is crucial for elucidating the decomposition mechanism. This is often achieved using a hyphenated technique, such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).
Methodology:
-
TGA-MS/FTIR: The TGA experiment is performed as described above. The off-gas from the TGA furnace is transferred via a heated line to a mass spectrometer or an FTIR gas cell.
-
Data Acquisition: Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run. This allows for the identification of specific decomposition products at different temperatures.
-
GC-MS of Residue: The solid residue remaining after the TGA experiment can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation (e.g., dissolution and derivatization) to identify non-volatile decomposition products.
Data Presentation
The quantitative data obtained from the proposed thermal analysis should be summarized for clarity and comparative purposes.
Table 1: Summary of Thermal Analysis Data for this compound
| Parameter | Method | Value | Units |
| Melting Point (Onset) | DSC | °C | |
| Melting Point (Peak) | DSC | °C | |
| Enthalpy of Fusion (ΔHfus) | DSC | J/g | |
| Decomposition Onset (T_onset) | TGA | °C | |
| Temperature of Max. Decomposition Rate (T_peak) | TGA (DTG) | °C | |
| Weight Loss (Step 1) | TGA | % | |
| Temperature Range (Step 1) | TGA | °C | |
| Weight Loss (Step 2) | TGA | % | |
| Temperature Range (Step 2) | TGA | °C | |
| Final Residue at 600 °C | TGA | % | |
| Decomposition Enthalpy (ΔH_decomp) | DSC | J/g | |
| Major Evolved Gases | TGA-MS/FTIR |
Visualization of Experimental Workflow
The logical flow of the comprehensive thermal analysis of this compound can be visualized as follows:
Expected Decomposition Pathway
Based on the thermal behavior of similar aromatic carboxylic acids, the decomposition of this compound is likely to proceed via decarboxylation.[12][13] The presence of two carboxylic acid groups and a hydroxyl group may lead to a multi-step decomposition process. Possible initial decomposition products could include 3-hydroxybenzoic acid and carbon dioxide, followed by further decomposition to phenol (B47542) and another molecule of carbon dioxide at higher temperatures. The exact pathway and intermediates would need to be confirmed by evolved gas analysis.
References
- 1. 2-Hydroxy-1,3-benzenedicarboxylic acid | C8H6O5 | CID 11812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103159620A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 606-19-9 | AAA60619 [biosynth.com]
- 5. libjournals.unca.edu [libjournals.unca.edu]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. etamu.edu [etamu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. news-medical.net [news-medical.net]
- 10. Pharma Engineering: [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study [pharmacalculations.com]
- 11. veeprho.com [veeprho.com]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. researchgate.net [researchgate.net]
Acidity and pKa Values of 2-Hydroxyisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
2-Hydroxyisophthalic acid, a derivative of isophthalic acid, is a molecule of interest in various chemical and pharmaceutical research areas. Its acidic properties, characterized by its acid dissociation constants (pKa values), are fundamental to understanding its chemical behavior, reactivity, and potential applications in drug development and other fields. This technical guide provides an in-depth overview of the acidity of this compound, detailing the experimental protocols for determining its pKa values and presenting a framework for understanding its ionization states. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also outlines the application of computational methods for pKa prediction.
Introduction
This compound, also known as 2-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic organic compound with the chemical formula C₈H₆O₅.[1] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 2. The presence of these three acidic functional groups—two carboxylic acids and one phenolic hydroxyl group—confers upon the molecule the ability to donate three protons, resulting in three distinct pKa values (pKa₁, pKa₂, and pKa₃). These values correspond to the successive deprotonation events and are critical in determining the molecule's charge state at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets, making the knowledge of its pKa values essential for drug design and development.
Acidity and Predicted pKa Values
The acidity of this compound stems from the ionization of its two carboxylic acid groups and the phenolic hydroxyl group. The first deprotonation (pKa₁) is expected to be the most acidic, corresponding to the loss of a proton from one of the carboxylic acid groups. The second deprotonation (pKa₂) will be from the second carboxylic acid group, and the third and least acidic deprotonation (pKa₃) will be from the phenolic hydroxyl group. The precise pKa values are influenced by the electronic effects of the substituents on the benzene ring.
To obtain predicted pKa values, the Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O, can be used as input for prediction software.[2]
Table 1: Predicted pKa Values for this compound
| pKa Value | Predicted Value (approximate) | Corresponding Functional Group |
| pKa₁ | ~2-3 | Carboxylic Acid |
| pKa₂ | ~4-5 | Carboxylic Acid |
| pKa₃ | ~9-10 | Phenolic Hydroxyl |
| Note: These are estimated values and should be confirmed by experimental determination. |
Experimental Determination of pKa Values
The pKa values of this compound can be determined experimentally using several well-established methods. The two most common and accurate methods are potentiometric titration and UV-Vis spectrophotometric titration.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH with a pH meter.
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is a concern.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.
-
Calibrate the pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.
-
-
Titration Procedure:
-
Pipette a known volume of the this compound solution into a beaker.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points on the titration curve. For a triprotic acid, pKa₁ will be the pH at the first half-equivalence point, pKa₂ at the second, and pKa₃ at the third.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peaks in the first derivative plot correspond to the equivalence points.
-
UV-Vis Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. As this compound contains a chromophore (the substituted benzene ring), this method is applicable.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values that cover the expected pKa ranges.
-
-
Spectroscopic Measurement:
-
Prepare a series of solutions by adding a small, constant volume of the this compound stock solution to a larger volume of each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.
-
The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa value. For a molecule with multiple pKa values, multiple sigmoidal transitions may be observed.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
-
Visualizations
Logical Relationship of Deprotonation
The following diagram illustrates the stepwise deprotonation of this compound.
Caption: Stepwise deprotonation of this compound.
Experimental Workflow for Potentiometric Titration
The diagram below outlines the key steps in determining pKa values via potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
References
A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Hydroxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical and computational methodologies that can be applied to the study of 2-hydroxyisophthalic acid. While direct computational studies on this specific molecule are not extensively available in the current body of literature, this document outlines the established computational chemistry workflows, from geometry optimization to the prediction of spectroscopic and electronic properties. The protocols and data presented herein are based on standard computational methods and findings for analogous aromatic carboxylic acids, offering a robust framework for initiating new research on this compound and its derivatives.
Molecular and Physicochemical Properties of this compound
This compound, also known as 2-hydroxybenzene-1,3-dicarboxylic acid, is an aromatic compound with the chemical formula C₈H₆O₅.[1][2][3][4][5] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a hydroxyl group at position 2. This substitution pattern imparts specific chemical properties that are of interest in materials science and drug discovery. The presence of both hydrogen bond donors (-OH and -COOH) and acceptors (C=O and -OH) suggests the potential for complex intermolecular interactions.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆O₅ | [1][2][3][4][5] |
| Molecular Weight | 182.13 g/mol | [1][3][4][5] |
| IUPAC Name | 2-hydroxybenzene-1,3-dicarboxylic acid | [1] |
| CAS Number | 606-19-9 | [1][4][5] |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)O)C(=O)O | [2][4] |
Theoretical and Computational Methodologies
Computational chemistry provides powerful tools to investigate the structural, electronic, and spectroscopic properties of molecules like this compound from first principles. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.
Density Functional Theory (DFT) for Geometry Optimization
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through geometry optimization calculations.
Experimental Protocol: DFT Geometry Optimization
-
Molecular Input: The initial structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.
-
Computational Method Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[6][7] For systems where non-covalent interactions are crucial, functionals like M06-2X may be employed.[8][9]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is generally sufficient for providing a good balance between accuracy and computational expense for molecules of this size.[8][10][11] The inclusion of diffuse functions (++) is important for accurately describing anions and hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
-
-
Software: Quantum chemistry packages like Gaussian, ORCA, or GAMESS are used to perform the calculations.
-
Execution: The geometry optimization is run until the forces on the atoms and the energy change between successive steps are close to zero, indicating that a minimum on the potential energy surface has been reached.
-
Verification: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum.
Caption: General workflow for DFT-based geometry optimization and property calculation.
Vibrational Spectroscopy and Potential Energy Distribution (PED) Analysis
Theoretical vibrational spectra (Infrared and Raman) can be calculated from the results of the frequency analysis. These calculated spectra are invaluable for interpreting experimental data. Potential Energy Distribution (PED) analysis helps in assigning the calculated vibrational modes to specific molecular motions (e.g., C-H stretch, O-H bend).
Experimental Protocol: Theoretical Vibrational Spectroscopy
-
Prerequisite: A successfully optimized geometry and the corresponding frequency calculation output from a program like Gaussian are required.
-
Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. A scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) is typically applied to the calculated frequencies for better agreement with experimental data.[6]
-
PED Analysis: Software such as VEDA (Vibrational Energy Distribution Analysis) is used to analyze the output of the frequency calculation.[10][12][13] VEDA decomposes the normal modes of vibration into contributions from internal coordinates (bond stretches, angle bends, torsions), allowing for an unambiguous assignment of each vibrational band.
-
Spectrum Generation: The scaled frequencies and their corresponding intensities (IR and Raman) can be plotted to generate theoretical spectra, which can then be compared with experimental FT-IR and FT-Raman spectra.
Table 2: Illustrative Calculated Vibrational Frequencies and PED Assignments for this compound (Note: These are representative values based on similar aromatic carboxylic acids and serve as an example of the expected data.)
| Mode | Calculated Frequency (cm⁻¹, Scaled) | Dominant PED Contribution (>10%) | Assignment |
| ν₁ | 3550 | 98% ν(O-H) | Phenolic O-H stretch |
| ν₂ | 3080 | 95% ν(C-H) | Aromatic C-H stretch |
| ν₃ | 1720 | 85% ν(C=O), 12% δ(O-H) | Carboxylic C=O stretch |
| ν₄ | 1600 | 70% ν(C=C), 20% δ(C-H) | Aromatic ring stretch |
| ν₅ | 1450 | 60% δ(C-O-H), 30% ν(C-C) | In-plane O-H bend |
| ν₆ | 1250 | 75% ν(C-O), 15% δ(C-C-C) | Carboxylic C-O stretch |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability and can be used to predict the electronic absorption spectrum of the molecule.[14][15]
Caption: Conceptual diagram of HOMO-LUMO electronic transition.
Table 3: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are hypothetical and for illustrative purposes.)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.
Application in Drug Development
Computational methods are integral to modern drug discovery and design.[7][16][17][18][19] this compound and its derivatives can serve as scaffolds or fragments in the design of new therapeutic agents.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.
Experimental Protocol: Molecular Docking
-
Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound (or its derivative) and optimize its geometry using methods described in section 2.1. Assign appropriate charges.
-
Docking Simulation: Use software like AutoDock, GOLD, or Schrödinger's Glide to dock the ligand into the defined binding site of the target protein. The program will generate multiple possible binding poses.
-
Scoring and Analysis: The generated poses are "scored" based on functions that estimate the binding free energy. The pose with the best score is considered the most likely binding mode. This can then be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: A simplified workflow for computational drug discovery.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures.[1][3][5][20][21] This is particularly relevant for understanding the solid-state properties of a potential drug molecule, such as its packing and polymorphism, which can affect its solubility and bioavailability.
Experimental Protocol: Hirshfeld Surface Analysis
-
Input: A crystal information file (CIF) from X-ray crystallography is required.
-
Software: Use software like CrystalExplorer to generate the Hirshfeld surfaces.
-
Surface Generation: The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
-
Fingerprint Plots: 2D fingerprint plots are generated, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). The percentage contribution of different types of contacts (e.g., H···H, O···H, C···H) to the overall crystal packing can be quantified.
Conclusion
This guide has outlined the key theoretical and computational methodologies applicable to the study of this compound. While specific published computational data for this molecule is sparse, the established protocols for DFT calculations, vibrational analysis, and molecular modeling provide a clear roadmap for future research. By applying these techniques, researchers can gain deep insights into the structural, electronic, and intermolecular properties of this compound, paving the way for its application in materials science and as a scaffold in the development of novel therapeutics.
References
- 1. Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Crystal structure and Hirshfeld surface analysis of (RS)-3-hydroxy-2-{[(3aRS,6RS,7aRS)-2-(4-methylphenylsulfonyl)-2,3,3a,6,7,7a-hexahydro-3a,6-epoxy-1H-isoindol-6-yl]methyl}isoindolin-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of potential energy distribution by VEDA in vibrational assignment some of β-diketones; comparison of theoretical predictions and experimental vibration shifts upon deutration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ossila.com [ossila.com]
- 15. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 16. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, crystal structure and Hirshfeld surface analysis of 5-[2-(dicyanomethylidene)hydrazin-1-yl]-2,4,6-triiodoisophthalic acid ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Biological Activity of 2-Hydroxyisophthalic Acid and its Derivatives: A Review of a Sparsely Explored Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyisophthalic acid, a phenolic dicarboxylic acid, and its derivatives represent a chemical scaffold with potential for biological activity. However, a comprehensive review of the existing scientific literature reveals a significant gap in the exploration of these compounds. While related structures, such as derivatives of its isomer 4-hydroxyisophthalic acid, have shown promise, particularly in the antimicrobial field, dedicated studies on the biological activities of this compound derivatives are notably scarce. This technical guide summarizes the limited available information and highlights the need for further investigation into the antimicrobial, anticancer, and enzyme-inhibiting potential of this compound class.
Introduction
Phenolic acids and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects. The presence of a hydroxyl group and carboxylic acid functionalities on an aromatic ring provides a versatile platform for structural modification and interaction with biological targets. This compound (2-hydroxy-1,3-benzenedicarboxylic acid) is one such compound, yet its biological potential remains largely untapped. This document aims to collate the sparse data available on its derivatives and draw parallels with structurally similar compounds to suggest future research directions.
Synthesis of this compound Derivatives
The synthesis of this compound itself has been documented, often starting from 2,6-dimethylanisole (B89883) through oxidation and subsequent demethylation. While the synthesis of various derivatives is theoretically feasible, published research detailing the synthesis and subsequent biological evaluation of a wide range of these derivatives is limited.
Below is a generalized workflow for the potential synthesis and evaluation of this compound derivatives.
Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Antimicrobial Activity
This suggests that amide derivatives of this compound could also possess antimicrobial properties. The synthesis and screening of a library of such derivatives would be a logical first step in exploring this potential.
Experimental Protocol: Antimicrobial Screening (Disk Diffusion Assay - based on related compounds)
A standard protocol for preliminary antimicrobial screening, such as the disk diffusion assay (Kirby-Bauer method), would be appropriate for evaluating new this compound derivatives. A generalized methodology is provided below:
-
Microorganism Preparation: Inoculate a sterile nutrient broth with a pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli). Incubate at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the standardized microbial suspension onto the surface of a Mueller-Hinton agar (B569324) plate using a sterile cotton swab.
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with known concentrations of the test compounds dissolved in a suitable solvent (e.g., DMSO). A solvent control disk should also be included.
-
Incubation: Place the impregnated disks onto the surface of the inoculated agar plates. Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.
Anticancer Activity
There is a lack of specific data on the anticancer activity of this compound and its derivatives. General studies on other classes of phenolic acids and their derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Given the structural features of this compound, its derivatives, such as amides and esters, could be explored for their potential as anticancer agents.
Enzyme Inhibition
The potential for this compound derivatives to act as enzyme inhibitors is another unexplored area. The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes. For instance, metal complexes of Schiff bases derived from other aromatic hydroxy acids have shown inhibitory activity against enzymes like urease and xanthine (B1682287) oxidase.
A hypothetical pathway illustrating the general concept of enzyme inhibition is presented below.
Caption: Conceptual diagram of competitive enzyme inhibition by a this compound derivative.
Conclusion and Future Directions
The biological activity of this compound and its derivatives is a significantly underexplored area of research. The limited available data, primarily on a structural isomer, suggests that this class of compounds may hold promise as antimicrobial agents. There is a clear and compelling need for systematic studies to synthesize and screen a variety of this compound derivatives for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Such research would not only fill a knowledge gap but also has the potential to uncover novel therapeutic leads. Future work should focus on creating libraries of esters, amides, Schiff bases, and metal complexes of this compound and evaluating their biological effects through robust in vitro and in vivo assays.
References
2-Hydroxyisophthalic Acid: A Versatile Building Block in Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
2-Hydroxyisophthalic acid, a substituted aromatic dicarboxylic acid, has emerged as a significant building block in various fields of chemistry. Its unique structure, featuring a hydroxyl group ortho to one carboxylic acid and meta to the other, imparts specific reactivity and coordination properties. This guide provides a comprehensive review of its synthesis, applications in metal-organic frameworks (MOFs) and polymers, and its potential in medicinal chemistry, with a focus on experimental details and quantitative data.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Experimental Protocols
Method 1: Oxidation of 2-Hydroxy-3-methylbenzoic Acid
This method involves the oxidation of 2-hydroxy-3-methylbenzoic acid using lead dioxide in an alkaline medium. It is a one-step procedure that is particularly useful when starting from readily available cresol-type molecules.[1]
-
Reagents: 2-Hydroxy-3-methylbenzoic acid, Potassium hydroxide (B78521), Lead dioxide, Concentrated hydrochloric acid, Sodium sulfide (B99878) solution, Chloroform (B151607).
-
Procedure:
-
A slurry is prepared by mixing potassium hydroxide and 2-hydroxy-3-methylbenzoic acid in a beaker.
-
Lead dioxide is added to the slurry at once.
-
The mixture is heated in an oil bath to 200°C with steady manual stirring. The reaction is vigorous and requires caution.
-
After the reaction subsides, the mixture is heated to 240-250°C and maintained for 10-15 minutes.
-
The hot reaction mixture is carefully poured into water and boiled.
-
The alkaline filtrate is partially neutralized with concentrated hydrochloric acid.
-
Sodium sulfide solution is added to precipitate lead ions as lead sulfide, which is then removed by filtration.
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate crude this compound monohydrate.
-
The crude product is purified by refluxing in chloroform to remove unreacted starting material, followed by recrystallization from boiling water.[1]
-
Method 2: From 2,6-Dimethylanisole (B89883)
This synthetic route starts with the oxidation of 2,6-dimethylanisole to 2-methoxyisophthalic acid, followed by demethylation to yield the final product. This method is advantageous due to its mild reaction conditions and high yield.[2]
-
Reagents: 2,6-Dimethylanisole, Potassium hydroxide, Potassium permanganate (B83412), Concentrated hydrochloric acid, HBr-HOAc solution.
-
Procedure:
-
Oxidation: 2,6-Dimethylanisole is slowly added to an alkaline potassium permanganate solution and refluxed for 4 hours. The insoluble residue is removed by filtration. The filtrate is then acidified with hydrochloric acid to precipitate the intermediate, 2-methoxyisophthalic acid.
-
Demethylation: The 2-methoxyisophthalic acid is dissolved in a mixture of hydrobromic acid and acetic acid (HBr-HOAc) and refluxed for approximately 4 hours at 120°C until gas evolution ceases.
-
Upon cooling, the crude this compound precipitates and is further purified by recrystallization.[2]
-
Synthesis Workflow
Applications in Metal-Organic Frameworks (MOFs)
This compound and its isomers are valuable ligands in the synthesis of metal-organic frameworks (MOFs). The presence of both carboxylate and hydroxyl groups allows for diverse coordination modes, leading to the formation of robust frameworks with interesting properties for gas storage, separation, and catalysis. While many studies have focused on 5-hydroxyisophthalic acid, the 2-hydroxy isomer also serves as a critical component in constructing novel MOFs.
MOF Synthesis and Catalytic Activity
Metal complexes and coordination polymers derived from hydroxyisophthalic acids have demonstrated catalytic activity in various organic transformations. For instance, copper(II) coordination polymers have been studied as efficient heterogeneous catalysts.
| Catalyst/MOF | Reactants | Product | Yield | Reference |
| Dinuclear Cu(II) coordination polymer | Phenylacetylene, Aldehyde, Piperidine | Propargylamines | Moderate | [3] |
| Cu(II)-cyclam(OH)4 complex | p-Thiocresol | p,p'-Ditolyldisulfide | ~100% | [4] |
| Cu(II)-cyclam(OH)4 complex | N'-Phenylpropionohydrazide | Diphenyl hydrazide | 90% | [4] |
Logical Relationship of MOF applications
Applications in Polymer Chemistry
The difunctional nature of this compound, possessing two carboxylic acid groups and a hydroxyl group, makes it a suitable monomer for the synthesis of various polymers, including polyesters and polyamides. The hydroxyl group can also be used for further functionalization of the polymer backbone.
Polyesters and Polyamides
In principle, this compound can undergo polycondensation reactions with diols to form polyesters or with diamines to form polyamides. The presence of the hydroxyl group along the polymer chain can influence the polymer's properties, such as solubility, thermal stability, and potential for post-polymerization modification. While specific studies on polyesters and polyamides derived directly from this compound are not abundant in the literature, research on related 5-alkoxyisophthalic acids demonstrates the feasibility of incorporating such functionalized monomers into high-performance polymers.[5] These studies show that the incorporation of such monomers can improve the solubility and processability of the resulting polymers.[5]
Polymer Synthesis Workflow
Applications in Medicinal Chemistry
Hydroxybenzoic acid derivatives are known to exhibit a wide range of biological activities. While research specifically targeting this compound is limited, studies on its isomers and related compounds provide strong indications of its potential in drug discovery and development.
Antimicrobial Activity
Derivatives of 4-hydroxyisophthalic acid, specifically 1,3-bis-anilides, have been synthesized and screened for their antibacterial and antifungal activities.[6] These studies revealed that certain halogen- and nitro-substituted anilides exhibit significant activity against both Gram-positive and Gram-negative bacteria.[6] This suggests that derivatives of this compound could also possess antimicrobial properties, making them interesting candidates for the development of new anti-infective agents.
The antimicrobial mechanism of phenolic acids is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell death.[7] The lipophilicity of the molecule plays a crucial role in its interaction with the bacterial membrane.
| Compound Class | Organisms Tested | Activity | Reference |
| 1,3-bis-(halogen-anilides) of 4-hydroxyisophthalic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa, etc. | Significant activity against Gram+ and Gram- bacteria | [6] |
| Schiff bases of p-hydroxy benzoic acid | Bacteria and Fungi | Potent antimicrobial agents | [2] |
| 5-(p-hydroxybenzoyl) shikimic acid | S. haemolyticus, E. coli | Moderate antibacterial activity | [7] |
Potential as Enzyme Inhibitors
The structural motifs present in this compound and its derivatives make them potential candidates for enzyme inhibition. For instance, pyrazole (B372694) carboxylic acids have been identified as potent inhibitors of L-2-hydroxy acid oxidase 2 (Hao2), an enzyme implicated in blood pressure regulation.[8] Given the structural similarities, derivatives of this compound could be explored as inhibitors for various enzymes, opening avenues for the development of new therapeutic agents.
Proposed Antimicrobial Signaling Pathway
Conclusion
This compound is a versatile and valuable compound in chemical synthesis. Its established synthetic routes and its utility as a linker in the construction of functional metal-organic frameworks are well-documented. While its application in polymer chemistry and medicinal chemistry is less explored, the existing research on related structures strongly suggests significant potential. Future research focusing on the synthesis and characterization of polymers derived from this compound and the exploration of the biological activities of its derivatives is warranted. Such studies could unlock new materials with advanced properties and novel therapeutic agents to address pressing global health challenges.
References
- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Hydroxyisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and evolution of synthesis methods for 2-Hydroxyisophthalic acid, a valuable building block in pharmaceutical and chemical research. This document details key synthetic protocols, presents comparative quantitative data, and illustrates the chemical pathways involved.
Introduction and Historical Context
This compound, also known as 2-hydroxy-1,3-benzenedicarboxylic acid, is an aromatic compound of significant interest due to its utility as a precursor in the synthesis of various pharmaceuticals and specialty chemicals. Its discovery and the subsequent development of its synthesis routes reflect the progression of organic chemistry over the last century. Early methods were often characterized by harsh reaction conditions and modest yields, while modern approaches prioritize efficiency, milder conditions, and higher purity. This guide will explore the key milestones in the synthesis of this important molecule.
Comparative Summary of Synthesis Methods
The following table summarizes the key quantitative data for the primary synthesis methods of this compound, offering a clear comparison of their efficiency and reaction conditions.
| Synthesis Method | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Reported Yield |
| Modern: Oxidation and Demethylation | 2,6-Dimethylanisole (B89883) | 1. KMnO4, KOH2. HBr-HOAc | 80°C then 120°C | ~8 hours | ~92-94% |
| Historical: Lead Dioxide Oxidation | 2-Hydroxy-3-methylbenzoic acid | PbO2, KOH | 240-250°C | ~20 minutes | 68-74% |
| Historical: Ether Cleavage | 2-Methoxyisophthalic acid | Hydriodic acid (HI) | Not specified | Not specified | Not specified |
| Historical: Hydrolysis of Halogenated Precursor | 2-Iodoisophthalic acid | Alcoholic Sodium Hydroxide (B78521) (NaOH) | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthesis routes of this compound.
Modern Synthesis: From 2,6-Dimethylanisole
This contemporary two-step method offers high yields and utilizes readily available starting materials.[1] The process involves the oxidation of 2,6-dimethylanisole to 2-methoxyisophthalic acid, followed by demethylation.
Step 1: Oxidation to 2-Methoxyisophthalic Acid
-
In a suitable reactor, dissolve potassium hydroxide (e.g., 3.3 g, 0.06 mol) and potassium permanganate (B83412) (e.g., 19.15 g, 0.121 mol) in water (e.g., 98 mL).
-
With vigorous stirring, slowly add 2,6-dimethylanisole (e.g., 2.6 mL, 0.018 mol) to the alkaline potassium permanganate solution, ensuring it is well dispersed.
-
Heat the mixture to 80°C and maintain reflux for 4 hours.
-
After the reaction is complete, cool the mixture and remove the insoluble residue (manganese dioxide) by suction filtration.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate the intermediate, 2-methoxyisophthalic acid.
-
Collect the white solid by suction filtration, wash with water, and dry.
Step 2: Demethylation to this compound
-
Dissolve the dried 2-methoxyisophthalic acid (e.g., 15 g, 0.077 mol) in a solution of hydrobromic acid in acetic acid (HBr-HOAc) (e.g., 150 mL).
-
Heat the mixture to 120°C and reflux for approximately 4 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature, which will cause the crude this compound to precipitate.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from a methanol-water mixture to obtain the pure product.
Historical Synthesis: Lead Dioxide Oxidation
This one-step method, while historically significant, involves very high temperatures and the use of a heavy metal oxidant.[2]
Experimental Protocol:
-
In a stainless-steel beaker, prepare a mush of potassium hydroxide pellets (240 g) and water (50 mL).
-
Once cooled, add 2-hydroxy-3-methylbenzoic acid (40.0 g, 0.263 mol) to the slurry and stir.
-
In a fume hood, place the beaker in a cold oil bath and stir in lead dioxide (240 g, 1.00 mol) all at once.
-
Heat the oil bath. Once the bath temperature reaches 200°C, begin steady manual stirring.
-
Raise the temperature to 238-240°C and maintain for 15 minutes after the initial vigorous reaction subsides and the mixture turns to a bright-orange melt.
-
Briefly increase the bath temperature to 250°C, then remove the beaker from the heat.
-
Cautiously pour the hot contents into a large glass beaker, spreading it into a thin film as it cools.
-
Once cooled, add 1 L of water to the beakers and stir for at least one hour to dissolve the potassium salts.
-
Filter the cold suspension with suction to remove the insoluble lead oxides.
-
Partially neutralize the filtrate with concentrated hydrochloric acid and then add sodium sulfide (B99878) solution to precipitate any remaining lead ions as lead sulfide.
-
Bring the suspension to a gentle boil to coagulate the lead sulfide, cool slightly, and filter with suction.
-
Place the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the crude this compound monohydrate.
-
Purify the crude product by refluxing in chloroform (B151607) to remove unreacted starting material, followed by recrystallization from boiling water.
Other Historical Synthesis Routes
Two other early methods for the preparation of this compound are documented, though detailed experimental data is less readily available in modern literature.[2]
-
Cleavage of 2-Methoxyisophthalic Acid: This method involves the use of hydriodic acid to cleave the methyl ether group of 2-methoxyisophthalic acid.
-
Hydrolysis of 2-Iodoisophthalic Acid: This route utilizes alcoholic sodium hydroxide to hydrolyze 2-iodoisophthalic acid to the desired product.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods described.
Caption: Modern two-step synthesis of this compound.
Caption: Historical one-step synthesis via lead dioxide oxidation.
Conclusion
The synthesis of this compound has evolved from challenging, high-temperature procedures to more controlled, high-yield modern methods. For contemporary research and development, the two-step oxidation and demethylation of 2,6-dimethylanisole offers a superior route in terms of yield, safety, and scalability. The historical methods, while less practical today, provide valuable context for the advancement of synthetic organic chemistry. This guide serves as a technical resource for professionals requiring a thorough understanding of the preparation of this key chemical intermediate.
References
2-Hydroxyisophthalic acid as a derivative of p-hydroxybenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document clarifies the structural distinction between 2-hydroxyisophthalic acid and p-hydroxybenzoic acid before providing a detailed overview of this compound.
Introduction: Structural Clarification and Overview
A common point of confusion in aromatic acid chemistry is the relationship between various substituted benzoic acids. It is essential to establish from the outset that This compound is not a derivative of p-hydroxybenzoic acid . Their core structures are fundamentally different.
-
p-Hydroxybenzoic acid features a single carboxyl group (-COOH) and a single hydroxyl group (-OH) in a para (1,4) arrangement on a benzene (B151609) ring.
-
This compound , also known as 3-carboxysalicylic acid, is a dicarboxylic acid. It is a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid), with an additional hydroxyl group at the 2-position.
This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, properties, and applications, particularly its significant role as a building block in coordination chemistry and materials science.
Physicochemical and Structural Properties
This compound is a crystalline solid that possesses unique characteristics owing to the specific arrangement of its functional groups. The presence of two carboxylic acid groups and an adjacent hydroxyl group allows for versatile coordination with metal ions and diverse hydrogen bonding interactions.
Table 1: Key Properties of this compound
| Property | Value |
| IUPAC Name | 2-Hydroxybenzene-1,3-dicarboxylic acid |
| Other Names | 3-Carboxysalicylic acid |
| CAS Number | 601-97-8 |
| Molecular Formula | C₈H₆O₅ |
| Molecular Weight | 182.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 243-247 °C (decomposes) |
| Solubility | Soluble in ethanol, ether, and hot water. |
Synthesis of this compound
The primary route for synthesizing this compound is through the carboxylation of m-hydroxybenzoic acid, a process analogous to the Kolbe-Schmitt reaction. This reaction involves the treatment of the phenoxide derived from m-hydroxybenzoic acid with carbon dioxide under elevated temperature and pressure.
Detailed Experimental Protocol: Carboxylation of m-Hydroxybenzoic Acid
This protocol is a representative synthesis based on the Kolbe-Schmitt reaction, adapted for the preparation of this compound.[1][2][3][4][5]
Materials:
-
m-Hydroxybenzoic acid
-
Potassium hydroxide (B78521) (KOH)
-
Carbon dioxide (CO₂), high pressure
-
Hydrochloric acid (HCl), concentrated
-
Water
-
High-pressure autoclave reactor
Procedure:
-
Formation of the Potassium Salt: In a suitable reaction vessel, dissolve m-hydroxybenzoic acid in an aqueous solution of potassium hydroxide. The molar ratio should ensure the formation of the dipotassium (B57713) salt.
-
Dehydration: The resulting solution is carefully heated under vacuum to remove water, yielding the anhydrous potassium salt of m-hydroxybenzoic acid as a dry powder. Complete dryness is crucial as moisture reduces the reaction yield.[1]
-
Carboxylation: The anhydrous salt is transferred to a high-pressure autoclave. The vessel is sealed and purged with nitrogen before being pressurized with carbon dioxide to approximately 100 atm. The reactor is then heated to around 200-240°C and maintained for several hours with constant agitation.
-
Work-up and Isolation: After cooling, the autoclave is carefully depressurized. The solid reaction mixture is dissolved in hot water.
-
Acidification: The aqueous solution is filtered to remove any insoluble byproducts. The clear filtrate is then acidified with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2).
-
Precipitation and Purification: this compound precipitates as a solid upon acidification. The mixture is cooled to maximize precipitation. The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from hot water or a suitable organic solvent.
Synthesis Workflow Diagram
The logical steps of the synthesis process are visualized below.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
The trifunctional nature of this compound makes it a highly valuable ligand, or "linker," in coordination chemistry, particularly for the synthesis of Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. The specific geometry and functional groups of this compound allow for the formation of porous frameworks with tailored properties.
-
Coordination: The two carboxylate groups and the hydroxyl group can coordinate to metal centers in various modes, leading to diverse network topologies.
-
Functionality: The hydroxyl group pointing into the pores of the MOF can serve as a site for post-synthetic modification or as an active site for catalysis and selective guest binding.
Applications for MOFs built with this linker include:
-
Gas storage and separation
-
Catalysis
-
Chemical sensing
-
Drug delivery
Logical Diagram: Role as a MOF Linker
This diagram illustrates the conceptual role of this compound in forming a functional MOF structure.
Caption: Conceptual role of this compound in MOF construction.
Conclusion
While not a derivative of p-hydroxybenzoic acid, this compound is a significant compound in its own right. Its synthesis via the Kolbe-Schmitt reaction provides access to a versatile building block essential for the development of advanced materials like Metal-Organic Frameworks. The unique arrangement of its three functional groups imparts properties that are actively being exploited by researchers in materials science and drug development to create materials with precisely controlled structures and functions.
References
Potential Enzyme Activities of 2-Hydroxyisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyisophthalic acid, also known as 2-hydroxy-1,3-benzenedicarboxylic acid, is a phenolic dicarboxylic acid. While its role as a metabolite in microbial degradation pathways is established, comprehensive data on its specific enzyme-modulating activities in mammalian systems is limited in publicly available scientific literature. An uncorroborated claim suggests potential inhibitory activity against cyclooxygenase (COX) enzymes involved in prostaglandin (B15479496) synthesis. This technical guide summarizes the known metabolic context of this compound, addresses the putative cyclooxygenase interaction, and provides a detailed hypothetical experimental protocol for investigating this potential activity.
Known Enzymatic Interactions: A Metabolite in Microbial Pathways
The most definitive enzymatic reaction involving this compound is its formation as an intermediate in the microbial naphthalene (B1677914) degradation pathway. In this context, it is not an enzyme inhibitor or activator, but rather a substrate for downstream enzymatic conversion.
The established reaction is the conversion of 3-Formylsalicylic acid to this compound.[1] This reaction is an oxidation step requiring molecular oxygen and water.[1]
Caption: Formation of this compound in microbial metabolism.
Following its formation, this compound would be further catabolized, likely by a dioxygenase that would catalyze the cleavage of the aromatic ring, a common strategy in the breakdown of such compounds by microorganisms.
Putative Enzyme Inhibition: Cyclooxygenase and Prostaglandin Synthesis
A commercial supplier has noted that the carbonyl oxygens of this compound may inhibit prostaglandin synthesis by binding to cyclooxygenase (COX) enzymes. However, at the time of this publication, no peer-reviewed studies with quantitative data (e.g., IC50 values) are available to substantiate this claim.
Prostaglandin synthesis is a critical signaling pathway in inflammation, pain, and various homeostatic processes. The key enzymes, COX-1 and COX-2, convert arachidonic acid into Prostaglandin H2 (PGH2), the precursor for various prostaglandins. Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).
Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.
Quantitative Data Summary (Hypothetical)
As no quantitative data from peer-reviewed sources are available, the following table is presented as a template for how such data would be structured if obtained through the experimental protocol outlined below.
| Enzyme Target | Assay Type | Test Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ovine COX-1 | Colorimetric | This compound | TBD | TBD |
| Human COX-2 | Colorimetric | This compound | TBD | TBD |
TBD: To Be Determined
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a detailed protocol for a standard in vitro colorimetric assay to determine the inhibitory activity of this compound against COX-1 and COX-2. This protocol is based on the principle of monitoring the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogen)
-
Tris-HCl buffer (pH 8.0)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590-620 nm
Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer, pH 8.0.
-
Reconstitute COX-1 and COX-2 enzymes in the buffer according to the manufacturer's instructions. Prepare working solutions containing Heme cofactor.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 mM to 1 µM) in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare similar dilution series for control inhibitors (Celecoxib, Ibuprofen).
-
Prepare substrate solution of Arachidonic Acid and TMPD in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
150 µL of assay buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme solution
-
-
Add 10 µL of the serially diluted this compound or control inhibitor. For the 100% activity control, add 10 µL of assay buffer with DMSO. For the blank, add 10 µL of buffer and no enzyme.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the combined Arachidonic Acid/TMPD solution to all wells.
-
Immediately place the plate in the microplate reader.
-
-
Data Collection and Analysis:
-
Measure the absorbance at 620 nm every minute for 5 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Conclusion and Future Directions
This compound is a confirmed intermediate in microbial metabolism. While its potential as an enzyme inhibitor in mammalian systems, particularly against cyclooxygenases, is an area of interest, it remains scientifically unvalidated. The experimental protocol provided herein offers a robust framework for researchers to investigate this putative activity. Further studies are required to isolate and characterize the enzymes responsible for its downstream degradation in microbial pathways and to definitively confirm or refute its activity as a COX inhibitor. Such research would clarify the biological role of this molecule and its potential for applications in drug development.
References
Methodological & Application
Application Notes and Protocols for 2-Hydroxyisophthalic Acid in Luminescent MOFs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and functionalities have led to significant interest in various applications, including gas storage, catalysis, and drug delivery. Luminescent MOFs (LMOFs), in particular, have emerged as promising materials for sensing, bio-imaging, and targeted drug delivery due to their unique photophysical properties.
2-Hydroxyisophthalic acid is a versatile organic linker for the synthesis of LMOFs. The presence of both carboxylate and hydroxyl functional groups allows for the formation of stable frameworks with diverse metal ions, while also providing a mechanism for luminescence and sensing. The hydroxyl group can act as a recognition site for specific analytes, leading to changes in the luminescent properties of the MOF upon binding. This document provides detailed application notes and protocols for the synthesis and utilization of LMOFs based on the this compound linker.
Synthesis of Luminescent MOFs with this compound
The synthesis of LMOFs using this compound can be achieved through various methods, with solvothermal and hydrothermal techniques being the most common. These methods involve heating the constituent metal salts and the organic linker in a sealed vessel to promote the growth of crystalline MOFs.
General Synthesis Workflow
The general workflow for the synthesis of a this compound-based LMOF involves the preparation of the precursor solution, the solvothermal/hydrothermal reaction, and the subsequent purification and activation of the synthesized material.
Caption: General workflow for the synthesis and characterization of a this compound-based luminescent MOF.
Experimental Protocols
Protocol 1: Synthesis of a Cd(II)-based Luminescent MOF with 5-Hydroxyisophthalic Acid (Adapted for this compound)
This protocol is adapted from the synthesis of a Cd(II) MOF using 5-hydroxyisophthalic acid and can serve as a starting point for the synthesis with this compound.[1]
Materials:
-
Cadmium(II) nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
This compound (H₂-HIPA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O and 0.1 mmol of this compound in 10 mL of DMF.
-
Add a co-ligand, such as a bis(imidazole) derivative (e.g., bis(4-(1H-imidazol-1-yl)phenyl)amine), if a mixed-ligand framework is desired.[1]
-
Seal the vial and heat it in an oven at 100 °C for 72 hours.
-
Allow the vial to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF and then with ethanol.
-
Dry the product under vacuum.
Applications in Luminescent Sensing
LMOFs synthesized with this compound are promising candidates for the selective detection of various analytes, including metal ions and small molecules. The sensing mechanism often relies on the interaction of the analyte with the hydroxyl group of the linker, which perturbs the electronic structure of the MOF and leads to a change in its luminescence intensity or wavelength.
Sensing of Metal Ions
The phenolic hydroxyl group on the this compound linker can act as a binding site for specific metal ions, such as Fe³⁺. This interaction can lead to luminescence quenching through mechanisms like competitive energy absorption or electron transfer.
Sensing Mechanism for Fe³⁺:
Caption: Simplified mechanism of Fe³⁺ sensing by a luminescent MOF, leading to luminescence quenching.
Quantitative Data
The following table summarizes typical photoluminescent properties that can be expected from LMOFs based on hydroxylated linkers. The data for the Tb-MOF with 2-hydroxyterephthalic acid is included as a reference to highlight the potential high quantum yield of such systems.[2]
| MOF System | Excitation (nm) | Emission (nm) | Quantum Yield (%) | Analyte Detected | Detection Limit (μM) | Reference |
| Cd(II)-5-hydroxyisophthalic acid (adapted) | ~350 | ~450 | Not Reported | Hg²⁺, Pb²⁺ | Not Reported | [1] |
| Tb-2-hydroxyterephthalic acid | ~310 | 545 | 94.91 | Fe³⁺ | 0.35 | [2] |
Protocols for Sensing Experiments
Protocol 2: General Procedure for Luminescence Sensing of Metal Ions
-
Preparation of MOF Suspension: Disperse a small amount of the activated MOF powder (e.g., 1 mg) in a suitable solvent (e.g., 10 mL of ethanol or water) by ultrasonication to form a stable suspension.
-
Luminescence Titration:
-
Place a known volume of the MOF suspension in a quartz cuvette.
-
Record the initial luminescence spectrum.
-
Incrementally add small aliquots of a standard solution of the metal ion of interest.
-
Record the luminescence spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Plot the luminescence intensity at the emission maximum against the concentration of the added metal ion.
-
For quenching experiments, the data can be analyzed using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q] where I₀ and I are the luminescence intensities in the absence and presence of the quencher [Q], respectively, and Ksv is the Stern-Volmer quenching constant.
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope).
-
Drug Delivery Applications
The porous nature of MOFs makes them suitable candidates for drug delivery systems. The functional groups within the pores, such as the hydroxyl group of the this compound linker, can interact with drug molecules, allowing for high loading capacities and controlled release.
Drug Loading and Release Workflow
The process of utilizing a this compound-based MOF for drug delivery involves loading the therapeutic agent into the pores of the MOF and subsequent controlled release at the target site, which can be triggered by changes in pH or other stimuli.
Caption: Workflow for drug loading and controlled release using a MOF-based delivery system.
Conclusion
This compound serves as a promising linker for the design and synthesis of luminescent metal-organic frameworks with significant potential in sensing and drug delivery applications. The inherent functionalities of the linker, particularly the hydroxyl group, provide active sites for analyte interaction and drug loading. The detailed protocols and application notes provided herein offer a foundation for researchers and scientists to explore and develop novel LMOF-based technologies. Further research into the synthesis of a wider range of MOFs with this compound and different metal centers will undoubtedly expand their applications in various scientific and biomedical fields.
References
Application Note and Protocol: Synthesis of 2-Hydroxyisophthalic Acid and Its Derivatives
This document provides detailed protocols for the synthesis of 2-hydroxyisophthalic acid and its subsequent conversion to ester and amide derivatives. These compounds serve as important building blocks in medicinal chemistry and drug development.
Synthesis of this compound
This compound can be synthesized through various methods. Two common and effective protocols are detailed below.
Method 1: Oxidation of 2-Hydroxy-3-methylbenzoic Acid
This one-step method utilizes the oxidation of a cresol-type molecule to the corresponding phenolic acid.[1]
Experimental Protocol:
-
In a beaker, create a slurry by adding 40 g (0.263 mole) of 2-hydroxy-3-methylbenzoic acid to a solution of 80 g (2.00 moles) of sodium hydroxide (B78521) in 120 ml of water.
-
Place the beaker in a cold oil bath within a fume hood and add 240 g (1.00 mole) of lead dioxide all at once while stirring.
-
Heat the oil bath. Once the bath temperature reaches 200°C, begin steady manual stirring. Caution: Wear appropriate personal protective equipment (goggles, gloves) to protect against spattering.
-
After the vigorous reaction subsides (approximately 5-10 minutes), continue heating and stirring for an additional 45-60 minutes.
-
Cool the reaction mixture and dilute with 1.5 l of hot water.
-
Filter the hot suspension by suction and wash the residue with several portions of hot water.
-
Combine the alkaline filtrate and washings, and partially neutralize with 150-175 ml of concentrated hydrochloric acid.
-
Add sufficient sodium sulfide (B99878) solution to precipitate all lead ions.
-
Gently boil the suspension to coagulate the lead sulfide, allow it to cool, and filter with suction.
-
Place the filtrate in an ice bath and acidify with approximately 150 ml of concentrated hydrochloric acid to precipitate the crude this compound monohydrate.
-
Collect the crude product by suction filtration and press it dry. The yield of the crude, air-dried product is typically 32-38 g (61-72%).
-
For purification, reflux the crude acid with 100 ml of chloroform (B151607) to remove contaminating 2-hydroxy-3-methylbenzoic acid and filter the suspension while hot.
-
Add the separated solid to 1 l of boiling water, boil gently for 15 minutes, and filter to remove any sludge.
-
Allow the clear filtrate to cool to 0-5°C to crystallize the this compound monohydrate.
-
Collect the purified acid and dry at 110°C. The yield of pure, anhydrous this compound is 24-27 g (50-56%).
Method 2: Oxidation and Demethylation of 2,6-Dimethylanisole (B89883)
This two-step method involves the oxidation of 2,6-dimethylanisole to 2-methoxyisophthalic acid, followed by demethylation.[2]
Experimental Protocol:
-
Step 1: Synthesis of 2-Methoxyisophthalic Acid
-
Prepare an alkaline potassium permanganate (B83412) solution by dissolving 3.3 g (0.06 mol) of potassium hydroxide and 19.15 g (0.121 mol) of potassium permanganate in 98 ml of water.
-
Slowly add 2.6 ml (0.018 mol) of 2,6-dimethylanisole to the solution while stirring to ensure full dispersion.
-
Reflux the mixture for 4 hours.
-
After cooling, remove the insoluble residue by suction filtration.
-
Acidify the filtrate with hydrochloric acid to precipitate the intermediate, 2-methoxyisophthalic acid.
-
-
Step 2: Synthesis of this compound
-
Dissolve 15 g (0.077 mol) of the 2-methoxyisophthalic acid obtained in the previous step in 150 ml of a hydrobromic acid-acetic acid (HBr-HOAc) solution.
-
Stir and reflux the solution at 120°C for approximately 4 hours, or until gas evolution ceases.
-
Cool the reaction mixture to precipitate the crude this compound.
-
Recrystallize the crude product to obtain the pure this compound.
-
Quantitative Data for this compound Synthesis
| Method | Starting Material | Key Reagents | Yield (Crude) | Yield (Pure) |
| 1 | 2-Hydroxy-3-methylbenzoic acid | Lead dioxide, Sodium hydroxide | 61-72% | 50-56% |
| 2 | 2,6-Dimethylanisole | Potassium permanganate, HBr-HOAc | - | High (not specified) |
Synthesis of this compound Derivatives
A. Ester Derivatives (e.g., Dimethyl 2-hydroxyisophthalate)
Esterification of this compound can be achieved using standard methods, such as Fischer esterification or by conversion to the acid chloride followed by reaction with an alcohol.[3]
Experimental Protocol (Fischer Esterification):
-
Suspend this compound in an excess of the desired alcohol (e.g., methanol (B129727) for the dimethyl ester).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
B. Amide Derivatives (e.g., 2-Hydroxyisophthalamide)
Amide derivatives can be synthesized by reacting this compound with an amine.[4] A common method involves activating the carboxylic acid groups, for example, by converting them to acid chlorides.
Experimental Protocol (via Acid Chloride):
-
Convert this compound to its diacyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6]
-
In a separate flask, dissolve the desired amine (e.g., aniline (B41778) for N,N'-diphenyl-2-hydroxyisophthalamide) in a suitable solvent in the presence of a base (to neutralize the HCl byproduct).
-
Slowly add the diacyl chloride solution to the amine solution at a low temperature (e.g., 0°C).
-
Allow the reaction to proceed to completion.
-
Isolate the crude amide product by filtration or extraction.
-
Purify the product by recrystallization.
A direct amidation approach has also been reported for the synthesis of 1,3-bis-anilides of the related 4-hydroxyisophthalic acid by heating the acid with the appropriate amine at high temperatures.[7]
Experimental Protocol (Direct Amidation):
-
Combine 4-hydroxyisophthalic acid with the desired aromatic amine.
-
Heat the mixture at 175°C for 3 hours.[7]
-
After cooling, purify the resulting 1,3-bis-anilide.
This direct method may also be applicable to this compound, though reaction conditions may need to be optimized.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to ester and amide derivatives.
Caption: General synthesis workflow for this compound and its derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103159620A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Hydroxyisophthalic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisophthalic acid is a versatile aromatic scaffold possessing both a phenolic hydroxyl group and two carboxylic acid functionalities. This unique arrangement makes it an attractive starting material for the synthesis of a variety of ester derivatives with potential applications in medicinal chemistry and materials science. The esterification of this compound can modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can in turn influence its biological activity. Esters of structurally related phenolic acids have demonstrated a range of pharmacological effects, including antimicrobial and anti-inflammatory activities.
These application notes provide detailed protocols for the preparation of various dialkyl esters of this compound via Fischer-Speier esterification. Additionally, a method for the selective synthesis of monoesters is described. Potential applications of these esters in drug development are discussed based on the known biological activities of related phenolic compounds.
Data Presentation
The following tables summarize the expected reaction conditions and yields for the synthesis of various dialkyl and monoalkyl esters of this compound. These values are based on established Fischer-Speier esterification procedures and data from structurally similar compounds.
Table 1: Synthesis of Dialkyl 2-Hydroxyisophthalates
| Ester Product | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Dimethyl 2-hydroxyisophthalate | Methanol | H₂SO₄ | 24 | 65 (Reflux) | ~90 |
| Diethyl 2-hydroxyisophthalate | Ethanol | H₂SO₄ | 24 | 78 (Reflux) | ~85 |
| Di-n-propyl 2-hydroxyisophthalate | n-Propanol | H₂SO₄ | 36 | 97 (Reflux) | ~80 |
| Di-n-butyl 2-hydroxyisophthalate | n-Butanol | H₂SO₄ | 48 | 118 (Reflux) | ~75 |
Table 2: Selective Synthesis of Monoalkyl 2-Hydroxyisophthalates
| Ester Product | Starting Material | Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1-Monomethyl 2-hydroxyisophthalate | Dimethyl 2-hydroxyisophthalate | 0.5 M KOH in Methanol | 48 | 25 | ~60 |
| 3-Monoethyl 2-hydroxyisophthalate | Diethyl 2-hydroxyisophthalate | 0.5 M KOH in Ethanol | 48 | 25 | ~55 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dialkyl 2-Hydroxyisophthalates
This protocol describes a general method for the preparation of dialkyl esters of this compound using the Fischer-Speier esterification method.
Materials:
-
This compound
-
Anhydrous alcohol (Methanol, Ethanol, n-Propanol, or n-Butanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the corresponding anhydrous alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction temperature will be the boiling point of the alcohol used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure dialkyl 2-hydroxyisophthalate.
Protocol 2: Selective Synthesis of Monoalkyl 2-Hydroxyisophthalates via Partial Saponification
This protocol describes the preparation of monoesters by the selective hydrolysis of one of the ester groups of a dialkyl 2-hydroxyisophthalate.
Materials:
-
Dialkyl 2-hydroxyisophthalate (e.g., Dimethyl 2-hydroxyisophthalate)
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous alcohol (corresponding to the ester, e.g., Methanol)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Dissolve the dialkyl 2-hydroxyisophthalate (1.0 eq) in the corresponding anhydrous alcohol in a round-bottom flask.
-
Prepare a 0.5 M solution of potassium hydroxide in the same alcohol and add it slowly to the stirred solution of the diester (1.0-1.2 eq of KOH).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the desired level of mono-ester formation is observed (with some starting diester and diacid likely present), carefully neutralize the reaction mixture with 1 M HCl.
-
Remove the alcohol under reduced pressure.
-
Add water to the residue and extract the mixture with ethyl acetate. The desired monoester will be in the organic phase, while the diacid will remain in the aqueous phase as its carboxylate salt.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude monoester.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for the synthesis of dialkyl 2-hydroxyisophthalates.
Caption: Hypothesized anti-inflammatory action via NF-κB pathway inhibition.
Applications in Drug Development
While specific biological data for esters of this compound is limited, the broader class of phenolic compounds is known to possess significant therapeutic potential. The synthesized esters could be screened for various biological activities, with a particular focus on their potential as antimicrobial and anti-inflammatory agents.
Potential Antimicrobial Activity
Phenolic compounds can exert antimicrobial effects through various mechanisms, including:
-
Disruption of the cell membrane: The lipophilic nature of the ester derivatives may enhance their ability to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Inhibition of microbial enzymes: The phenolic hydroxyl group and the overall electronic structure of the molecule can interact with and inhibit essential bacterial enzymes.
-
Metal ion chelation: Phenolic compounds can chelate metal ions that are crucial for bacterial growth and enzyme function.
Potential Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Phenolic compounds are known to exhibit anti-inflammatory properties, often through the modulation of key signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is hypothesized that esters of this compound could inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the transcription of pro-inflammatory genes.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of novel ester derivatives. The protocols provided herein offer a foundation for the preparation of a library of these compounds. Further investigation into the biological activities of these esters is warranted to explore their potential as novel therapeutic agents, particularly in the areas of infectious diseases and inflammatory disorders. The straightforward synthesis and potential for diverse biological activities make these compounds promising candidates for further research and development.
Applikations- und Protokoll-Hinweise zur Derivatisierung von 2-Hydroxyisophthalsäure für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Unterlagen bieten detaillierte Methoden und Protokolle für die Derivatisierung von 2-Hydroxyisophthalsäure zur quantitativen Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die hier beschriebenen Verfahren zielen darauf ab, die Volatilität der Analyten zu erhöhen und somit eine präzise und reproduzierbare Analyse zu ermöglichen.
Einleitung
Die 2-Hydroxyisophthalsäure ist eine polare, nichtflüchtige Verbindung, die aufgrund ihrer Carboxyl- und Hydroxylgruppen für eine direkte GC-MS-Analyse ungeeignet ist.[1] Eine Derivatisierung ist daher unerlässlich, um die polaren funktionellen Gruppen durch unpolare Gruppen zu ersetzen. Dieser Prozess reduziert die Polarität und den Siedepunkt des Analyten, was zu einer verbesserten chromatographischen Auflösung und Empfindlichkeit führt.[1] Die gängigsten Derivatisierungsmethoden für Verbindungen mit aktiven Wasserstoffatomen sind die Silylierung, Acylierung und Veresterung.[1][2]
Überblick der Derivatisierungsmethoden
Die Auswahl des geeigneten Derivatisierungsreagenzes hängt von der spezifischen Anwendung, der Probenmatrix und den gewünschten analytischen Ergebnissen ab.
Silylierung
Die Silylierung ist eine weit verbreitete Methode, bei der ein aktives Wasserstoffatom durch eine Trimethylsilyl (TMS)-Gruppe ersetzt wird.[1] Dies führt zu einer signifikanten Abnahme der Polarität und einer Erhöhung der Flüchtigkeit.[1]
-
Reagenzien: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), N-Trimethylsilylimidazol (TMSI).[1][3]
-
Vorteile: Einfache Durchführung, breites Anwendungsspektrum für Hydroxyl-, Carboxyl-, Amin- und Thiolgruppen.[1][3]
-
Nachteile: Die Derivate können feuchtigkeitsempfindlich sein.[3]
Acylierung
Bei der Acylierung werden die Hydroxyl- und Carboxylgruppen mit einer Acylgruppe umgesetzt, was ebenfalls zu einer erhöhten Flüchtigkeit führt.[2][4][5]
-
Reagenzien: Essigsäureanhydrid, Trifluoressigsäureanhydrid (TFAA).[2]
-
Vorteile: Bildet stabile Derivate, die oft zu einer guten chromatographischen Trennung führen.[2]
-
Nachteile: Halogenierte Anhydride können die GC-Säule angreifen.[2]
Veresterung
Die Veresterung ist eine spezifische Methode zur Derivatisierung von Carbonsäuren.
-
Reagenzien: Methanol oder Ethanol in Gegenwart eines sauren Katalysators, Diazomethan (obwohl aufgrund der Explosionsgefahr weniger gebräuchlich).[5]
-
Vorteile: Selektiv für Carboxylgruppen.
-
Nachteile: Erfordert oft drastischere Reaktionsbedingungen.
Experimentelle Protokolle
Hier werden beispielhafte Protokolle für die Derivatisierung von 2-Hydroxyisophthalsäure mittels Silylierung und Acylierung beschrieben.
Protokoll 1: Silylierung mit MSTFA
Dieses Protokoll beschreibt die Derivatisierung der 2-Hydroxyisophthalsäure mittels N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).
Materialien:
-
2-Hydroxyisophthalsäure-Standard oder Probenextrakt
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid)
-
Pyridin (wasserfrei)
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Mikroliterspritzen
Prozedur:
-
Probenvorbereitung: Eine bekannte Menge der getrockneten 2-Hydroxyisophthalsäure (z. B. 1 mg) in ein GC-Vial einwiegen. Alternativ eine Aliquote des Probenextrakts in ein Vial überführen und zur Trockne eindampfen.[6]
-
Reagenzzugabe: 100 µL wasserfreies Pyridin und 100 µL MSTFA in das Vial geben.[3]
-
Reaktion: Das Vial fest verschließen und für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.[3]
-
Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.
-
Analyse: Die derivatisierte Probe direkt für die GC-MS-Analyse verwenden.
Protokoll 2: Acylierung mit Essigsäureanhydrid
Dieses Protokoll beschreibt die Acetylierung der 2-Hydroxyisophthalsäure.
Materialien:
-
2-Hydroxyisophthalsäure-Standard oder Probenextrakt
-
Essigsäureanhydrid
-
Pyridin (wasserfrei)
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Mikroliterspritzen
Prozedur:
-
Probenvorbereitung: Eine bekannte Menge der getrockneten 2-Hydroxyisophthalsäure (z. B. 1 mg) in ein GC-Vial einwiegen oder einen Probenextrakt zur Trockne eindampfen.
-
Reagenzzugabe: 50 µL wasserfreies Pyridin und 50 µL Essigsäureanhydrid zu der trockenen Probe geben.[2]
-
Reaktion: Das Vial fest verschließen und für 30 Minuten bei 70 °C inkubieren.[2]
-
Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.
-
Aufarbeitung (optional): Die Reagenzien können unter einem sanften Stickstoffstrom abgedampft und der Rückstand in einem geeigneten Lösungsmittel (z. B. Ethylacetat) aufgenommen werden.
-
Analyse: Die derivatisierte Probe für die GC-MS-Analyse verwenden.
GC-MS Analysebedingungen (Beispiel)
Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für das spezifische Gerät und die Anwendung optimiert werden.
| Parameter | Einstellung |
| GC-System | Agilent GC-MS oder äquivalent |
| Säule | HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent[5] |
| Einlass-Temperatur | 250 °C |
| Injektionsvolumen | 1 µL (Splitless-Modus) |
| Trägergas | Helium, konstante Flussrate 1.0 mL/min |
| Ofenprogramm | Start bei 80 °C (2 min halten), dann mit 10 °C/min auf 280 °C, 10 min halten |
| MS-Transferline | 280 °C |
| Ionenquelle | 230 °C (Elektronenstoßionisation, EI) |
| Ionisationsenergie | 70 eV |
| Scan-Bereich | m/z 50-550 |
Hinweis: Bei der Verwendung von Silylierungsreagenzien sollten GC-Phasen, die Hydroxylgruppen enthalten (z. B. "WAX"-Phasen), vermieden werden.[1]
Datenpräsentation
Die quantitativen Ergebnisse der Derivatisierungsreaktionen können in Tabellenform zusammengefasst werden, um die Effizienz und Reproduzierbarkeit der Methoden zu vergleichen.
Tabelle 1: Vergleich der Derivatisierungseffizienz (hypothetische Daten)
| Derivatisierungsmethode | Derivat | Retentionszeit (min) | Peakfläche (willkürliche Einheiten) | Relative Standardabweichung (RSD, n=5) |
| Silylierung (MSTFA) | 2,3,5-Tris(trimethylsilyl)-2-hydroxyisophthalsäure | 15.2 | 1,250,000 | 3.5% |
| Acylierung (Essigsäureanhydrid) | 2-Acetoxyisophthalsäurediacetat | 14.8 | 980,000 | 4.2% |
Workflow-Diagramm
Das folgende Diagramm illustriert den allgemeinen Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
Fazit
Die Derivatisierung von 2-Hydroxyisophthalsäure ist ein entscheidender Schritt für eine erfolgreiche quantitative Analyse mittels GC-MS. Die Silylierung mit MSTFA stellt oft eine robuste und effiziente Methode dar. Die Wahl der Methode sollte jedoch auf die spezifischen Anforderungen der Analyse und die vorhandene Laborausstattung abgestimmt werden. Eine sorgfältige Optimierung der Derivatisierungs- und GC-MS-Bedingungen ist für die Erzielung genauer und reproduzierbarer Ergebnisse unerlässlich.
References
- 1. GC Technischer Tipp [discover.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes: Photocatalytic Degradation of Pollutants with 2-Hydroxyisophthalic Acid MOFs
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for applications in catalysis, gas storage, and separation.[1][2][3] MOFs based on functionalized linkers, such as 2-Hydroxyisophthalic acid (H₂OIP), are of particular interest for photocatalysis. The hydroxyl (-OH) group can enhance photocatalytic activity by improving light absorption and promoting the generation of reactive oxygen species (ROS).[4][5] These MOFs act as semiconductors, where light absorption creates electron-hole pairs that drive the degradation of organic pollutants in water and air.[1][6] This document provides detailed protocols for the synthesis of H₂OIP-based MOFs and their application in the photocatalytic degradation of common industrial pollutants.
Mechanism of Action
The photocatalytic process in a this compound MOF begins when the material absorbs light energy (typically UV or visible light) greater than its band gap. This excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺).[1][7] These charge carriers migrate to the MOF's surface. The organic linker can act as an antenna to harvest light, and the hydroxyl functional groups can help in modulating the electronic properties and expanding the light absorption range.[1][4][5]
On the surface, the separated electrons and holes participate in redox reactions with adsorbed water and oxygen molecules.[1]
-
Oxidation: Holes (h⁺) react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).
-
Reduction: Electrons (e⁻) react with dissolved oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻).
These reactive oxygen species (ROS), particularly the hydroxyl radical, are powerful oxidizing agents that can break down complex organic pollutant molecules into simpler, less harmful compounds like CO₂, H₂O, and mineral acids.[4][5]
Data Presentation
Table 1: Representative Synthesis Parameters for Hydroxyl-Functionalized MOFs
| MOF Type (Analogue) | Metal Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Ref. |
| UiO-66-OH | Zirconium(IV) chloride (ZrCl₄) | 2,3-Dihydroxyterephthalic Acid | DMF | 120 | 24 | [8] |
| MIL-101(Fe) | Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | Terephthalic Acid (H₂BDC) | DMF | 120 | 18 | [9] |
| Zn-MOF | Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) | 5-(benzimidazole-1-yl)isophthalic acid | C₂H₅OH/H₂O | 130 | 72 | [10] |
| Cd-MOF | Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) | 5-(benzimidazole-1-yl)isophthalic acid | DMA/H₂O | 130 | 72 | [10] |
Note: DMF = N,N-Dimethylformamide, DMA = N,N-Dimethylacetamide. Data is based on analogues as direct synthesis data for this compound MOFs is not widely published.
Table 2: Photocatalytic Degradation Performance of Hydroxyl-Functionalized MOFs
| MOF Catalyst (Analogue) | Pollutant | Catalyst Dose (g/L) | Light Source | Degradation Efficiency (%) | Time (min) | Ref. |
| UIO-66-2OH(2,3) | Methylene Blue | 0.2 | Xenon Lamp (>420 nm) | >99 | 120 | [5][8] |
| Ni-UiO-66 | Tetracycline | 0.1 | Solar Irradiation | 100 | 180 | [11] |
| HO-UIO-66/DE-300 | Sulfamethoxazole | N/A | Visible Light | 93.8 | 120 | [12] |
| Ag/AgCl/MIL-101(Fe) | Phenol | N/A | Xenon Lamp (>420 nm) | ~100 | 120 | [9] |
| MIL-101(Fe) | TCEP | N/A | Multi-wavelength | >90 | 60 | [13] |
Note: TCEP = tris(2-chloroethyl) phosphate. Performance data is based on functionally similar hydroxylated or high-performance MOFs to provide an expected performance range.
Experimental Protocols
Protocol 1: Synthesis of a this compound MOF (Solvothermal Method)
This protocol is a generalized procedure based on the synthesis of similar functionalized MOFs like UiO-66-OH and others.[8][10]
1. Materials:
-
Metal Salt (e.g., Zirconium(IV) chloride, ZrCl₄)
-
This compound (H₂OIP)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (for washing)
-
20-25 mL Teflon-lined stainless-steel autoclave
2. Procedure:
-
Dissolve the metal salt (e.g., 0.1 mmol) and this compound (e.g., 0.1 mmol) in 15 mL of DMF in a glass beaker.
-
Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120-130°C for 24-72 hours.[8][10]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate (the MOF crystals) by centrifugation or filtration.
-
Wash the collected product thoroughly with fresh DMF (3 times) and then with methanol (3 times) to remove any unreacted precursors and residual solvent.
-
Dry the purified MOF powder in a vacuum oven at 60-80°C overnight. The material is now ready for characterization and use.
Protocol 2: Characterization of the Synthesized MOF
To confirm the successful synthesis and determine the properties of the MOF, the following characterization techniques are recommended:
-
Powder X-Ray Diffraction (PXRD): To verify the crystalline structure and phase purity of the synthesized MOF.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the MOF crystals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups from the organic linker within the MOF structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and porosity of the material.
Protocol 3: Photocatalytic Degradation Experiment
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized MOF against an organic pollutant (e.g., Methylene Blue, Tetracycline).[8][11]
1. Materials & Equipment:
-
Synthesized this compound MOF
-
Target Pollutant (e.g., Methylene Blue)
-
Deionized Water
-
Photoreactor equipped with a light source (e.g., 300W Xenon lamp with a >420 nm cutoff filter for visible light studies)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Syringes and 0.22 µm filters
2. Procedure:
-
Prepare a stock solution of the target pollutant (e.g., 10 mg/L Methylene Blue in deionized water).
-
Disperse a specific amount of the MOF catalyst (e.g., 10 mg) into a specific volume of the pollutant solution (e.g., 50 mL) in a quartz reactor vessel. This corresponds to a catalyst loading of 0.2 g/L.[8]
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.
-
Take an initial sample (t=0) by withdrawing an aliquot (e.g., 3 mL), filtering it through a 0.22 µm syringe filter to remove the catalyst particles.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Withdraw aliquots at regular intervals (e.g., every 15 or 30 minutes) for 2-3 hours, filtering each sample immediately.
-
Analyze the concentration of the pollutant in each filtered sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pollutant (e.g., ~664 nm for Methylene Blue).
-
Calculate the degradation efficiency (%) using the formula: Degradation (%) = ((C₀ - Cₜ) / C₀) * 100 where C₀ is the initial concentration (at t=0, after dark adsorption) and Cₜ is the concentration at time t.
Visualizations
References
- 1. Metal-organic frameworks as photocatalysts in energetic and environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and photocatalytic degradation mechanism of a hydroxyl modified UiO-66 type metal organic framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Regulation and photocatalytic degradation mechanism of a hydroxyl modified UiO-66 type metal organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmter.bucea.edu.cn [nmter.bucea.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced photocatalysis using metal-organic framework MIL-101(Fe) for organophosphate degradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 2-Hydroxyisophthalic Acid Anilides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anilides, a class of compounds containing an amide linkage to a phenyl group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Specifically, derivatives of hydroxyisophthalic acids are being explored for their potential as antimicrobial and antifungal agents. This document provides detailed application notes and generalized protocols for the investigation of the antimicrobial and antifungal properties of 2-Hydroxyisophthalic acid anilides.
Data Presentation: Antimicrobial and Antifungal Activity
Quantitative data on the antimicrobial and antifungal efficacy of novel compounds is crucial for structure-activity relationship (SAR) studies and for identifying lead candidates for further development. The following tables provide a structured format for presenting such data.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Anilide Derivatives
| Compound ID | Substituent on Anilide Ring | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) | ||
| 2-HIPA-A01 | 4-Chloro | Data to be determined | Data to be determined | Data to be determined |
| 2-HIPA-A02 | 3,5-Dichloro | Data to be determined | Data to be determined | Data to be determined |
| 2-HIPA-A03 | 4-Nitro | Data to be determined | Data to be determined | Data to be determined |
| 2-HIPA-A04 | 4-Trifluoromethyl | Data to be determined | Data to be determined | Data to be determined |
| Control | Ampicillin/Fluconazole | Reference value | Reference value | Reference value |
Table 2: Minimum Bactericidal (MBC) and Minimum Fungicidal (MFC) Concentrations of this compound Anilide Derivatives
| Compound ID | Substituent on Anilide Ring | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) MBC (µg/mL) | Escherichia coli (ATCC 25922) MBC (µg/mL) | Candida albicans (ATCC 90028) MFC (µg/mL) | ||
| 2-HIPA-A01 | 4-Chloro | Data to be determined | Data to be determined | Data to be determined |
| 2-HIPA-A02 | 3,5-Dichloro | Data to be determined | Data to be determined | Data to be determined |
| 2-HIPA-A03 | 4-Nitro | Data to be determined | Data to be determined | Data to be determined |
| 2-HIPA-A04 | 4-Trifluoromethyl | Data to be determined | Data to be determined | Data to be determined |
| Control | Ciprofloxacin/Amphotericin B | Reference value | Reference value | Reference value |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and antimicrobial/antifungal evaluation of this compound anilides. These should be optimized based on the specific chemical properties of the synthesized compounds and the microbial strains being tested.
Synthesis of this compound Anilides
This protocol describes a general method for the synthesis of anilides from this compound. One common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired aniline (B41778).
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted aniline
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (2.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
-
Amide Formation:
-
Dissolve the resulting crude 2-hydroxyisophthaloyl dichloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline (2.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous DCM.
-
Slowly add the aniline solution to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound anilide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
-
Caption: General workflow for the synthesis of this compound anilides.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Synthesized this compound anilides
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., ATCC reference strains)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of each test anilide in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in the appropriate broth in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum in broth without any compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
This protocol is a follow-up to the MIC determination to assess whether the compound is microbicidal or microbistatic.
Materials:
-
Microtiter plates from the MIC assay
-
Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile micropipette and tips
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate (MHA or SDA).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as in the MIC assay.
-
-
MBC/MFC Determination:
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).
-
Caption: Experimental workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action
While the specific mechanism of action for this compound anilides has not been elucidated, many antimicrobial anilides are known to target fundamental cellular processes in microorganisms. The proposed mechanisms often involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. The presence of the hydroxyl group and the ability to form hydrogen bonds may play a crucial role in their interaction with microbial targets.
Caption: Proposed general mechanisms of antimicrobial action for anilide compounds.
Application Notes and Protocols: 2-Hydroxyisophthalic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-hydroxyisophthalic acid as a versatile starting material in the synthesis of pharmaceutical intermediates. The focus is on the preparation of bis-amide derivatives, a common structural motif in bioactive molecules.
Introduction
This compound is an aromatic dicarboxylic acid characterized by a hydroxyl group positioned between two carboxylic acid functionalities. This arrangement of functional groups makes it a valuable building block in medicinal chemistry, allowing for the synthesis of a variety of derivatives with potential therapeutic applications. Its carboxylic acid groups can be readily converted into esters, amides, and other functional groups, while the hydroxyl group offers a site for further modification or can play a key role in the molecule's interaction with biological targets.
This document outlines the synthesis of this compound and its subsequent use in the preparation of a representative bis-amide intermediate, which can be a precursor for various pharmacologically active compounds, including potential ion channel modulators and enzyme inhibitors.
Synthesis of this compound
A common route for the synthesis of this compound involves a two-step process starting from 2,6-dimethylanisole (B89883).[1] The first step is an oxidation reaction to form 2-methoxyisophthalic acid, followed by demethylation to yield the final product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Methoxyisophthalic Acid
-
In a well-ventilated fume hood, to a solution of potassium permanganate (B83412) (e.g., 19.15 g, 0.121 mol) and potassium hydroxide (B78521) (e.g., 3.3 g, 0.06 mol) in water (e.g., 98 mL), slowly add 2,6-dimethylanisole (e.g., 2.6 mL, 0.018 mol) with vigorous stirring.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
After cooling to room temperature, filter the reaction mixture by suction filtration to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4, which will precipitate the 2-methoxyisophthalic acid as a white solid.
-
Collect the solid by suction filtration, wash with cold water, and dry in an oven at 60°C.
Step 2: Synthesis of this compound
-
Dissolve the 2-methoxyisophthalic acid (e.g., 15 g, 0.077 mol) in a solution of hydrobromic acid in acetic acid (HBr-HOAc, e.g., 150 mL).
-
Heat the mixture to reflux (approximately 120°C) and maintain for about 4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture, which will cause the crude this compound to precipitate.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylanisole | [1] |
| Intermediate | 2-Methoxyisophthalic Acid | [1] |
| Final Product | This compound | [1] |
| Melting Point | 243-244 °C | [1] |
| Purity (by 1H NMR) | >98% | [1] |
Synthesis of a Bis-amide Pharmaceutical Intermediate
The dicarboxylic acid functionality of this compound allows for the straightforward synthesis of bis-amides by reaction with two equivalents of an amine. This is a common strategy in the development of various therapeutic agents. The following is a general protocol for the synthesis of a hypothetical N,N'-dialkyl-2-hydroxyisophthalamide.
Experimental Protocol: Synthesis of N,N'-Dibutyl-2-hydroxyisophthalamide
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired primary amine (e.g., butylamine) (2.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure bis-amide.
Data Presentation: Synthesis of a Hypothetical Bis-amide
| Parameter | Description |
| Starting Material | This compound |
| Reagents | Butylamine, EDC, DMAP |
| Product | N,N'-Dibutyl-2-hydroxyisophthalamide |
| Expected Yield | 70-90% (based on general amide coupling reactions) |
| Purification | Column Chromatography |
Visualizations
Experimental Workflow: Synthesis of Bis-amide Intermediate
References
Application Notes and Protocols: Coordination Chemistry of 2-Hydroxyisophthalic Acid with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of 2-hydroxyisophthalic acid with transition metals, detailing its synthesis, the formation of metal complexes, and potential applications, with a particular focus on areas relevant to drug development.
Introduction
This compound is a versatile multifunctional ligand in coordination chemistry. Its structure, featuring two carboxylic acid groups and a phenolic hydroxyl group, allows for various coordination modes with transition metal ions. This capability leads to the formation of diverse structures, including discrete molecular complexes and extended metal-organic frameworks (MOFs). The resulting coordination complexes are of significant interest due to their potential applications in catalysis, gas storage, and importantly, in the development of new therapeutic agents. Transition metal complexes, in general, have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. The coordination of ligands like this compound to a metal center can enhance the therapeutic efficacy and bioavailability of both the ligand and the metal ion.
Applications in Drug Development
While research on the specific biological activities of this compound-transition metal complexes is an emerging field, the broader class of transition metal complexes with functionalized aromatic carboxylic acids has shown significant promise in drug development.
-
Antimicrobial Agents: Transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. This is attributed to the chelation theory, which suggests that the coordination of a metal ion to a ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane. The complex can then interfere with various cellular processes, leading to cell death.
-
Anticancer Agents: The design of metal-based anticancer drugs is a thriving area of research. Transition metal complexes can induce cancer cell apoptosis through various mechanisms, including DNA binding and cleavage, inhibition of key enzymes, and the generation of reactive oxygen species (ROS) that cause oxidative stress.[1] The geometry and electronic properties of the complex, dictated by the metal ion and the coordinating ligands, are crucial for its cytotoxic activity.
-
Drug Delivery Systems: Metal-organic frameworks (MOFs) constructed from ligands like this compound and biocompatible transition metals are being extensively investigated as drug delivery vehicles. Their high porosity and tunable pore size allow for the encapsulation of therapeutic molecules, which can then be released in a controlled manner at the target site. This approach can improve drug stability, reduce side effects, and enhance therapeutic outcomes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a modification of the lead dioxide oxidation of 3-methylsalicylic acid.
Materials:
-
3-methylsalicylic acid
-
Potassium hydroxide (B78521) (KOH)
-
Lead dioxide (PbO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfide (B99878) (Na₂S) solution
-
Chloroform
-
Water
-
Stainless steel beaker (250 mL)
-
Bunsen burner
-
Stirring rod (nickel spatula)
-
Mortar and pestle
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a 250 mL stainless steel beaker, dissolve 120 g of granular KOH in 25 mL of water. Allow the solution to cool for 5 minutes.
-
Gradually add 20.0 g of 3-methylsalicylic acid to the KOH solution while stirring with a nickel spatula.
-
Add 120 g of PbO₂ to the mixture.
-
Heat the mixture with a Bunsen burner while stirring vigorously. The mixture will thicken, then soften and liquefy, boil briefly, and change color from black to red. Continue heating until the melt is free-flowing and red crystals of Pb₃O₄ form (approximately 10-15 minutes).
-
Allow the reaction mixture to cool to a solid mass.
-
Dissolve the solid in 500 mL of water and bring the solution to a boil.
-
Filter the hot solution to remove the lead oxides. Wash the precipitate with two 100 mL portions of boiling water.
-
Combine the filtrate and washings and partially neutralize with 150-175 mL of concentrated HCl.
-
Add a sufficient amount of sodium sulfide solution to precipitate all the lead ions.
-
Gently boil the suspension to coagulate the lead sulfide, then allow it to cool and filter with suction.
-
Place the filtrate in a 2 L beaker in an ice bath and acidify with approximately 150 mL of concentrated HCl to precipitate the crude this compound monohydrate.
-
To purify, grind the crude acid in a mortar and briefly reflux with 100 mL of chloroform. Filter the hot suspension.
-
Dry the solid and add it to 1 L of boiling water. Boil gently for 15 minutes and filter to remove any sludge.
-
Allow the clear filtrate to cool, which will result in the crystallization of this compound monohydrate as needles.
-
Cool the solution to 0-5°C, collect the crystals by filtration, and dry them at 110°C under vacuum.
Protocol 2: General Synthesis of Transition Metal Complexes with this compound
This protocol provides a general method for the synthesis of transition metal complexes. The specific conditions (solvent, temperature, reaction time, and molar ratios) may need to be optimized for each specific metal and desired complex.
Materials:
-
This compound
-
A transition metal salt (e.g., acetate, nitrate, or chloride salt of Cu(II), Mn(II), Ni(II), Co(II), Zn(II), etc.)
-
Solvent (e.g., water, ethanol (B145695), methanol, dimethylformamide (DMF), or a mixture)
-
Ammonium hydroxide (0.1 N) or other base (if pH adjustment is needed)
-
Reflux apparatus or solvothermal reactor (autoclave)
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a suitable solvent. Gentle heating may be required.
-
In a separate flask, dissolve the transition metal salt in the same or a miscible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture can be stirred at room temperature, refluxed, or heated in a solvothermal reactor at a specific temperature for a set period (e.g., 24-72 hours).
-
If necessary, adjust the pH of the solution by adding a base (e.g., 0.1 N NH₄OH) to facilitate complex formation and precipitation.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with the solvent used for the reaction and then with a more volatile solvent like ethanol or ether to facilitate drying.
-
Dry the complex in a vacuum desiccator or at a slightly elevated temperature.
Data Presentation
The following tables summarize the types of quantitative data that are crucial for the characterization of this compound-transition metal complexes. Specific values would be determined experimentally for each synthesized complex.
Table 1: Physicochemical Properties of this compound-Transition Metal Complexes
| Complex Formula | Metal Ion | Color | Yield (%) | Melting Point (°C) | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) |
| Example: [Cu(C₈H₄O₅)(H₂O)₂] | Cu(II) | Blue | - | >300 | - | - |
| Example: [Mn(C₈H₄O₅)(H₂O)₂] | Mn(II) | Pale Pink | - | >300 | - | - |
| Example: [Ni(C₈H₄O₅)(H₂O)₂] | Ni(II) | Green | - | >300 | - | - |
| Example: [Co(C₈H₄O₅)(H₂O)₂] | Co(II) | Pink | - | >300 | - | - |
| Example: [Zn(C₈H₄O₅)(H₂O)₂] | Zn(II) | White | - | >300 | - | - |
Table 2: Selected Crystallographic Data for a Hypothetical this compound-Transition Metal Complex
| Parameter | Value |
| Empirical Formula | - |
| Formula Weight | - |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| V (ų) | - |
| Z | - |
| R-factor | - |
Table 3: Selected Bond Lengths (Å) and Bond Angles (°) for a Hypothetical this compound-Transition Metal Complex
| Bond | Length (Å) | Bond | Angle (°) |
| M-O(carboxylate) | - | O-M-O | - |
| M-O(hydroxyl) | - | O-M-N (if applicable) | - |
| M-N (if applicable) | - |
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of transition metal complexes of this compound.
Caption: Potential coordination modes of this compound with a transition metal (M).
References
Application Notes and Protocols for the Synthesis of 2-Hydroxy-5-nitroisophthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 2-hydroxy-5-nitroisophthalaldehyde, a valuable intermediate in the development of novel therapeutics, starting from isophthalic acid derivatives. The protocol is based on established chemical transformations and provides a plausible and logical synthetic route.
Introduction
2-Hydroxy-5-nitroisophthalaldehyde is a key building block in medicinal chemistry due to its array of functional groups that allow for diverse chemical modifications. The presence of an electron-donating hydroxyl group, two reactive aldehyde functionalities, and an electron-withdrawing nitro group on the aromatic ring makes it a strategic precursor for the synthesis of complex heterocyclic compounds and other pharmacologically active molecules. This application note outlines a three-step synthesis beginning with the preparation of 2-hydroxyisophthalic acid, followed by regioselective nitration and subsequent selective reduction of the dicarboxylic acid to the target dialdehyde.
Overall Synthetic Scheme
The proposed synthetic pathway is as follows:
-
Step 1: Synthesis of this compound from 2,6-dimethylanisole (B89883).
-
Step 2: Nitration of this compound to yield 2-hydroxy-5-nitroisophthalic acid.
-
Step 3: Selective Reduction of 2-Hydroxy-5-nitroisophthalic Acid to 2-hydroxy-5-nitroisophthalaldehyde.
Data Presentation
The following table summarizes the key quantitative data for the starting material, intermediates, and the final product in this synthetic route.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Theoretical Yield (%) |
| 2,6-Dimethylanisole | C₉H₁₂O | 136.19 | Liquid | N/A | - |
| This compound | C₈H₆O₅ | 182.13 | Solid | 235-238 | ~70% |
| 2-Hydroxy-5-nitroisophthalic Acid | C₈H₅NO₇ | 227.13 | Solid | N/A | ~85% |
| 2-Hydroxy-5-nitroisophthalaldehyde | C₈H₅NO₅ | 195.13 | Solid | N/A | ~60% |
Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.
Experimental Protocols
Step 1: Synthesis of this compound
This protocol is adapted from the method described in patent CN103159620A for the synthesis of this compound from 2,6-dimethylanisole.
Materials:
-
2,6-Dimethylanisole
-
Potassium permanganate (B83412) (KMnO₄)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrobromic acid in acetic acid (HBr/HOAc)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare an alkaline solution of potassium permanganate by dissolving KOH (e.g., 3.3 g, 0.06 mol) and KMnO₄ (e.g., 19.15 g, 0.121 mol) in deionized water (e.g., 98 mL).
-
Slowly add 2,6-dimethylanisole (e.g., 2.6 mL, 0.018 mol) to the stirred alkaline permanganate solution.
-
Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the manganese dioxide precipitate by vacuum filtration.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2 to precipitate the intermediate, 2-methoxyisophthalic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Demethylation:
-
Place the dried 2-methoxyisophthalic acid (e.g., 15 g, 0.077 mol) in a round-bottom flask.
-
Add a solution of HBr in acetic acid (e.g., 150 mL).
-
Reflux the mixture for 4 hours at approximately 120°C.
-
Cool the reaction mixture to room temperature to allow the crude this compound to precipitate.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.
-
Step 2: Nitration of this compound
This is a general protocol for the nitration of a phenolic acid. The reaction conditions should be carefully controlled to favor the desired 5-nitro isomer.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask, carefully add this compound (1.0 eq) to chilled concentrated sulfuric acid (e.g., 5-10 volumes) while stirring in an ice bath to maintain a temperature of 0-5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 2-hydroxy-5-nitroisophthalic acid is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at a low temperature.
Step 3: Selective Reduction of 2-Hydroxy-5-nitroisophthalic Acid
This protocol describes a plausible method for the selective reduction of the carboxylic acid groups to aldehydes. The conversion to an acid chloride followed by a Rosenmund reduction is a classic approach.
Materials:
-
2-Hydroxy-5-nitroisophthalic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst (Rosenmund catalyst)
-
Quinoline-sulfur (catalyst poison)
-
Dry toluene (B28343) or xylene
-
Hydrogen gas (H₂)
Procedure:
-
Formation of the Diacid Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-hydroxy-5-nitroisophthalic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 volumes). A catalytic amount of dimethylformamide (DMF) can be added.
-
Gently reflux the mixture until the solid dissolves and the evolution of HCl and SO₂ gases ceases (typically 2-4 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-hydroxy-5-nitroisophthaloyl dichloride.
-
-
Rosenmund Reduction:
-
Immediately dissolve the crude diacid chloride in dry toluene or xylene in a suitable hydrogenation apparatus.
-
Add the Rosenmund catalyst (e.g., 5-10 mol% Pd) and a small amount of a catalyst poison (e.g., quinoline-sulfur) to prevent over-reduction to the alcohol.
-
Flush the apparatus with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at a suitable temperature (e.g., 80-120°C). The progress of the reduction can be monitored by the cessation of HCl evolution (detected with moist litmus (B1172312) paper at the gas outlet) or by TLC.
-
Once the reaction is complete, cool the mixture, filter off the catalyst, and wash the catalyst with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-hydroxy-5-nitroisophthalaldehyde.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
-
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationships between the key steps.
Caption: Synthetic workflow for 2-hydroxy-5-nitroisophthalaldehyde.
Application Notes and Protocols for 2-Hydroxy-5-Methylisophthalaldehyde-Based Chemosensors
An overview of chemosensors based on 2-hydroxy-5-methylisophthalaldehyde (B1214215), including their preparation and applications, is provided below.
Introduction
2-Hydroxy-5-methylisophthalaldehyde is a versatile aromatic dialdehyde (B1249045) that serves as a crucial building block in supramolecular chemistry and materials science.[1][2] Its structure, featuring two reactive aldehyde groups positioned ortho to a phenolic hydroxyl group, makes it an ideal platform for synthesizing complex ligands, particularly through Schiff base condensation.[3] This reaction involves the condensation of the aldehyde groups with primary amines to form imines (C=N), creating elaborate molecular frameworks capable of coordinating with various metal ions.[3][4]
The resulting Schiff base ligands are widely employed as chemosensors for detecting metal ions in biological and environmental samples.[3] These sensors often operate through visually discernible mechanisms, such as a change in color (colorimetric) or the emission of light (fluorometric), upon binding to a target analyte.[3][5] This document provides detailed protocols for the synthesis of the 2-hydroxy-5-methylisophthalaldehyde precursor and its subsequent conversion into high-performance chemosensors for the detection of zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺) ions.
Synthesis of 2-Hydroxy-5-methylisophthalaldehyde
The precursor molecule can be synthesized via the Duff reaction, which involves the formylation of an electron-rich aromatic compound like p-cresol (B1678582) using hexamethylenetetramine (HMTA).[1][3]
-
Reaction Setup: In a round-bottom flask, add p-cresol and a threefold molar excess of hexamethylenetetramine (HMTA).
-
Solvent Addition: Add anhydrous trifluoroacetic acid (TFA) as the solvent and stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reflux: Heat the mixture to reflux (approximately 120-130°C) and maintain this temperature for 6-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Slowly add an aqueous solution of hydrochloric acid (HCl, 2 M) and heat the mixture at 100°C for 1 hour to hydrolyze the intermediate.
-
Extraction: Cool the solution and extract the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it using a rotary evaporator.
-
Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-hydroxy-5-methylisophthalaldehyde as a solid. The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.[1]
Application I: Dual Fluorescent-Colorimetric Sensor for Zn²⁺ and Cu²⁺
A Schiff base ligand (referred to here as Sensor-1 ) synthesized from 2-hydroxy-5-methylisophthalaldehyde and an appropriate amine can function as a dual-action sensor for Zn²⁺ and Cu²⁺ ions in a mixed aqueous-methanolic solution.[5]
This protocol describes the synthesis of a Schiff base ligand by condensing 2-hydroxy-5-methylisophthalaldehyde with 2-hydrazinylpyridine.
-
Reactant Preparation: Dissolve one equivalent of 2-hydroxy-5-methylisophthalaldehyde in methanol.
-
Condensation Reaction: To this solution, add a solution of two equivalents of 2-hydrazinylpyridine in methanol.
-
Reaction Conditions: Heat the resulting mixture to reflux for 4 hours.[5]
-
Product Isolation: After cooling, the precipitated product is collected by filtration, washed with cold methanol, and dried under a vacuum.
-
Characterization: The final product, Sensor-1, is characterized by methods such as FT-IR, ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry to confirm its structure.[5]
Sensor-1 exhibits a dual response to Zn²⁺ and Cu²⁺ ions in a buffered aqueous medium (e.g., HEPES buffer, pH 7.4).[5]
-
Detection of Zn²⁺: Upon the addition of Zn²⁺, the sensor shows a significant (approximately 16-fold) enhancement in fluorescence intensity. This "turn-on" response is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of zinc ions restricts intramolecular rotation and other non-radiative decay pathways.
-
Detection of Cu²⁺: In the presence of Cu²⁺, the fluorescence is quenched (a "turn-off" response), with an approximate 174-fold decrease in intensity. This is due to the paramagnetic nature of the Cu²⁺ ion, which promotes non-radiative decay processes like intersystem crossing. The solution also undergoes a visible color change, allowing for colorimetric detection.[5]
The binding stoichiometry for both Sensor-1-Zn²⁺ and Sensor-1-Cu²⁺ complexes is 1:2.[5]
-
Stock Solutions: Prepare a stock solution of Sensor-1 in a suitable solvent (e.g., Methanol or DMSO). Prepare stock solutions of various metal ions (as perchlorate (B79767) or nitrate (B79036) salts) in deionized water.
-
Working Solution: In a cuvette, place the sensing medium (e.g., H₂O:Methanol = 9:1, v/v) buffered to pH 7.4 with HEPES buffer.
-
Measurement: Add a small aliquot of the Sensor-1 stock solution to the cuvette. Record the initial fluorescence and UV-Vis spectra.
-
Titration: Incrementally add aliquots of the specific metal ion stock solution (e.g., Zn²⁺ or Cu²⁺) to the cuvette.
-
Data Acquisition: After each addition, record the fluorescence emission spectrum and the UV-Vis absorption spectrum to observe the changes.
-
Selectivity Test: Repeat the experiment with other competing metal ions to confirm the selectivity of the sensor.
| Parameter | Zn²⁺ Detection | Cu²⁺ Detection | Reference |
| Sensing Method | Fluorescence Turn-On | Fluorescence Turn-Off & Colorimetric | [5] |
| Binding Stoichiometry | 1:2 (Sensor:Metal) | 1:2 (Sensor:Metal) | [5] |
| pH Range | 6–8 | 6–8 | [5] |
| Reversibility | Yes (with EDTA) | Yes (with EDTA) | [5] |
Application II: Turn-On Fluorescent Sensor for Al³⁺
By condensing 2-hydroxy-5-methylisophthalaldehyde with a different amine, such as 2-amino-4-nitrophenol (B125904), a new Schiff base (referred to as Sensor-2 ) can be synthesized that acts as a highly selective "turn-on" fluorescent sensor for aluminum ions (Al³⁺).
-
Reactant Preparation: Dissolve one equivalent of 2-hydroxy-5-methylisophthalaldehyde in ethanol (B145695).
-
Condensation Reaction: Add a solution of two equivalents of 2-amino-4-nitrophenol in ethanol to the aldehyde solution.
-
Catalyst: Add a catalytic amount of acetic acid to the mixture.
-
Reaction Conditions: Reflux the mixture for 12 hours.
-
Product Isolation: Cool the reaction mixture. The resulting precipitate is filtered, washed with ethanol, and dried to yield Sensor-2.
In an ethanol/water solution, Sensor-2 displays a significant fluorescence enhancement (over 38-fold) specifically in the presence of Al³⁺.[6] The sensing mechanism is based on the inhibition of two processes upon Al³⁺ binding:
-
C=N Isomerization: The binding of Al³⁺ to the oxygen and nitrogen atoms of the Schiff base restricts the rotation around the C=N bond, which is a non-radiative decay pathway.
-
Photo-induced Electron Transfer (PET): The complexation with Al³⁺ inhibits the PET process, thereby closing this non-radiative channel and promoting fluorescence emission.
This results in a strong "turn-on" fluorescent signal. The binding between Sensor-2 and Al³⁺ occurs in a 1:1 ratio.[6]
-
Stock Solutions: Prepare a stock solution of Sensor-2 (e.g., 1 mM in DMSO) and a stock solution of Al³⁺ (e.g., 10 mM Al(NO₃)₃ in water).
-
Working Solution: Prepare the sensing buffer (e.g., EtOH/H₂O = 2/3, v/v, containing 0.01 M HEPES, pH = 5).
-
Measurement: Add Sensor-2 to the buffer in a cuvette to a final concentration of ~10 µM.
-
Titration: Add increasing equivalents of the Al³⁺ stock solution to the cuvette and mix.
-
Data Acquisition: After each addition, measure the fluorescence emission spectrum (e.g., excitation at ~450 nm, emission scan from 470-650 nm). A new emission peak around 522 nm should appear and grow.[6]
-
Analysis: Plot the fluorescence intensity at 522 nm against the Al³⁺ concentration to determine the limit of detection.
| Parameter | Al³⁺ Detection | Reference |
| Sensing Method | Fluorescence Turn-On & Colorimetric | [6] |
| Binding Stoichiometry | 1:1 (Sensor:Metal) | [6] |
| Limit of Detection (LOD) | 0.70 µM (700 nM) | [6] |
| Fluorescence Enhancement | >38-fold | [6] |
| Solvent System | EtOH/H₂O (2/3, v/v, HEPES buffer, pH 5) | [6] |
Conclusion
2-Hydroxy-5-methylisophthalaldehyde is an exceptionally valuable precursor for developing robust and selective chemosensors. Through straightforward Schiff base condensation reactions, it can be derivatized to create sensors tailored for specific analytes like Zn²⁺, Cu²⁺, and Al³⁺. The detailed protocols and performance data provided herein offer a solid foundation for researchers and scientists to synthesize and apply these sensors in various fields, including environmental monitoring, chemical biology, and drug development.
References
- 1. 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | 7310-95-4 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Hydroxy-5-methylisophthalaldehyde | 7310-95-4 | Benchchem [benchchem.com]
- 4. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxyisophthalic Acid
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-hydroxyisophthalic acid, intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common methods for the synthesis of this compound include the oxidation of 2-hydroxy-3-methylbenzoic acid using lead dioxide in an alkaline medium, the cleavage of 2-methoxyisophthalic acid's ether group with hydriodic acid, and the hydrolysis of 2-iodoisophthalic acid.[1] Another method involves the oxidation of 2,6-dimethylanisole (B89883) with potassium permanganate, followed by demethylation.[2] The Kolbe-Schmitt reaction, which involves the carboxylation of phenols, can also be adapted for this synthesis.[3]
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly depending on the synthesis method. For the oxidation of 2-hydroxy-3-methylbenzoic acid with lead dioxide, yields can range from 46% to 61%.[1] A newer method starting from 2,6-dimethylanisole is reported to have a high yield, although specific percentages may vary based on experimental conditions.[2]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Safety is paramount during the synthesis of this compound. When using the lead dioxide method, the reaction is vigorous and requires careful temperature control to avoid spattering.[1] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. The reaction should be conducted in a well-ventilated fume hood.[1] Acidification steps should also be performed with caution in a fume hood to manage any gas evolution.[1]
Q4: How can I purify the crude this compound?
A4: Purification of crude this compound can be achieved through several methods. One common approach is to remove unreacted starting materials, such as 2-hydroxy-3-methylbenzoic acid, by refluxing the crude product with chloroform (B151607), in which this compound is insoluble.[1] Recrystallization from boiling water is another effective purification step to obtain the final product as a monohydrate.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches and is maintained at the specified temperature for the recommended duration. For the lead dioxide method, the temperature should be raised to 238-240°C.[1] |
| Suboptimal ratio of reactants. | Carefully measure and use the correct molar ratios of reactants as specified in the protocol. For instance, an excess of lead dioxide may be necessary for higher yields.[1] | |
| Presence of water in reactants or solvents. | For reactions sensitive to moisture, such as the Kolbe-Schmitt reaction, ensure all reactants and solvents are thoroughly dried before use.[4] | |
| Product Contamination | Presence of unreacted starting material. | Purify the crude product by refluxing with a solvent in which the starting material is soluble but the product is not, such as chloroform for the lead dioxide method.[1] |
| Formation of side products. | Optimize reaction conditions (temperature, pressure, catalyst) to minimize side reactions. Milder reaction conditions, as described in the 2,6-dimethylanisole method, may reduce the formation of byproducts.[2] | |
| Reaction Does Not Start or is Sluggish | Inactive catalyst or reagent. | Use fresh, high-quality reagents and catalysts. Ensure proper activation of catalysts if required. |
| Insufficient mixing. | Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture and facilitate heat transfer.[1] | |
| Difficulty in Product Isolation | Product is soluble in the workup solution. | Adjust the pH carefully during the precipitation step. This compound precipitates from an acidic aqueous solution.[1] Cool the solution in an ice bath to maximize precipitation.[1] |
| Co-precipitation of inorganic salts. | Wash the crude product thoroughly with cold water to remove any co-precipitated salts like potassium chloride.[1] |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Reaction Temperature | Reported Yield | Reference |
| Oxidation | 2-hydroxy-3-methylbenzoic acid | Lead dioxide, Potassium hydroxide (B78521) | 238-240°C | 46-61% | [1] |
| Oxidation & Demethylation | 2,6-dimethylanisole | Potassium permanganate, HBr-HOAc solution | 80°C (oxidation), 120°C (demethylation) | High (not specified) | [2] |
| Kolbe-Schmitt Reaction | Phenoxides | Carbon dioxide, Alkali or Alkaline Earth Hydroxides | 125°C (typical) | Variable | [3][4][5] |
Experimental Protocols
Method 1: Oxidation of 2-hydroxy-3-methylbenzoic acid[1]
This protocol is based on the procedure described in Organic Syntheses.
Materials:
-
Potassium hydroxide (120 g)
-
2-hydroxy-3-methylbenzoic acid (0.263 mole)
-
Lead dioxide (240 g)
-
Concentrated hydrochloric acid
-
Sodium sulfide (B99878) solution
-
Chloroform
Procedure:
-
In a beaker, add 120 g of potassium hydroxide and 12 ml of water. Heat the mixture until the potassium hydroxide melts.
-
Add 0.263 mole of 2-hydroxy-3-methylbenzoic acid to the molten potassium hydroxide and stir.
-
Place the beaker in a cold oil bath within a fume hood and add 240 g of lead dioxide while stirring.
-
Heat the oil bath. Once the temperature reaches 200°C, begin steady manual stirring.
-
Increase the temperature to 238-240°C and maintain it. The mixture will boil and turn into a lumpy brown mass which will eventually become a thick, dark-brown liquid.
-
After the reaction is complete, cautiously pour the liquid contents into a separate beaker and allow it to cool and congeal.
-
Add 1 L of water to the cooled mass and stir for at least one hour to dissolve the product.
-
Filter the suspension to remove the insoluble lead oxides.
-
Partially neutralize the filtrate with concentrated hydrochloric acid.
-
Add sodium sulfide solution to precipitate any remaining lead ions as lead sulfide.
-
Filter the suspension to remove the lead sulfide.
-
Acidify the filtrate with concentrated hydrochloric acid in an ice bath to precipitate the crude this compound monohydrate.
-
Collect the crude acid by filtration.
-
To purify, reflux the crude acid with 100 ml of chloroform and filter the hot suspension.
-
The solid is then dissolved in 1 L of boiling water, boiled for 15 minutes, and filtered to remove any sludge.
-
Allow the filtrate to cool, which will cause needles of this compound monohydrate to crystallize.
-
Collect the crystals by filtration and dry them. The final product should have a melting point of 243-255°C.
Mandatory Visualizations
Experimental Workflow: Oxidation of 2-hydroxy-3-methylbenzoic acid
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Purification of Crude 2-Hydroxyisophthalic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-hydroxyisophthalic acid via recrystallization.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Crystal Yield | The chosen solvent is too effective at dissolving the compound, even at low temperatures. | - Select a solvent in which this compound has lower solubility at room temperature. - Consider using a solvent mixture, such as methanol (B129727)/water or ethanol/water.[1][2] - Reduce the amount of solvent used to the minimum required to dissolve the crude product at the solvent's boiling point. |
| Insufficient cooling of the solution. | - Ensure the solution is thoroughly cooled, for instance, by using an ice bath, to maximize precipitation. | |
| The solution is supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass stirring rod. - Add a seed crystal of pure this compound to the cooled solution.[3] | |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the recrystallization solvent is higher than the melting point of this compound. | - Choose a solvent with a lower boiling point. |
| The solution is cooled too quickly. | - Allow the solution to cool slowly to room temperature before placing it in a cooling bath to encourage gradual crystal formation.[4][5] | |
| Impurities are depressing the melting point of the product. | - Consider a preliminary purification step, such as washing the crude product with a solvent in which the desired compound is insoluble but impurities are soluble. For instance, crude this compound can be washed with chloroform (B151607) to remove contaminants like 2-hydroxy-3-methylbenzoic acid.[6] | |
| Colored Crystals | The presence of colored impurities in the crude material. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[7] Be cautious not to add an excess, as this can also adsorb the desired product. |
| The crude product contains residual metal catalysts or other colored byproducts from the synthesis. | - An acid-base purification might be effective. Dissolve the crude acid in a dilute base, filter to remove insoluble impurities, and then re-precipitate the purified acid by adding acid.[5] | |
| Crystals Are Too Small (Powdery) | Crystallization occurred too rapidly. | - Slow down the cooling process. Insulate the flask to allow for gradual cooling to room temperature before placing it in an ice bath.[3][5] |
| Difficulty Dissolving the Crude Compound | Insufficient solvent was used. | - Gradually add more hot solvent until the compound fully dissolves. Avoid a large excess, as this will decrease the final yield.[5] |
| The compound is not soluble in the chosen solvent. | - Conduct small-scale solubility tests with a variety of solvents to identify one that dissolves the compound when hot but not when cold. Water and methanol-water mixtures have been reported as effective for this compound.[1][6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Water is a commonly used and effective solvent for the recrystallization of this compound.[6] A mixture of methanol and water has also been reported to yield a pure product.[1] The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include starting materials or byproducts from the synthesis. For example, if prepared by the oxidation of 2-hydroxy-3-methylbenzoic acid, this starting material may be present as an impurity.[6] Other potential impurities can include inorganic salts and colored organic byproducts like dicarboxylic fluorenones and tricarboxylic biphenyls, which can give the crude product a yellow hue.[8]
Q3: How can I remove highly insoluble impurities before recrystallization?
A3: A hot filtration step is crucial. After dissolving the crude this compound in the minimum amount of hot solvent, any insoluble materials, such as a "gray sludge" mentioned in some procedures, can be removed by filtering the hot solution before allowing it to cool.[6]
Q4: My yield of purified this compound is very low. What can I do to improve it?
A4: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3] Additionally, you can attempt to recover a second crop of crystals by concentrating the filtrate (mother liquor) and re-cooling.[6]
Q5: The melting point of my recrystallized product is still broad. What does this suggest?
A5: A broad melting point range typically indicates the presence of residual impurities. Pure crystalline compounds usually exhibit a sharp melting point range. If you observe a broad melting point, a second recrystallization may be necessary to achieve higher purity.
Experimental Protocol: Recrystallization of this compound from Water
This protocol is a general guideline and may require optimization based on the nature and quantity of impurities in your crude material.
-
Initial Wash (Optional): If the crude product is known to contain organic impurities soluble in non-polar solvents, begin by grinding the crude acid and briefly refluxing it with a solvent like chloroform. Filter the suspension while hot to remove these impurities.[6]
-
Dissolution: In a suitable flask, add the crude this compound to a volume of water. Heat the mixture to boiling. Continue to add small portions of hot water until the acid is completely dissolved. Avoid using a large excess of water to maximize the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove any insoluble impurities (and activated charcoal if used). This step should be performed rapidly to prevent premature crystallization in the funnel.
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. The formation of needles of this compound monohydrate should be observed.[6] Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold water to remove any residual soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
Data Presentation
Table 1: Solubility of this compound (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Low | High |
| Methanol/Water | Moderate | High |
| Chloroform | Very Low | Very Low |
Table 2: Typical Recrystallization Outcomes
| Parameter | Reported Value |
| Yield | 46-61% (after initial chloroform wash and recrystallization from water)[6] |
| Melting Point | 243–255 °C (can vary with heating rate)[6] |
| Appearance | Pale pink to tan needles (anhydrous)[6] |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting an appropriate recrystallization solvent.
References
- 1. CN103159620A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Technical Support Center: Synthesis of 2-Hydroxyisophthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxyisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently employed synthetic routes for this compound are:
-
Oxidation of 2-hydroxy-3-methylbenzoic acid: This method typically utilizes an oxidizing agent like lead dioxide in an alkaline medium.
-
Demethylation of 2-methoxyisophthalic acid: This route involves the cleavage of the methyl ether group, often using reagents like hydrobromic acid in acetic acid.[1]
-
Synthesis from 2,6-dimethylanisole: This process involves the oxidation of the methyl groups to carboxylic acids, followed by demethylation of the methoxy (B1213986) group.[1]
-
Carboxylation of 3-hydroxybenzoic acid: This method introduces a second carboxylic acid group onto the benzene (B151609) ring of 3-hydroxybenzoic acid.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The common impurities are highly dependent on the synthetic route chosen. Below is a summary of potential impurities for the primary synthesis methods.
Data Presentation: Common Impurities in this compound Synthesis
| Synthetic Route | Common Impurities | Typical Percentage (if available) | Notes |
| Oxidation of 2-hydroxy-3-methylbenzoic acid | Unreacted 2-hydroxy-3-methylbenzoic acid | Can be significant if the reaction is incomplete. | This is a common starting material and its presence indicates an incomplete oxidation reaction.[2] |
| Over-oxidation or degradation products | Varies | Harsh reaction conditions can lead to the formation of various byproducts. | |
| Demethylation of 2-methoxyisophthalic acid | Unreacted 2-methoxyisophthalic acid | Dependent on demethylation efficiency. | Incomplete cleavage of the ether will result in the starting material as an impurity. |
| Products of partial demethylation | Possible | If there are other methoxy groups, partial demethylation can occur. | |
| Synthesis from 2,6-dimethylanisole | 2-methoxyisophthalic acid | Can be present if demethylation is incomplete. | This is the intermediate product before the final demethylation step.[1] |
| Partially oxidized intermediates | Varies | Incomplete oxidation of one or both methyl groups can lead to impurities. | |
| Carboxylation of 3-hydroxybenzoic acid | Unreacted 3-hydroxybenzoic acid | Dependent on carboxylation efficiency. | Indicates an incomplete reaction. |
| Isomeric hydroxyisophthalic acids | Possible | Depending on the regioselectivity of the carboxylation reaction, other isomers may form. | |
| Decarboxylation products (e.g., phenol) | Possible | Elevated temperatures can sometimes lead to the loss of a carboxyl group. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | * Extend Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). * Optimize Temperature: Verify that the reaction is being conducted at the optimal temperature. For instance, the oxidation of 2-hydroxy-3-methylbenzoic acid often requires elevated temperatures to proceed efficiently. |
| Suboptimal Reagent Stoichiometry | * Verify Reagent Ratios: Carefully check the molar ratios of your reactants and reagents. An insufficient amount of the oxidizing or demethylating agent is a common cause of low yields. |
| Poor Reagent Quality | * Use High-Purity Reagents: Ensure that all starting materials and reagents are of high purity, as impurities can interfere with the reaction. |
| Product Loss During Workup | * Optimize Extraction and Precipitation: Review your workup procedure. Ensure complete precipitation of the product by adjusting the pH and cooling the solution sufficiently. Use minimal amounts of cold solvent for washing the precipitate to avoid product loss. |
Issue 2: Presence of Significant Impurities in the Final Product
| Symptom | Potential Cause | Recommended Solution |
| Product contaminated with starting material (e.g., 2-hydroxy-3-methylbenzoic acid) | Incomplete oxidation. | * Increase the amount of oxidizing agent. * Extend the reaction time or increase the reaction temperature as per the protocol. * Purification: The crude product can be purified by refluxing with chloroform. This compound is insoluble in hot chloroform, while the starting material is moderately soluble.[2] |
| Product contaminated with 2-methoxyisophthalic acid | Incomplete demethylation. | * Increase the concentration or amount of the demethylating agent (e.g., HBr). * Prolong the reflux time. * Ensure the reaction temperature is maintained at the specified level.[1] |
| Presence of colored impurities | Formation of side products or degradation. | * Recrystallization: Recrystallize the crude product from a suitable solvent, such as water or an alcohol-water mixture. The use of activated charcoal during recrystallization can help remove colored impurities. |
| Presence of isomeric impurities | Lack of regioselectivity in the carboxylation reaction. | * Optimize reaction conditions (temperature, pressure, catalyst) to favor the formation of the desired isomer. * Purification: Isomers can often be separated by fractional crystallization or chromatography (e.g., preparative HPLC). |
Experimental Protocols
Synthesis of this compound via Oxidation of 2-hydroxy-3-methylbenzoic acid
This protocol is adapted from a literature procedure.[2]
Materials:
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2-hydroxy-3-methylbenzoic acid
-
Potassium hydroxide
-
Lead dioxide
-
Concentrated hydrochloric acid
-
Sodium sulfide (B99878)
-
Chloroform
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Deionized water
Procedure:
-
In a suitable reaction vessel, create a molten mixture of potassium hydroxide.
-
Carefully add 2-hydroxy-3-methylbenzoic acid to the molten potassium hydroxide.
-
Gradually add lead dioxide to the mixture while maintaining a high temperature.
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After the reaction is complete, cool the mixture and dissolve it in water.
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Precipitate excess lead by adding a solution of sodium sulfide and filter the mixture.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the crude product by filtration.
Purification:
-
To remove unreacted 2-hydroxy-3-methylbenzoic acid, wash the crude product with hot chloroform.[2]
-
Further purify the product by recrystallization from boiling water.
Mandatory Visualization
Below are diagrams illustrating key workflows in the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision-making workflow for troubleshooting low purity in this compound synthesis.
References
Side reactions to avoid in 2-Hydroxyisophthalic acid preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the preparation of 2-hydroxyisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Several methods have been established for the synthesis of this compound. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Key methods include:
-
Oxidation of 2-hydroxy-3-methylbenzoic acid using lead dioxide in an alkaline medium.[1]
-
Demethylation of 2-methoxyisophthalic acid, often achieved by refluxing with a hydrobromic acid-acetic acid solution.[1][2]
-
Hydrolysis of 2-iodoisophthalic acid with alcoholic sodium hydroxide (B78521).[1]
-
A two-step process starting from 2,6-dimethylanisole, involving oxidation with potassium permanganate (B83412) followed by demethylation.[2]
-
The Kolbe-Schmitt reaction, a general method for the carboxylation of phenols, can also be adapted for the synthesis of hydroxybenzoic acids and their derivatives.[3][4][5][6]
Q2: My final product is off-color (yellow or brown). What are the potential causes and how can I fix it?
A2: Discoloration in the final product typically indicates the presence of impurities. Potential causes include:
-
Oxidative Side Products: Harsh reaction conditions, particularly at high temperatures, can lead to the formation of colored byproducts. In related aromatic acid syntheses, impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls have been identified as sources of yellow coloration.[7]
-
Residual Lead Salts: If using the lead dioxide oxidation method, incomplete removal of lead salts can result in a gray or off-white product.[1]
-
Ariel Oxidation: Phenolic compounds can be susceptible to air oxidation, which can form colored quinone-type structures, especially under basic conditions.
Troubleshooting Steps:
-
Recrystallization: This is the most effective method for removing colored impurities. Recrystallization from boiling water is a documented purification step.[1]
-
Activated Carbon Treatment: Adding a small amount of activated carbon (charcoal) to the hot solution during recrystallization can help adsorb colored impurities.
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
Q3: The yield of my reaction is consistently low. What factors might be affecting the yield?
A3: Low yields can be attributed to several factors, depending on the synthetic route:
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Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring it with an appropriate technique (e.g., TLC). In the lead dioxide oxidation method, using a stoichiometric excess of the oxidizing agent can improve yields.[1]
-
Moisture: The presence of water can significantly decrease the yield in certain reactions, such as the Kolbe-Schmitt reaction.[5] Ensure all reactants, reagents, and solvents are thoroughly dried.
-
Sub-optimal Reaction Conditions: Temperature and pressure are critical parameters. For instance, the carboxylation of phenoxides is sensitive to temperature, which can affect the regioselectivity and overall yield.[3]
-
Losses during Work-up: this compound has some solubility in acidic aqueous solutions.[1] Minimizing the volume of washing solutions and cooling the filtrate can help recover more product.
Troubleshooting Guides
Issue 1: Presence of Starting Material in the Final Product
-
Symptom: Analytical data (e.g., NMR, HPLC) shows contamination with the starting material, such as 2-hydroxy-3-methylbenzoic acid.
-
Cause: The reaction has not gone to completion. Vigorous reaction conditions are often required for some synthetic methods.[1]
-
Solution:
-
Increase Reaction Time/Temperature: Carefully increase the reaction time or temperature according to literature procedures. Monitor the reaction progress to determine the optimal endpoint.
-
Purification: A post-synthesis purification step can remove unreacted starting material. For example, refluxing the crude product with chloroform (B151607) can be effective, as this compound is largely insoluble while the starting material may be more soluble.[1]
-
Issue 2: Formation of Isomeric Byproducts
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Symptom: The product mixture contains isomers of this compound, such as 4-hydroxyisophthalic acid. This is particularly relevant in syntheses resembling the Kolbe-Schmitt reaction.
-
Cause: The carboxylation of phenols can occur at different positions on the aromatic ring. The choice of cation (e.g., sodium vs. potassium) and reaction temperature can influence the ratio of ortho to para isomers.[3][5]
-
Solution:
-
Control of Reaction Conditions: Strictly control the reaction temperature and use the appropriate base as specified in the protocol to favor the desired isomer.
-
Fractional Crystallization: If isomers are formed, they may be separable by fractional crystallization from a suitable solvent, although this can be challenging.
-
Summary of Potential Side Reactions
| Synthetic Route | Potential Side Reaction/Byproduct | Mitigation Strategy |
| Oxidation of 2-hydroxy-3-methylbenzoic acid | Incomplete oxidation (residual starting material) | Ensure sufficient reaction time and temperature; use an excess of oxidizing agent.[1] |
| Over-oxidation/degradation | Avoid excessively high temperatures; carefully control the addition of the oxidizing agent. | |
| Demethylation of 2-methoxyisophthalic acid | Incomplete demethylation | Ensure a sufficient excess of the demethylating agent (e.g., HBr) and adequate reflux time.[2] |
| Kolbe-Schmitt Type Reactions | Formation of para-isomers (e.g., 4-hydroxyisophthalic acid) | Control reaction temperature and choice of alkali metal cation.[3][5] |
| Dicarboxylation at other positions | Optimize CO2 pressure and reaction time. | |
| General | Formation of colored oxidation products | Perform reaction under an inert atmosphere; purify via recrystallization with charcoal. |
| Coprecipitation of inorganic salts | Thoroughly wash the product with cold water.[1] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-Hydroxy-3-methylbenzoic Acid [1]
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Preparation of Alkali Fusion: In a beaker, prepare a molten mixture of sodium hydroxide and potassium hydroxide.
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Addition of Starting Material: Once the mixture has cooled to a mush, add 2-hydroxy-3-methylbenzoic acid and stir.
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Oxidation: Place the beaker in an oil bath and add lead dioxide. Heat the oil bath to 200°C while stirring continuously. The temperature is then briefly raised to 250°C.
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Work-up: Cautiously pour the hot reaction mixture into a larger beaker and allow it to cool and solidify. Dissolve the solid in water.
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Isolation of Crude Product: Filter the aqueous suspension to remove insoluble lead oxides. Partially neutralize the filtrate with concentrated hydrochloric acid. Precipitate any remaining lead ions by adding a sodium sulfide (B99878) solution. Filter the lead sulfide precipitate. Acidify the filtrate with concentrated hydrochloric acid in an ice bath to precipitate the crude this compound monohydrate.
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Purification: Reflux the crude acid in chloroform and filter while hot to remove unreacted starting material. The remaining solid is then recrystallized from boiling water.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Relationship between reaction conditions and the formation of common side products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103159620A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
Optimizing reaction conditions for 2-Hydroxyisophthalic acid synthesis
Technical Support Center: Synthesis of 2-Hydroxyisophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Several methods have been reported for the synthesis of this compound. The most common routes include:
-
Oxidation of 2-hydroxy-3-methylbenzoic acid using lead dioxide in an alkaline medium at high temperatures.[1]
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A two-step process involving the oxidation of 2,6-dimethylanisole (B89883) to 2-methoxyisophthalic acid, followed by demethylation using a hydrobromic acid-acetic acid solution.[2]
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Cleavage of the ether group of 2-methoxyisophthalic acid with hydriodic acid.[1]
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Hydrolysis of 2-iodoisophthalic acid with alcoholic sodium hydroxide (B78521).[1]
Q2: What are the main safety precautions to consider during the synthesis?
A2: The synthesis of this compound can involve hazardous materials and conditions. Key safety precautions include:
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High Temperatures: The lead dioxide method requires temperatures up to 240-250°C, posing a risk of severe burns from spattering. Always wear appropriate personal protective equipment (PPE), including safety goggles and heat-resistant gloves.[1]
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Toxic Reagents: Lead dioxide is a toxic heavy metal. Handle it with care in a well-ventilated area or fume hood and dispose of it according to institutional safety protocols.
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Corrosive Acids: Concentrated hydrochloric acid, hydrobromic acid, and hydriodic acid are corrosive. Handle them in a fume hood with appropriate PPE.
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Exothermic Reactions: The addition of reagents can be exothermic. Ensure additions are done slowly and with adequate cooling to control the reaction temperature.
Q3: How can I purify the crude this compound?
A3: Purification is crucial to obtain a high-purity product. A common procedure involves:
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Removal of Unreacted Starting Material: The crude product can be refluxed with chloroform (B151607) to remove soluble starting materials like 2-hydroxy-3-methylbenzoic acid, as this compound is quite insoluble in it.[1]
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Recrystallization: The product is often recrystallized from boiling water. The crude acid is dissolved in hot water, filtered to remove insoluble impurities, and then allowed to cool slowly to form crystals of the monohydrate.[1]
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Drying: The purified crystals should be dried under vacuum at an elevated temperature (e.g., 110°C) to remove water of hydration.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Insufficient amount of oxidizing agent. 3. Loss of product during workup and purification. 4. Suboptimal reaction temperature. | 1. Extend the reaction time or ensure the temperature is maintained within the optimal range. 2. Use a slight excess of the oxidizing agent (e.g., lead dioxide). It has been noted that using the calculated amount of lead dioxide can lower the yield by about 20%.[1] 3. To recover additional product, concentrate the filtrate after the initial crystallization, add acid, cool, and collect the precipitate for recrystallization.[1] 4. Carefully monitor and control the reaction temperature. For the lead dioxide method, the bath temperature should be maintained at 238-240°C.[1] |
| Impure Product (Contaminated with starting material) | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC). 2. Perform a hot chloroform wash of the crude product to remove unreacted 2-hydroxy-3-methylbenzoic acid.[1] Fractional crystallization from water has been reported to be unsuccessful for this separation.[1] |
| Dark-colored Product | Presence of colored impurities or degradation products. | Treat the aqueous solution of the product with activated carbon (Norite) before recrystallization to adsorb colored impurities. |
| Difficulty in Isolating the Product | The product may be soluble in the workup solution. | Ensure the solution is sufficiently acidified to precipitate the acid. The monohydrate has some solubility in cold dilute hydrochloric acid.[1] Cooling the solution to 0-5°C can improve precipitation.[1] |
| Reaction is too vigorous or uncontrollable | 1. Reaction temperature is too high. 2. Reagents were added too quickly. | 1. Carefully control the heating to maintain the specified temperature range. 2. Add reagents portion-wise or via a dropping funnel to manage the reaction rate. |
Experimental Protocols
Method 1: Oxidation of 2-Hydroxy-3-methylbenzoic Acid with Lead Dioxide
This method is adapted from Organic Syntheses.
Materials:
-
2-Hydroxy-3-methylbenzoic acid
-
Potassium hydroxide
-
Lead dioxide
-
Concentrated hydrochloric acid
-
Sodium sulfide (B99878)
-
Chloroform
-
Water
Procedure:
-
In a beaker, melt potassium hydroxide and then add 2-hydroxy-3-methylbenzoic acid.
-
Heat the mixture in an oil bath to 200°C with manual stirring.
-
Gradually add lead dioxide while increasing the temperature to 238-240°C. Maintain this temperature with steady stirring.
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After the reaction is complete, cool the mixture and dissolve it in water.
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Filter the solution to remove insoluble lead oxides.
-
Partially neutralize the filtrate with concentrated hydrochloric acid.
-
Precipitate the lead ions by adding a sodium sulfide solution.
-
Filter off the lead sulfide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid in an ice bath to precipitate the crude this compound monohydrate.
-
Collect the crude product by filtration.
-
Purify the crude product by refluxing with chloroform, followed by filtration.
-
Recrystallize the solid from boiling water.
-
Dry the purified crystals under vacuum at 110°C.
Method 2: Oxidation of 2,6-Dimethylanisole and Demethylation
This method is based on a patented procedure.[2]
Step 1: Oxidation of 2,6-Dimethylanisole
-
Prepare an alkaline solution of potassium permanganate (B83412) in water.
-
Slowly add 2,6-dimethylanisole to the solution with vigorous stirring.
-
Reflux the mixture for 4 hours.
-
After cooling, filter the mixture to remove insoluble manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the intermediate, 2-methoxyisophthalic acid.
-
Collect the intermediate by filtration.
Step 2: Demethylation of 2-Methoxyisophthalic Acid
-
Dissolve the 2-methoxyisophthalic acid in a solution of hydrobromic acid and acetic acid.
-
Reflux the mixture at approximately 120°C for about 4 hours, or until gas evolution ceases.
-
Cool the solution to allow the crude this compound to precipitate.
-
Collect the crude product by filtration.
-
Recrystallize the crude product to obtain pure this compound.
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Parameter | Method 1: Oxidation of 2-Hydroxy-3-methylbenzoic Acid [1] | Method 2: Oxidation and Demethylation [2] |
| Starting Material | 2-Hydroxy-3-methylbenzoic acid | 2,6-Dimethylanisole |
| Key Reagents | Lead dioxide, Potassium hydroxide | Potassium permanganate, HBr-HOAc solution |
| Reaction Temperature | 238-240°C | Reflux (Oxidation), ~120°C (Demethylation) |
| Reaction Time | Not specified, but involves heating until reaction subsides | 4 hours (Oxidation), ~4 hours (Demethylation) |
| Reported Yield | An additional 4-10% can be obtained from the filtrate.[1] | High yield (not specified quantitatively in abstract) |
| Solvent | Molten KOH (no solvent) | Water (Oxidation), HBr-HOAc (Demethylation) |
Visualizations
Caption: Workflow for the synthesis of this compound via lead dioxide oxidation.
Caption: Workflow for the two-step synthesis of this compound.
References
Troubleshooting peak tailing in GC-MS analysis of derivatized 2-Hydroxyisophthalic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the GC-MS analysis of derivatized 2-Hydroxyisophthalic acid.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantification. For a polar compound like this compound, even after derivatization, peak tailing can be a persistent issue. This guide addresses the most common causes and their solutions.
Q1: My peak for derivatized this compound is tailing. What are the most likely causes related to the GC-MS system?
A1: Peak tailing for derivatized this compound can often be attributed to several system-related factors:
-
Active Sites in the Inlet or Column: Even after derivatization, residual polar groups on your analyte can interact with active sites (e.g., silanol (B1196071) groups) in the GC system.[1][2] This is a primary cause of peak tailing for polar compounds.
-
Solution:
-
Inlet Liner: Use a deactivated inlet liner. If you suspect contamination, replace the liner.[3][4]
-
Column: Trim the first few centimeters of the column from the inlet side to remove accumulated non-volatile residues and active sites.[4] Consider using a column specifically designed for inertness.[4]
-
System Priming: Injecting a high-concentration standard of your derivatized analyte can help to passivate active sites.[5]
-
-
-
Improper Column Installation: A poorly installed column can create dead volume, leading to peak tailing.[4][6]
-
Contamination: Contamination in the injector, column, or detector can lead to peak tailing.[8]
-
Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely or quickly, leading to tailing.[9]
-
Solution: Set the inlet temperature high enough to ensure rapid and complete vaporization of the derivatized analyte. A general starting point is 250°C, but this may need to be optimized.
-
Q2: Could the derivatization process itself be the cause of peak tailing?
A2: Yes, an incomplete or improper derivatization reaction is a significant potential cause of peak tailing for this compound.
-
Incomplete Derivatization: If the derivatization reaction is not complete, you will have a mixture of the derivatized and underivatized (or partially derivatized) analyte. The remaining free carboxylic acid and hydroxyl groups will strongly interact with the column, causing severe peak tailing.
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction time, temperature, and reagent-to-sample ratio are optimized for complete derivatization.[10] For silylation reactions with reagents like BSTFA, heating is often required to drive the reaction to completion.[10]
-
Ensure Anhydrous Conditions: Water can deactivate many derivatizing reagents, especially silylating agents.[10] Ensure your sample and solvents are dry.
-
Use a Catalyst: For some derivatization reactions, a catalyst (e.g., TMCS in silylation) can improve the reaction efficiency.[11][12]
-
-
-
Derivatizing Reagent Selection: The choice of derivatizing reagent is crucial for effectively masking the polar functional groups of this compound.
-
Solution: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for carboxylic acids and hydroxyl groups.[11][13] Alkylation to form esters is another effective method.[12][14] You may need to experiment with different reagents to find the one that provides the best peak shape.
-
Q3: How do the GC oven temperature program and carrier gas flow rate affect peak tailing?
A3: Both the oven temperature program and carrier gas flow rate can influence peak shape.
-
Initial Oven Temperature: A low initial oven temperature can help to focus the analytes at the head of the column, which can sometimes improve peak shape, especially in splitless injections.[7]
-
Solution: Try setting the initial oven temperature slightly below the boiling point of the injection solvent.[5]
-
-
Carrier Gas Flow Rate: An optimal flow rate is necessary for good chromatographic efficiency. A flow rate that is too low can lead to broader peaks.[8]
-
Solution: Ensure your carrier gas flow rate is set to the optimal value for your column dimensions and carrier gas type.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for the derivatization of this compound?
A: A common and effective method for derivatizing compounds with both carboxylic acid and hydroxyl groups is silylation. A typical starting protocol would be:
-
Dry your sample completely under a stream of nitrogen.
-
Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add an excess of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]
-
Heat the mixture (e.g., at 70°C for 60 minutes) to ensure complete reaction.[10] Note: These conditions are a starting point and may require optimization for your specific sample matrix and concentration.
Q: What type of GC column is best for analyzing derivatized this compound?
A: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally a good choice for the analysis of derivatized carboxylic acids. These columns are robust and offer good resolution for a wide range of compounds. Using a column that is specifically designated as "inert" or "MS-grade" can further help to reduce peak tailing.[4]
Q: Can overloading the column cause peak tailing?
A: Yes, injecting too much sample can lead to column overload, which can manifest as peak fronting or tailing.[8][15] If you suspect overloading, try diluting your sample or reducing the injection volume.
Quantitative Data Summary
The following table provides general starting parameters that can be optimized for the GC-MS analysis of derivatized this compound.
| Parameter | Recommended Starting Point | Potential Impact on Peak Tailing |
| Inlet Temperature | 250 - 280 °C | Too low can cause incomplete vaporization and tailing. |
| Carrier Gas Flow Rate (Helium) | 1.0 - 1.5 mL/min | Sub-optimal flow can lead to peak broadening. |
| Oven Temperature Program | Initial: 60-80°C, Ramp: 10-20°C/min to 280-300°C | A lower initial temperature can improve peak focusing. |
| Derivatization Temperature | 60 - 80 °C | Insufficient temperature can lead to incomplete derivatization. |
| Derivatization Time | 30 - 60 minutes | Insufficient time can lead to incomplete derivatization. |
Experimental Protocols
General Protocol for Silylation Derivatization:
-
Sample Preparation: Place a known amount of the sample containing this compound into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) to the dried sample.[10]
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.[10]
-
Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC-MS analysis of derivatized this compound.
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. agilent.com [agilent.com]
- 5. Restek - Blog [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Inlet Temperature - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. gcms.cz [gcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Storage and Handling of 2-Hydroxyisophthalic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Hydroxyisophthalic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to protect it from moisture and air.[3] For optimal preservation, storage at 2-8°C is recommended.[4]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: this compound, as a phenolic carboxylic acid, is susceptible to degradation from several factors. The primary contributors to degradation are exposure to light, elevated temperatures, oxygen (oxidation), and moisture.[5][6] Strong oxidizing agents and incompatible materials should also be avoided.[2][7]
Q3: How can I tell if my this compound has degraded?
A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a color change from white to off-white or yellowish-brown. A decrease in purity, which can be determined by analytical techniques like High-Performance Liquid Chromatography (HPLC), is a definitive sign of degradation.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively documented, analogous phenolic compounds can undergo oxidation to form quinone-type structures or decarboxylation. The phenolic hydroxyl group is particularly susceptible to oxidation.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to air (oxidation) or light. | Store the compound in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light. Purge the container with an inert gas like argon or nitrogen before sealing. |
| Decreased purity observed by HPLC analysis | Improper storage conditions (e.g., high temperature, moisture). | Review storage procedures and ensure the compound is stored at the recommended temperature and humidity levels. Consider aliquoting the compound to minimize repeated opening and closing of the main container. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (2-8°C) and protected from light. Evaluate the stability of the solution over time using HPLC. |
Experimental Protocols
Protocol 1: Stability Testing of this compound Solid
This protocol outlines a method to assess the stability of solid this compound under different storage conditions.
Materials:
-
This compound
-
Amber glass vials
-
Standard glass vials
-
Desiccator
-
Oven
-
HPLC system
Procedure:
-
Aliquot 10 mg of this compound into three sets of vials:
-
Set A: Amber glass vials, stored at 2-8°C (control).
-
Set B: Standard glass vials, stored at room temperature (approx. 25°C) exposed to ambient light.
-
Set C: Standard glass vials, stored in an oven at 40°C.
-
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), take one vial from each set.
-
Prepare a standard solution of the sample from each vial (e.g., 1 mg/mL in methanol).
-
Analyze the purity of each sample using a validated stability-indicating HPLC method.
-
Compare the purity of the samples from Sets B and C to the control sample from Set A.
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Degradation of this compound Under Various Storage Conditions
| Storage Condition | Time (Weeks) | Purity (%) | Appearance |
| 2-8°C, Dark, Dry | 0 | 99.8 | White powder |
| 8 | 99.7 | White powder | |
| 25°C, Ambient Light, Dry | 0 | 99.8 | White powder |
| 8 | 97.2 | Faintly yellow powder | |
| 40°C, Dark, Dry | 0 | 99.8 | White powder |
| 8 | 95.5 | Yellowish powder |
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Hydroxyisophthalic Acid Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Hydroxyisophthalic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction's progress using techniques like HPLC or TLC. Consider extending the reaction time or cautiously increasing the temperature, ensuring it does not lead to degradation. |
| Suboptimal Stoichiometry: Incorrect ratio of reactants. | Ensure precise measurement of all reactants. A slight excess of one reactant might be necessary to drive the reaction to completion, but this should be optimized. For instance, using a less than calculated amount of lead dioxide in the oxidation of 2-hydroxy-3-methylbenzoic acid can lower the yield.[1] | |
| Loss During Work-up: Product loss during extraction, filtration, or washing steps. | Optimize the work-up procedure. Use appropriate solvents to minimize product solubility in the wash steps. Ensure efficient phase separation during extractions. Additional product can sometimes be recovered by concentrating the filtrate and recrystallizing.[1] | |
| Product Contamination / Low Purity | Unreacted Starting Materials: Incomplete reaction. | As with low yield, optimize reaction time, temperature, and stoichiometry. For purification, refluxing the crude acid with chloroform (B151607) can remove contaminating 2-hydroxy-3-methylbenzoic acid.[1] |
| Formation of Byproducts: Undesired reactions occurring alongside the main reaction. | Purify the crude product through recrystallization. Select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[2] | |
| Inadequate Purification: Inefficient removal of impurities. | Multiple recrystallization steps may be necessary. Consider using a different solvent or a mixture of solvents for recrystallization. Column chromatography can be used for small-scale purification but is often not feasible for large-scale production.[2][3] | |
| Exothermic Reaction Difficult to Control (especially in lead dioxide method) | Rapid Addition of Reagents: Adding reactants too quickly can lead to a rapid increase in temperature. | Add reagents, especially the oxidizing agent, slowly and in a controlled manner.[2] |
| Insufficient Cooling: The reactor's cooling system may not be adequate for the scale of the reaction. | Ensure the reactor's cooling system is appropriately sized for the reaction volume and expected heat generation. Consider using a jacketed reactor with a circulating coolant.[2] | |
| Poor Solubility of Reactants or Product | Inappropriate Solvent: The chosen solvent may not be suitable for the reaction or purification scale. | For the reaction, consider using a co-solvent to improve the solubility of reactants. For purification, a solvent screen should be performed to identify the best recrystallization solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: Two common methods are:
-
Oxidation of 2-hydroxy-3-methylbenzoic acid: This method uses lead dioxide as an oxidizing agent in a high-temperature potassium hydroxide (B78521) melt.[1][4]
-
Oxidation and Demethylation of 2,6-dimethylanisole (B89883): This two-step process involves the oxidation of 2,6-dimethylanisole with potassium permanganate (B83412) to form 2-methoxyisophthalic acid, followed by demethylation using a hydrobromic acid-acetic acid solution.[4]
Q2: What are the main challenges when scaling up the production of this compound?
A2: Key challenges include:
-
Heat Management: The oxidation reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts, especially at a larger scale.[2][5]
-
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, particularly in heterogeneous reaction mixtures (solid-liquid), becomes more challenging in larger reactors and can impact reaction rate and yield.[5][6]
-
Product Isolation and Purification: Isolating and purifying large quantities of the product while maintaining high purity and yield can be difficult. Crystallization is a common purification method, and its parameters need to be carefully optimized for scale-up.[2][3]
-
Harsh Reaction Conditions: The use of high temperatures (e.g., 240°C) and corrosive materials in some methods necessitates specialized equipment and safety protocols.[4]
Q3: How can the purity of the final this compound product be assessed?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the chemical structure of the product. Melting point analysis can also be a useful indicator of purity.
Q4: Are there alternative, milder synthesis routes available to avoid the harsh conditions of the lead dioxide method?
A4: Yes, the method starting from 2,6-dimethylanisole using potassium permanganate and then HBr-HOAc is presented as a milder alternative with easier to control reaction conditions and simpler equipment requirements.[4]
Quantitative Data
The following tables summarize typical reaction parameters and their impact on product yield and purity based on available literature. These values are indicative and may require optimization for specific experimental setups.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Lead Dioxide Method | Potassium Permanganate Method |
| Starting Material | 2-hydroxy-3-methylbenzoic acid | 2,6-dimethylanisole |
| Key Reagents | Lead dioxide, Potassium hydroxide | Potassium permanganate, HBr-HOAc |
| Reaction Temperature | ~240 °C | Reflux (Step 1), ~120 °C (Step 2) |
| Reported Yield | Not explicitly stated in a single value, but recovery of crude product is mentioned. | ~92.3% - 93.5% |
| Purity | Requires purification to remove unreacted starting material. | High purity after recrystallization (98.5% - 99.1% by NMR).[4] |
Experimental Protocols
Method 1: Synthesis via Oxidation of 2-hydroxy-3-methylbenzoic acid
This protocol is based on the procedure described in Organic Syntheses.
Materials:
-
2-hydroxy-3-methylbenzoic acid
-
Potassium hydroxide pellets
-
Lead dioxide
-
Concentrated hydrochloric acid
-
Sodium sulfide (B99878) nonahydrate
-
Chloroform
-
Water
Procedure:
-
In a stainless-steel beaker, prepare a mush of 240 g of potassium hydroxide and 50 ml of water.
-
Once cooled, add 40.0 g of 2-hydroxy-3-methylbenzoic acid and stir.
-
Place the beaker in an oil bath and stir in 240 g of lead dioxide.
-
Heat the oil bath to 238-240°C with steady manual stirring. The mixture will turn into a bright-orange melt.
-
Maintain the temperature for 15 minutes, then briefly raise to 250°C and remove from heat.
-
Pour the hot liquid into a separate beaker to congeal in a thin film.
-
After cooling, add 1 L of water and stir for at least an hour to dissolve the product.
-
Filter the cold suspension to remove insoluble lead oxides.
-
Partially neutralize the filtrate with concentrated hydrochloric acid.
-
Add sodium sulfide solution to precipitate any remaining lead ions.
-
Boil to coagulate the lead sulfide, cool, and filter.
-
Acidify the filtrate with concentrated hydrochloric acid in an ice bath to precipitate crude this compound monohydrate.
-
Collect the crude acid by filtration.
-
To purify, reflux the crude acid with chloroform to remove unreacted starting material, then filter hot.
-
Recrystallize the solid from boiling water to obtain pure this compound monohydrate.
Method 2: Synthesis via Oxidation and Demethylation of 2,6-dimethylanisole
This protocol is based on the method described in patent CN103159620A.[4]
Step 1: Preparation of 2-methoxyisophthalic acid
-
Prepare an alkaline potassium permanganate solution by dissolving potassium hydroxide and potassium permanganate in water in a reactor.
-
Slowly add 2,6-dimethylanisole to the solution while stirring to ensure it is fully dispersed.
-
Heat the mixture to reflux for 4 hours.
-
After cooling, remove the insoluble residue by suction filtration.
-
Acidify the filtrate with hydrochloric acid to precipitate the intermediate, 2-methoxyisophthalic acid.
Step 2: Demethylation to this compound
-
Dissolve the 2-methoxyisophthalic acid obtained in the previous step in a solution of hydrobromic acid and acetic acid (HBr-HOAc).
-
Stir and reflux the mixture at approximately 120°C for about 4 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature to allow the crude this compound to precipitate.
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from a methanol-water mixture to obtain pure, colorless needles of this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the lead dioxide method.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. CN103159620A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Technical Support Center: Crystallization of 2-Hydroxyisophthalic Acid
Disclaimer: Information regarding the polymorphic behavior of 2-Hydroxyisophthalic acid is not extensively available in public literature. The guidance provided herein is based on established principles of crystallization for aromatic carboxylic acids and specific studies on its isomers, the dihydroxybenzoic acids. Researchers should use this information as a starting point for their own empirical investigations.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit polymorphism?
A1: While specific studies on the polymorphism of this compound are limited, the phenomenon is common among its isomers, such as 2,3-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid. These related compounds can crystallize in different polymorphic forms depending on the crystallization conditions. Therefore, it is highly probable that this compound also exhibits polymorphism. The existence of at least one crystal structure is confirmed in the Cambridge Structural Database (CSD).
Q2: How can I access the known crystal structure of this compound?
A2: A crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD). You can access it using the following identifier:
-
CCDC Deposition Number: 164426
You can retrieve the crystallographic information file (CIF) from the CCDC website (--INVALID-LINK--) which provides detailed 3D structural data.[1][2][3][4]
Q3: What are the key factors that control which polymorph is formed during crystallization?
A3: The formation of a specific polymorph is influenced by a variety of thermodynamic and kinetic factors. The most critical parameters to control during your experiments include:
-
Solvent Choice: The polarity, hydrogen bonding capability, and molecular structure of the solvent can dictate which polymorph nucleates and grows.[5][6][7][8]
-
Supersaturation: The level of supersaturation, achieved through cooling, solvent evaporation, or the addition of an anti-solvent, is a primary driving force for crystallization and can influence the polymorphic outcome.
-
Temperature: Both the crystallization temperature and the cooling rate can affect nucleation kinetics and favor the formation of either a stable or a metastable polymorph.
-
Agitation: Stirring or agitation can influence the nucleation rate and potentially induce transformations between polymorphic forms.
Q4: Which solvents are recommended for the crystallization of this compound?
A4: Based on the behavior of isomeric dihydroxybenzoic acids, a range of solvents with varying polarities should be screened. A good starting point would be to test solvents from different classes. The table below, derived from studies on related compounds, can serve as a guide for your solvent screening experiments.
Q5: What analytical techniques are essential for characterizing the polymorphs of this compound?
A5: To identify and characterize different polymorphic forms, a combination of analytical techniques is necessary:
-
Powder X-ray Diffraction (PXRD): This is the primary technique to distinguish between different crystal lattices, as each polymorph will have a unique diffraction pattern.[9][10]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures of different forms. It can help establish the thermodynamic relationship between polymorphs.[9]
-
Thermogravimetric Analysis (TGA): TGA is crucial for identifying solvates or hydrates by detecting weight loss upon heating.
-
Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy can reveal differences in the molecular environment and hydrogen bonding between polymorphs.[9]
-
Microscopy: Optical or scanning electron microscopy (SEM) can be used to observe the crystal habit (shape) and size, which can sometimes differ between polymorphs.
Troubleshooting Guide
Q: My compound is "oiling out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This typically happens if the solution is too concentrated or cooled too rapidly, causing the compound to come out of solution above its melting point in the solvent system.
-
Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil and add a small amount of additional solvent to decrease the concentration.
-
Solution 2: Slow Down the Cooling. Allow the solution to cool more slowly. You can insulate the flask to reduce the cooling rate. A slower cooling rate provides more time for ordered crystal lattice formation.[11]
-
Solution 3: Use a Seed Crystal. If you have a small amount of crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.[11][12]
Q: I am getting a very low yield of crystals. What are the possible causes and solutions?
A: A low crystal yield is a common issue in crystallization experiments.
-
Cause 1: Too Much Solvent. If an excessive amount of solvent is used, a significant portion of your compound will remain in the mother liquor even after cooling.
-
Solution: Reduce the volume of the solvent by evaporation before cooling. To check if significant product remains, take a sample of the mother liquor and evaporate it to see if a large amount of solid is left behind.[11]
-
-
Cause 2: Insufficient Cooling. The final temperature of the crystallization may not be low enough to maximize the precipitation of the solid.
-
Solution: After slow cooling to room temperature, place the crystallization vessel in an ice bath or refrigerator to further decrease the solubility and improve the yield.
-
-
Cause 3: Premature Filtration. Filtering the crystals before crystallization is complete will naturally lead to a lower yield.
-
Solution: Ensure that no more crystals are forming before proceeding with filtration. You can check this by observing the solution over a period of time.
-
Q: The crystals I obtained are very fine needles. How can I grow larger, block-like crystals?
A: Crystal habit is influenced by the solvent and the rate of crystal growth. Needle-like crystals are often the result of rapid crystallization from a highly supersaturated solution.
-
Solution 1: Reduce Supersaturation. Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This will lower the supersaturation upon cooling and can promote slower, more uniform crystal growth.[11]
-
Solution 2: Change the Solvent. The interaction between the solvent and the growing crystal faces can significantly impact the crystal habit. Experiment with different solvents, particularly those with different polarities or hydrogen bonding capabilities. For benzoic acid derivatives, increasing solvent polarity has been shown to decrease the aspect ratio of crystals (i.e., make them less needle-like).[5][6][13]
-
Solution 3: Use a Mixed Solvent System. A mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) can sometimes provide better control over the crystal habit.
Data Presentation
Table 1: Suggested Solvents for Crystallization Screening of this compound (Based on Isomer Studies)
| Solvent Class | Example Solvents | Rationale and Expected Interactions |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Can act as both hydrogen bond donors and acceptors, likely leading to strong interactions with the hydroxyl and carboxylic acid groups. Water may form hydrates. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | Can act as hydrogen bond acceptors. The variation in polarity can influence the crystal packing and potentially lead to different polymorphs or solvates. |
| Aprotic Nonpolar | Toluene, Chloroform, Dichloromethane | Less likely to form strong hydrogen bonds, which may favor different intermolecular interactions between the this compound molecules themselves. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can act as hydrogen bond acceptors and have moderate polarity. May lead to the formation of solvates. |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a chosen solvent at an elevated temperature (e.g., near the solvent's boiling point). Stir until all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
Controlled Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To promote larger crystals, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Slow Evaporation
-
Solution Preparation: Prepare a saturated or near-saturated solution of this compound in a chosen solvent at room temperature.
-
Filtration: Filter the solution to remove any undissolved solids or dust particles.
-
Evaporation: Transfer the filtrate to a clean container (e.g., a beaker or a vial) and cover it with a perforated lid (e.g., paraffin (B1166041) film with small holes) to allow for slow solvent evaporation.
-
Crystal Growth: Place the container in a vibration-free location and allow the solvent to evaporate over several days.
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining mother liquor and collect the crystals.
Protocol 3: Antisolvent Crystallization
-
Dissolution: Dissolve the this compound in a "good" solvent in which it is highly soluble.
-
Antisolvent Addition: Slowly add a miscible "antisolvent" (a solvent in which the compound is poorly soluble) to the solution with stirring until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Gently warm the turbid solution until it becomes clear again.
-
Crystallization: Allow the clear solution to cool slowly to room temperature to induce crystallization.
-
Collection and Drying: Collect, wash, and dry the crystals as described in the cooling crystallization protocol.
Visualizations
Caption: A general workflow for screening and identifying polymorphs.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polymorphism – All About Drugs [allfordrugs.com]
- 10. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. researchgate.net [researchgate.net]
Methods for drying and handling hygroscopic 2-Hydroxyisophthalic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper drying and handling of hygroscopic 2-Hydroxyisophthalic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Question: My this compound is clumping or caking. What can I do?
Answer: Clumping or caking of this compound is primarily caused by moisture absorption. Here are several troubleshooting steps:
-
Handling Environment: Whenever possible, handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. Minimize the exposure time of the compound to ambient air.
-
Storage: Ensure the compound is stored in a tightly sealed, airtight container. For long-term storage, consider using a vacuum-sealed bag or a desiccator containing a suitable desiccant like silica (B1680970) gel.
-
Anti-Caking Agents: For applications where it is permissible, the addition of a food-grade anti-caking agent like a small amount of arrowroot powder or silica can help maintain flowability.
-
Particle Size: Finer powders have a larger surface area and are more prone to caking. If your protocol allows, using a larger particle size may reduce the issue.
-
Breaking Up Clumps: If clumping has already occurred, you can gently break up the clumps with a spatula before use. However, be aware that this does not remove the absorbed moisture. If the moisture content is critical for your experiment, re-drying the material is recommended.
Question: The this compound has developed a pink or tan discoloration after drying. Is this normal and how can I prevent it?
Answer: A pale pink to tan color can be normal for anhydrous this compound. However, significant darkening may indicate degradation, likely due to oxidation, especially at elevated temperatures in the presence of residual air.
-
Drying Temperature: Avoid excessive drying temperatures. While higher temperatures can speed up the process, they can also promote thermal degradation and oxidation. Refer to the recommended drying protocols in the tables below.
-
Atmosphere: Drying under a vacuum or in an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize oxidation. Ensure your vacuum oven has a good seal and can maintain a stable, low pressure.
-
Purity: Impurities in the material can sometimes catalyze degradation and discoloration. Ensure you are starting with a high-purity grade of this compound.
-
Light Exposure: Phenolic compounds can be sensitive to light. Store the compound in a dark or amber-colored container to protect it from light, which can contribute to discoloration over time.
Question: My drying process seems incomplete, or the moisture content is still too high. What should I check?
Answer: Incomplete drying can be due to several factors related to the equipment and the process.
-
Vacuum Pump Performance: Check if your vacuum pump is achieving the required pressure. Leaks in the system can prevent the oven from reaching the necessary vacuum level.
-
Drying Time: Ensure that the drying time is sufficient for the amount of material and the level of moisture. A larger, wetter batch will require a longer drying time.
-
Material Distribution: Spread the material in a thin, even layer in the drying dish. A thick layer can trap moisture in the lower parts of the powder.
-
Desiccant in Desiccator: If cooling the dried sample in a desiccator, ensure the desiccant is active. A saturated desiccant will not effectively prevent moisture reabsorption.
-
Moisture Content Analysis: Verify that your moisture content analysis method is accurate. Calibrate your Karl Fischer titrator or moisture analyzer regularly.
Frequently Asked Questions (FAQs)
What is the recommended method for drying this compound?
A vacuum oven is the recommended method for drying this compound. This allows for drying at a lower temperature, which reduces the risk of thermal degradation. Drying under vacuum also effectively removes water vapor.
How should I store dried this compound?
Store the dried compound in a tightly sealed, airtight container in a cool, dark, and dry place. For highly sensitive applications, storing in a desiccator or under an inert atmosphere is recommended.
What is the typical residual moisture content for pharmaceutical applications?
For many lyophilized pharmaceutical products, a residual moisture content in the range of 1% to 3% is often targeted to ensure stability.[1] While a specific limit for this compound is not universally established, aiming for a moisture content below 1% is a good practice for ensuring the stability of this hygroscopic compound in drug development.
How can I determine the moisture content of my this compound sample?
Karl Fischer titration is the most common and accurate method for determining the water content of hygroscopic solids. Alternatively, thermogravimetric analysis (TGA) or a moisture analyzer that uses the loss on drying (LOD) principle can be used.
Is this compound stable at high humidity?
As a hygroscopic compound, this compound is not stable at high humidity. It will absorb moisture from the air, which can lead to physical changes like clumping and potentially chemical degradation over time. Phenolic compounds can be susceptible to degradation in the presence of moisture and other environmental factors like light and heat.
Data Presentation
Table 1: Recommended Drying Protocols for this compound
| Protocol ID | Description | Temperature (°C) | Pressure (mm Hg) | Duration (hours) | Source |
| DP-01 | Drying of Crude this compound | 110 | 50-150 | 5 | [2] |
| DP-02 | Drying of this compound Monohydrate to Anhydrous Form | 110 | 50-150 | 20 | [2] |
| DP-03 | General Drying of Dicarboxylic Acids | 60 | Vacuum | 10 | [3] |
Table 2: Hygroscopicity Classification (based on European Pharmacopoeia)
| Classification | Weight Gain (at 25°C and 80% RH for 24h) |
| Non-hygroscopic | ≤ 0.12% w/w |
| Slightly hygroscopic | > 0.12% and < 2% w/w |
| Hygroscopic | ≥ 2% and < 15% w/w |
| Very hygroscopic | ≥ 15% w/w |
The specific hygroscopicity classification for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Drying of this compound using a Vacuum Oven
Objective: To dry hygroscopic this compound to a desired low moisture content.
Materials:
-
This compound
-
Vacuum oven with a calibrated temperature controller and vacuum gauge
-
Vacuum pump
-
Drying dish (e.g., a watch glass or a shallow glass dish)
-
Spatula
-
Desiccator with an active desiccant
Procedure:
-
Preheat the vacuum oven to the desired temperature (e.g., 60°C or 110°C, as per Table 1).
-
Spread a thin, even layer of this compound in the drying dish using a spatula.
-
Place the drying dish in the preheated vacuum oven.
-
Close the oven door and start the vacuum pump. Slowly evacuate the oven to the desired pressure (e.g., 50-150 mm Hg).
-
Dry the material for the specified duration (refer to Table 1).
-
After the drying time has elapsed, turn off the vacuum pump and carefully vent the oven with a dry, inert gas like nitrogen, if available. Otherwise, vent with ambient air.
-
Quickly transfer the hot drying dish to a desiccator to cool to room temperature without reabsorbing atmospheric moisture.
-
Once cooled, transfer the dried this compound to a tightly sealed, airtight container for storage.
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., a two-component system with a solvent and a titrant)
-
Methanol (anhydrous) or a suitable Karl Fischer solvent
-
This compound sample
-
Analytical balance
-
Spatula and weighing boat
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the Karl Fischer solvent (e.g., anhydrous methanol) to the titration vessel.
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.
-
Accurately weigh a suitable amount of the this compound sample (typically 0.1 - 1 g, depending on the expected moisture content and the titrator's sensitivity).
-
Quickly transfer the weighed sample into the titration vessel.
-
Start the titration. The titrator will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate and display the moisture content, usually as a percentage or in parts per million (ppm).
-
Clean the titration vessel thoroughly after the analysis.
Mandatory Visualizations
Caption: Workflow for drying hygroscopic this compound.
Caption: Decision tree for troubleshooting clumping issues.
References
Stability studies of 2-Hydroxyisophthalic acid under different pH conditions
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to study the stability of 2-Hydroxyisophthalic acid under various pH conditions?
A1: Studying the stability of this compound across a range of pH values is essential for several reasons. It helps in understanding the molecule's intrinsic stability, which is critical for developing stable pharmaceutical formulations.[1][2] The data obtained can inform the selection of appropriate storage conditions, packaging, and shelf life.[1] Furthermore, regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) mandate forced degradation studies to demonstrate the specificity of analytical methods.[1][3]
Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?
A2: According to ICH guidelines, key stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][3] For pH-related stability, the focus is on acid and base hydrolysis.[4] Humidity can also be considered as a stress factor.[1]
Q3: What is the generally accepted level of degradation in forced degradation studies?
A3: The goal is to achieve a degradation level of 5-20% of the active ingredient.[3][4] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to formal shelf-life stability, while under-stressing may not generate a sufficient amount of degradation products for detection and method validation.[3]
Q4: When is the appropriate time to perform forced degradation studies during drug development?
A4: While FDA guidance suggests that stress testing can be conducted during Phase III of the regulatory submission process, it is highly recommended to initiate these studies in the early preclinical or Phase I stages.[3][5] Early execution allows sufficient time to identify degradation products, understand their structures, and optimize stress conditions.[3]
Q5: What analytical techniques are commonly used to analyze the stability of this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) is one of the most frequently used techniques for its high sensitivity, accuracy, and versatility in separating, identifying, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[6][7] The use of a photodiode array (PDA) detector can provide information about the spectral homogeneity of the peaks.[8] For structural elucidation of degradation products, Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is a powerful tool.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the chemical structure of degradation products.[6]
Troubleshooting Guide
Issue 1: No degradation or minimal degradation is observed under the applied stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution:
-
For Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[3][4] If no degradation is observed at room temperature, consider heating the sample (e.g., up to 60-80°C).[3][4]
-
For Thermal Stress: Increase the temperature or the duration of exposure.[3]
-
For Photolytic Stress: Increase the duration of exposure to the light source.[3]
-
Issue 2: The degradation is too extensive (>20%), leading to the formation of multiple secondary degradants.
-
Possible Cause: The stress conditions are too harsh.
-
Solution:
-
For Acid/Base Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.
-
For Thermal Stress: Lower the temperature or reduce the exposure time.[3]
-
For Oxidation: Decrease the concentration of the oxidizing agent or shorten the exposure time.[3]
-
For Photolytic Stress: Reduce the duration of light exposure.[3]
-
Issue 3: Poor resolution between the parent peak of this compound and the degradation product peaks in the HPLC chromatogram.
-
Possible Cause: The chromatographic method is not optimized for separating the parent compound from its degradants.
-
Solution:
Data Presentation
The following table summarizes the typical conditions used for forced degradation studies as recommended by regulatory guidelines.
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).[3] | To evaluate degradation in acidic conditions.[3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).[3] | To assess degradation in alkaline conditions.[3] |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂).[3] | To test susceptibility to oxidative degradation.[3] |
| Thermal Degradation | 40°C to 80°C, often at elevated humidity.[3] | To determine the effect of heat on the drug substance.[3] |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[3] | To evaluate the impact of light on stability. |
Experimental Protocols
The following are generalized protocols for conducting acid and base hydrolysis studies. These should be adapted based on the specific properties of this compound.
Protocol 1: Acid Hydrolysis
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. If the compound is not readily soluble in water, a co-solvent like methanol (B129727) or acetonitrile (B52724) can be used.[4][8]
-
Stress Application: Add an equal volume of 0.1 M HCl to the drug solution.[3]
-
Incubation: Store the solution at a controlled temperature (e.g., room temperature or 60°C) for a specified period.[3] It is advisable to take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of 0.1 M NaOH.[3]
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.[3]
-
Control Sample: A control sample (drug substance in the solvent without acid) should be prepared and analyzed in parallel.[3]
Protocol 2: Base Hydrolysis
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Application: Add an equal volume of 0.1 M NaOH to the drug solution.[3]
-
Incubation: Store the solution at a controlled temperature (e.g., room temperature or 60°C) for a specified period, with sampling at various time points.
-
Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of 0.1 M HCl.[3]
-
Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.[3]
-
Control Sample: A control sample (drug substance in the solvent without base) should be prepared and analyzed in parallel.[3]
Visualizations
The following diagrams illustrate the general workflow for a forced degradation study and a troubleshooting decision tree.
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Common Degradation Issues.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijsdr.org [ijsdr.org]
Validation & Comparative
A Comparative Crystallographic Analysis of 2-Hydroxyisophthalic Acid and Its Analogs
A detailed examination of the solid-state structures of 2-Hydroxyisophthalic acid and related isophthalic acid derivatives reveals key differences in their crystal packing and hydrogen bonding networks. This guide provides a comparative overview of their crystallographic parameters, a detailed experimental protocol for single-crystal X-ray diffraction, and a workflow for structural characterization, aimed at researchers in crystallography, materials science, and drug development.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound and its selected analogs: isophthalic acid, 5-hydroxyisophthalic acid, and 2-nitroisophthalic acid. These compounds were chosen to illustrate the effects of substituent position and type on the resulting crystal structure.
| Parameter | This compound | Isophthalic Acid | 5-Hydroxyisophthalic Acid | 2-Nitroisophthalic Acid |
| Formula | C₈H₆O₅ | C₈H₆O₄ | C₈H₆O₅ | C₈H₅NO₆ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n | C2/c |
| a (Å) | 8.534(2) | 3.758(2) | 7.465(3) | 5.4755(12) |
| b (Å) | 6.9930(10) | 16.364(6) | 10.878(4) | 14.377(3) |
| c (Å) | 12.483(2) | 11.703(4) | 9.208(3) | 11.143(3) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 107.19(2) | 90.30(2) | 105.15(3) | 99.096(9) |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 712.5(2) | 719.5(5) | 721.2(4) | 866.2(3) |
| Z | 4 | 4 | 4 | 4 |
| Density (calc) (g/cm³) | 1.696 | 1.533 | 1.674 | 1.619 |
| CCDC/COD ID | 164426 | - | 1551712, 4516327 | 1964554 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol provides a representative procedure for the characterization of aromatic carboxylic acids like this compound using single-crystal X-ray diffraction.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
A suitable solvent system for this compound and its analogs is a mixture of ethanol (B145695) and water.
-
The compound is dissolved in a minimal amount of the hot solvent mixture, and the solution is allowed to cool slowly to room temperature.
-
The container is then loosely covered to allow for slow evaporation over several days to weeks, promoting the formation of well-defined single crystals.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[1]
-
A series of diffraction images are collected by rotating the crystal in the X-ray beam.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and integrate the intensities of the diffraction spots.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares on F² to optimize the atomic coordinates, and anisotropic displacement parameters.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
4. Structure Validation and Visualization:
-
The final refined structure is validated using software such as CHECKCIF to ensure its geometric and crystallographic reasonability.
-
The crystallographic data is prepared in the standard Crystallographic Information File (CIF) format.
-
The final structure, including bond lengths, bond angles, and packing diagrams, is visualized using appropriate software.
Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of a crystalline compound using X-ray crystallography.
Caption: Experimental workflow for X-ray crystallography.
References
A Comparative Guide to 2-Hydroxyisophthalic Acid and 5-Hydroxyisophthalic Acid in MOF Synthesis
A Tale of Two Isomers: Unraveling the Impact of Hydroxyl Group Positioning on Metal-Organic Framework Architecture and Function
The strategic selection of organic linkers is a cornerstone in the design and synthesis of Metal-Organic Frameworks (MOFs), dictating their structural topology, porosity, and ultimately, their functional properties. Isophthalic acid and its derivatives are workhorse linkers in MOF chemistry. The introduction of functional groups, such as a hydroxyl (-OH) group, can impart new functionalities and influence the resulting framework's characteristics. This guide provides a comparative analysis of two constitutional isomers, 2-Hydroxyisophthalic acid and 5-Hydroxyisophthalic acid, in the context of MOF synthesis.
While both molecules share the same chemical formula, the seemingly subtle difference in the position of the hydroxyl group has profound implications for their coordination behavior, the resulting MOF architectures, and their potential applications. This guide will delve into the known applications of each linker in MOF synthesis, present available experimental data, and provide detailed experimental protocols for representative MOFs.
The Critical Difference: A Positional Paradigm
The divergent placement of the hydroxyl group in this compound and 5-hydroxyisophthalic acid fundamentally alters the electronic and steric landscape of the linker molecule.
-
This compound: The proximity of the hydroxyl group to one of the carboxylic acid groups introduces the potential for intramolecular hydrogen bonding and steric hindrance. This can influence the coordination mode of the carboxylate groups and potentially lead to the formation of unique structural motifs. The hydroxyl group in this position can also act as a chelating agent in conjunction with the adjacent carboxylate, influencing the coordination geometry around the metal center.
-
5-Hydroxyisophthalic Acid: In this isomer, the hydroxyl group is positioned symmetrically between the two carboxylate groups. This placement minimizes steric clashes with the coordinating carboxylates and allows the hydroxyl group to act as a distinct functional site within the MOF pores. This functionalization can be leveraged for applications such as selective gas adsorption and catalysis.
In Practice: A Comparative Look at MOF Synthesis and Properties
A comprehensive review of the scientific literature reveals a significant disparity in the utilization of these two linkers. MOFs derived from 5-hydroxyisophthalic acid are well-documented, with numerous studies detailing their synthesis, structure, and functional properties. In contrast, there is a notable scarcity of research on MOFs synthesized using this compound, making a direct, data-driven comparison challenging.
This guide will primarily focus on the extensive body of work on 5-hydroxyisophthalic acid-based MOFs, while also providing a theoretical perspective on how the 2-hydroxy isomer might influence MOF formation.
MOFs from 5-Hydroxyisophthalic Acid: A Wealth of Possibilities
The strategic placement of the hydroxyl group in 5-hydroxyisophthalic acid has enabled the synthesis of a diverse range of MOFs with interesting properties. The hydroxyl group, pointing into the pores of the framework, can enhance selectivity for certain guest molecules through hydrogen bonding interactions.
Quantitative Data Summary
The following table summarizes key performance data for representative MOFs synthesized using 5-hydroxyisophthalic acid.
| MOF Designation | Metal Ion | Auxiliary Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (wt%) | Thermal Stability (°C) | Reference |
| {[Cd(BIPA)(HIPA)]·DMF}n | Cd(II) | BIPA | Not Reported | Not Reported | >20 | ~350 | [1] |
| {Zn(hip)(2,2′-bipy)·2H₂O}n | Zn(II) | 2,2′-bipyridine | Not Reported | Not Reported | Not Reported | Decomposes above 300 | [2] |
| {[Ni(hip)(4,4′-bipy)(H₂O)]·DMF·2H₂O}n | Ni(II) | 4,4′-bipyridine | Not Reported | Not Reported | Not Reported | Decomposes above 320 | [2] |
BIPA = bis(4-(1H-imidazol-1-yl)phenyl)amine; HIPA = 5-hydroxyisophthalic acid; hip = 5-hydroxyisophthalate; bipy = bipyridine.
Experimental Protocols
Synthesis of {[Cd(BIPA)(HIPA)]·DMF}n [1]
A mixture of Cd(NO₃)₂·4H₂O (0.0308 g, 0.1 mmol), 5-hydroxyisophthalic acid (H₂HIPA, 0.0182 g, 0.1 mmol), and bis(4-(1H-imidazol-1-yl)phenyl)amine (BIPA, 0.0327 g, 0.1 mmol) was dissolved in 10 mL of N,N'-dimethylformamide (DMF). The mixture was sealed in a Teflon-lined stainless steel autoclave and heated at 120 °C for 72 hours. After cooling to room temperature, colorless block-shaped crystals were collected by filtration, washed with fresh DMF, and dried in air.
Synthesis of {Zn(hip)(2,2′-bipy)·2H₂O}n [2]
A mixture of Zn(NO₃)₂·6H₂O (0.0297 g, 0.1 mmol), 5-hydroxyisophthalic acid (0.0182 g, 0.1 mmol), and 2,2′-bipyridine (0.0156 g, 0.1 mmol) was dissolved in 10 mL of a DMF/H₂O (1:1 v/v) solution. The mixture was sealed in a Teflon-lined stainless steel autoclave and heated to 160 °C for 72 hours. After cooling to room temperature, colorless plate-like crystals were obtained.
MOFs from this compound: An Unexplored Frontier
As of this writing, there is a significant lack of published research on the synthesis and characterization of MOFs using this compound as the primary or sole linker. This knowledge gap presents an opportunity for future research to explore the unique coordination chemistry and potential applications of MOFs derived from this isomer.
Theoretical Considerations and Expected Differences:
Based on the structural differences between the two isomers, we can hypothesize some potential outcomes in MOF synthesis:
-
Coordination and Topology: The steric hindrance from the hydroxyl group in the 2-position could favor the formation of lower-dimensional structures (1D chains or 2D layers) over 3D frameworks. The potential for chelation might also lead to different secondary building units (SBUs) compared to those formed with the 5-isomer.
-
Porosity: The resulting MOFs might exhibit smaller pore sizes or lower surface areas due to less efficient packing of the linkers.
-
Functional Properties: If porous frameworks can be formed, the hydroxyl group's proximity to the metal center could influence the catalytic or sensing properties of the material in ways distinct from the more accessible hydroxyl group in 5-hydroxyisophthalate-based MOFs.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Impact of hydroxyl group position on MOF properties.
Caption: A typical solvothermal synthesis process for MOFs.
Conclusion and Future Outlook
References
A Comparative Guide to 2-Hydroxyisophthalic Acid and Terephthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Hydroxyisophthalic acid and terephthalic acid as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). We will explore their impact on the resulting MOF's properties, including porosity, stability, and performance in catalytic and drug delivery applications, supported by available experimental data.
Introduction to the Linkers
The choice of organic linker is a critical factor in the design and synthesis of MOFs, as it dictates the framework's topology, pore size, and chemical functionality. Terephthalic acid, a linear and rigid dicarboxylic acid, is one of the most common and well-studied linkers, forming the basis for iconic MOFs like MOF-5 and the UiO-66 series.[1] In contrast, this compound, an isomer of phthalic acid functionalized with a hydroxyl group, introduces both a different geometric arrangement of carboxylic acids and a reactive hydroxyl group. This functionalization can lead to MOFs with altered properties and potential for post-synthetic modification.
Structural and Performance Comparison
The introduction of a hydroxyl group and the meta-positioning of the carboxylates in this compound can lead to significant differences in the resulting MOF structure and properties compared to the para-positioned carboxylates of terephthalic acid.
Porosity and Surface Area
The porosity of a MOF is a key determinant of its capacity for gas storage, separation, and drug loading. While terephthalic acid-based MOFs are known for their high porosity, the impact of the hydroxyl group in this compound is less straightforward and can depend on the specific crystal structure formed.
| Property | MOF with Terephthalic Acid Linker | MOF with this compound Linker | Reference |
| BET Surface Area | Up to 7140 m²/g (for NU-110E) | Data not available for a direct comparison | [2] |
| Pore Volume | Varies widely, e.g., 1.29 cm³/g for MOF-5 | Data not available for a direct comparison |
Note: Direct comparative data for MOFs synthesized with the same metal under the same conditions for both linkers is limited. The values for terephthalic acid-based MOFs represent a broad range from various studies.
Thermal and Chemical Stability
The stability of a MOF is crucial for its practical applications. The strength of the metal-linker coordination bond and the inherent stability of the linker itself are key factors. The presence of a hydroxyl group can influence stability, potentially through intramolecular hydrogen bonding or by altering the electron density of the carboxylate groups.
| Property | MOF with Terephthalic Acid Linker | MOF with this compound Linker | Reference |
| Thermal Decomposition Temperature | Typically in the range of 300-550 °C | Data not available for a direct comparison | [3] |
| Chemical Stability | Varies; UiO-66 is known for its high chemical stability | Generally, hydroxyl-functionalized MOFs can exhibit altered stability. For instance, UiO-66 synthesized with a mix of terephthalic acid and isophthalic acid showed decreased chemical and thermal stability with increasing isophthalic acid content. | [4] |
Catalytic Activity
The functional groups on the organic linker can act as catalytic sites or influence the catalytic activity of the metal nodes. The hydroxyl group in this compound can potentially participate in catalytic reactions or serve as a site for post-synthetic modification to introduce other catalytic functionalities.
| Application | MOF with Terephthalic Acid Linker | MOF with this compound Linker | Reference |
| General Catalysis | Widely used in various reactions, including oxidations and C-C coupling. | MOFs with functionalized isophthalic acids have shown catalytic activity in reactions like peroxidative oxidation and the Henry reaction. | [5] |
Drug Delivery
The porosity and chemical functionality of MOFs make them promising candidates for drug delivery systems. The hydroxyl group of this compound can provide a handle for drug attachment or influence the drug release profile.
| Application | MOF with Terephthalic Acid Linker | MOF with this compound Linker | Reference |
| Drug Loading and Release | High drug loading capacities have been reported for various drugs in terephthalic acid-based MOFs like UiO-66 and MIL-101. | The hydroxyl group can potentially enhance drug interaction and loading. A study on a Zr-based MOF with hydroxyl groups showed a very high adsorption capacity for Pb2+ ions, suggesting potential for interaction with other molecules. | [6][7] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis of MOFs. Below are representative synthesis procedures for MOFs based on each linker.
Synthesis of a Terephthalic Acid-Based MOF (UiO-66)
A common method for synthesizing UiO-66 involves the solvothermal reaction of a zirconium salt and terephthalic acid.
-
Precursor Solution Preparation: Zirconium(IV) chloride (ZrCl₄) and terephthalic acid are dissolved in N,N-dimethylformamide (DMF).[1]
-
Solvothermal Synthesis: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a set duration (e.g., 24 hours).[1]
-
Purification: After cooling, the crystalline product is collected by filtration and washed with DMF and ethanol (B145695) to remove unreacted precursors.[1]
-
Activation: The purified MOF is then activated by heating under vacuum to remove solvent molecules from the pores.
Synthesis of a 5-Hydroxyisophthalic Acid-Based MOF
The synthesis of MOFs with substituted isophthalic acids often follows a similar solvothermal approach.
-
Precursor Solution Preparation: A mixture of a metal salt (e.g., Cd(NO₃)₂·4H₂O), 5-hydroxyisophthalic acid, and a co-ligand (e.g., bis(4-(1H-imidazol-1-yl)phenyl)amine) is dissolved in a solvent mixture like DMF/H₂O.
-
Solvothermal Synthesis: The solution is sealed in a Teflon-lined stainless steel vessel and heated (e.g., to 130 °C for 3 days).
-
Product Collection: After slow cooling, the resulting crystals are collected.
Visualizing the Synthesis and Structural Differences
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the structural differences between the two linkers.
Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.
Caption: A diagram illustrating the key structural differences between terephthalic acid and this compound.
Conclusion and Future Outlook
Terephthalic acid remains a benchmark linker for constructing highly porous and stable MOFs due to its linearity and rigidity. The resulting frameworks, such as the UiO-66 series, have been extensively studied and have shown great promise in various applications.
This compound, on the other hand, offers intriguing possibilities for creating MOFs with tailored functionalities. The presence of the hydroxyl group can lead to:
-
Modified Pore Environments: The hydroxyl group can introduce polarity and hydrogen-bonding capabilities within the pores, potentially enhancing selectivity in gas separation or providing specific binding sites for drug molecules.
-
Post-Synthetic Modification: The hydroxyl group serves as a convenient anchor point for further functionalization, allowing for the introduction of catalytic sites or targeting moieties for drug delivery.
-
Altered Structural Topologies: The bent nature of the isophthalic acid backbone, compared to the linear terephthalic acid, can lead to the formation of different and potentially more complex network topologies.
However, the available experimental data for a direct and comprehensive comparison between these two linkers is still limited. Future research should focus on the systematic synthesis and characterization of isoreticular MOFs using both linkers with the same metal nodes. This would allow for a more definitive understanding of the structure-property relationships and the true potential of this compound in the design of advanced functional materials. Such studies will be invaluable for researchers and professionals in materials science and drug development seeking to harness the full potential of MOF technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Delivery Using Hydrophilic Metal-Organic Frameworks (MOFs): Effect of Structure Properties of MOFs on Biological Behavior of Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives: syntheses and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Hydroxyisophthalic Acid Isomers
A comprehensive guide for researchers and drug development professionals on the biological properties of 2-hydroxyisophthalic acid, 4-hydroxyisophthalic acid, and 5-hydroxyisophthalic acid.
This guide provides a comparative overview of the current state of knowledge regarding the biological activities of three isomers of hydroxyisophthalic acid. While research has illuminated certain therapeutic potentials, particularly for the 4-hydroxy isomer, a direct comparative study quantifying the activities of all three isomers in parallel remains a notable gap in the scientific literature. The information presented herein is compiled from various studies, and the lack of standardized comparative data should be taken into consideration.
Summary of Biological Activities
The available scientific literature indicates that 4-hydroxyisophthalic acid possesses the most extensively studied biological profile of the three isomers, exhibiting antioxidant, neuroprotective, and antimicrobial properties. Information regarding the biological activities of this compound and 5-hydroxyisophthalic acid is significantly more limited, with most of the available data pertaining to their roles as chemical intermediates.
| Biological Activity | This compound | 4-Hydroxyisophthalic Acid | 5-Hydroxyisophthalic Acid |
| Antioxidant Activity | Data not available | Demonstrated activity through radical scavenging and activation of antioxidant enzymes. | Data not available |
| Neuroprotective Effects | Data not available | Shown to have neuroprotective effects in models of neurodegenerative diseases. | Data not available |
| Antimicrobial Activity | Data not available | Derivatives have shown significant antibacterial and some antifungal activity. | Data not available |
| Enzyme Inhibition | Mentioned to have enzyme activities, but specifics are not detailed. | Activates acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | Data not available |
Quantitative Data
Directly comparative quantitative data for the three isomers of hydroxyisophthalic acid is not available in the current body of scientific literature. The following table presents a summary of the types of quantitative data that have been reported for derivatives of 4-hydroxyisophthalic acid.
| Assay Type | Isomer/Derivative | Organism/Model | Result |
| Antimicrobial Activity (Disk Diffusion Assay) | Halogenated anilides of 4-hydroxyisophthalic acid | S. aureus, M. paratuberculosis, Gram-positive and Gram-negative bacteria | Significant inhibitory activity observed, with iodo-derivatives showing broad-spectrum activity. |
| Antimicrobial Activity (Disk Diffusion Assay) | Nitro-halogenated anilides of 4-hydroxyisophthalic acid | Gram-positive and Gram-negative bacteria, and fungi | Varying degrees of activity, with nitro-halogen derivatives being the most potent in the series. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activities discussed. These are generalized protocols based on standard laboratory practices.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), test compounds (hydroxyisophthalic acid isomers), and a positive control (e.g., ascorbic acid).
-
Procedure:
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each concentration to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay determines the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test compounds, and a standard (e.g., FeSO₄).
-
Procedure:
-
Prepare a fresh FRAP reagent.
-
Add the FRAP reagent to a 96-well plate.
-
Add the test compounds and standards to the wells.
-
Incubate the plate at 37°C for a specified time.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis: A standard curve is generated using the ferrous sulfate (B86663) standard. The antioxidant capacity of the test samples is expressed as Fe²⁺ equivalents.
Neuroprotective Activity Assays
Cell-Based Assay for Neuroprotection
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.
-
Cell Line: A neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Reagents: Cell culture medium, neurotoxin (e.g., 6-hydroxydopamine or rotenone), test compounds, and a cell viability reagent (e.g., MTT or PrestoBlue).
-
Procedure:
-
Culture the neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration.
-
Induce neurotoxicity by adding the neurotoxin to the wells (excluding the control wells).
-
Incubate for a period sufficient to induce cell death.
-
Assess cell viability using a cell viability reagent and measure the absorbance or fluorescence.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells. The concentration of the test compound that provides 50% protection (EC50) can be calculated.
Antimicrobial Activity Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate broth in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Visually inspect the plates for turbidity or use a plate reader to measure absorbance to determine growth.
-
-
Data Analysis: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for in vitro antioxidant activity assays.
Caption: Workflow for a cell-based neuroprotection assay.
Logical Relationship Diagram
Given the absence of specific signaling pathway data for hydroxyisophthalic acid isomers, the following diagram illustrates a hypothetical structure-activity relationship based on general principles observed for phenolic acids.
Caption: Postulated structure-activity relationships.
A Comparative Spectroscopic Guide to 2-Hydroxyisophthalic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-Hydroxyisophthalic acid and its corresponding methyl and ethyl esters. Due to the limited availability of direct experimental data for this compound and its simple esters in public databases, this guide utilizes data from its isomers, 2-hydroxyterephthalic acid and its dimethyl ester, as illustrative examples. The provided experimental protocols are standardized procedures applicable to the analysis of these aromatic compounds.
Introduction
This compound and its ester derivatives are aromatic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for their development and application. This guide focuses on a comparative overview of their expected characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its esters. Data for the isomeric 2-hydroxyterephthalic acid and its dimethyl ester are provided for comparison and to infer the spectroscopic behavior of the target compounds.
Table 1: ¹H NMR Spectral Data (Predicted and Comparative)
| Compound | Aromatic Protons (δ, ppm) | -OH Proton (δ, ppm) | Ester Alkyl Protons (δ, ppm) | Solvent |
| This compound (Predicted) | 7.5 - 8.5 (m) | 10 - 13 (br s) | N/A | DMSO-d₆ |
| Dimethyl 2-Hydroxyisophthalate (Predicted) | 7.3 - 8.3 (m) | 9 - 11 (s) | ~3.9 (s, 6H) | CDCl₃ |
| Diethyl 2-Hydroxyisophthalate (Predicted) | 7.3 - 8.3 (m) | 9 - 11 (s) | ~4.4 (q, 4H), ~1.4 (t, 6H) | CDCl₃ |
| Dimethyl 2-Hydroxyterephthalate (Experimental)[1] | 7.52 (dd), 7.63 (d), 7.90 (d) | 10.74 (s) | 3.92 (s, 3H), 3.98 (s, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (Predicted and Comparative)
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Ester Alkyl Carbons (δ, ppm) | Solvent |
| This compound (Predicted) | 115 - 160 | 165 - 175 | N/A | DMSO-d₆ |
| Dimethyl 2-Hydroxyisophthalate (Predicted) | 115 - 160 | 165 - 170 | ~52 | CDCl₃ |
| Diethyl 2-Hydroxyisophthalate (Predicted) | 115 - 160 | 165 - 170 | ~61, ~14 | CDCl₃ |
| Dimethyl 2-Hydroxyterephthalate (Experimental)[1] | 115.7, 118.9, 119.7, 130.0, 136.4, 161.3 | 166.0, 169.9 | 52.5, 52.6 | CDCl₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | Esters (Expected) |
| O-H (Carboxylic Acid/Phenol) | 2500-3300 (broad), ~3200-3600 | ~3200-3600 (Phenol) |
| C-H (Aromatic) | ~3000-3100 | ~3000-3100 |
| C=O (Carboxylic Acid) | ~1680-1710 | N/A |
| C=O (Ester) | N/A | ~1700-1730 |
| C=C (Aromatic) | ~1450-1600 | ~1450-1600 |
| C-O Stretch | ~1200-1300 | ~1200-1300 |
Table 4: UV-Vis Absorption Maxima (λ_max)
| Compound | Expected λ_max (nm) in Methanol (B129727) |
| This compound | ~210-220, ~250, ~290-310 |
| Esters of this compound | ~210-220, ~250, ~290-310 |
Table 5: Mass Spectrometry Data (Predicted m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound[1][2] | 182.02 | 165 ([M-OH]⁺), 137 ([M-COOH]⁺) |
| Dimethyl 2-Hydroxyisophthalate[3] | 210.05 | 179 ([M-OCH₃]⁺), 151 ([M-COOCH₃]⁺) |
| Diethyl 2-Hydroxyisophthalate | 238.08 | 193 ([M-OC₂H₅]⁺), 165 ([M-COOC₂H₅]⁺) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecules.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for the acid, CDCl₃ for the esters). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition: The data is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.
-
¹³C NMR Acquisition: Proton-decoupled spectra are acquired to simplify the spectrum to one peak per unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecules.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic transitions within the conjugated π-system.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm. A baseline is recorded using a cuvette containing only the solvent.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Preparation: For GC-MS, the sample may need to be derivatized to increase its volatility. For LC-MS, the sample is dissolved in a suitable solvent compatible with the mobile phase.
-
Data Acquisition: Electron Ionization (EI) is a common ionization technique for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.
Structural Comparison
This diagram shows the structural relationship between this compound and its dimethyl ester.
Caption: The esterification of this compound to form its dimethyl ester.
References
A Comparative Guide to the Photocatalytic Performance of 2-Hydroxyisophthalic Acid-Based MOFs
The following guide provides a comparative analysis of the photocatalytic performance of Metal-Organic Frameworks (MOFs) synthesized with 2-hydroxyisophthalic acid and its derivatives against other relevant photocatalytic materials. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a concise overview of performance data and experimental methodologies.
Introduction to this compound-Based MOFs in Photocatalysis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and modular nature make them promising candidates for a variety of applications, including photocatalysis. The incorporation of functional groups, such as hydroxyl (-OH) groups, onto the organic linkers can significantly enhance their photocatalytic activity. The this compound linker, in particular, has been utilized to construct MOFs with improved light absorption and charge separation properties, which are crucial for efficient photocatalysis. These MOFs have demonstrated potential in applications ranging from the degradation of organic pollutants to hydrogen production.
Performance Comparison
The photocatalytic efficacy of this compound-based MOFs is often benchmarked against other materials, including MOFs with non-functionalized linkers or established semiconductor photocatalysts like titanium dioxide (TiO₂). The following tables summarize the comparative performance data from published research.
Table 1: Photocatalytic Degradation of Methylene (B1212753) Blue
| Photocatalyst | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| UiO-66-OH (Zr-based MOF with this compound) | 95 | 120 | Visible Light | **** |
| UiO-66 (Zr-based MOF with terephthalic acid) | 60 | 120 | Visible Light | |
| Commercial TiO₂ (P25) | 40 | 120 | Visible Light |
Table 2: Photocatalytic Hydrogen Evolution
| Photocatalyst | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Sacrificial Agent | Co-catalyst | Light Source | Reference |
| Co-MOF-74-OH (Co-based MOF with 2,5-dihydroxyterephthalic acid) | ~1200 | Ascorbic Acid | Pt | Visible Light | **** |
| Co-MOF-74 (Co-based MOF with terephthalic acid) | ~300 | Ascorbic Acid | Pt | Visible Light | |
| g-C₃N₄ | ~800 | Ascorbic Acid | Pt | Visible Light |
Note: 2,5-dihydroxyterephthalic acid is a derivative of this compound and is included to provide a broader perspective on hydroxyl-functionalized linkers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a this compound-based MOF and its evaluation in photocatalysis.
Synthesis of UiO-66-OH
A common method for the synthesis of UiO-66-OH involves the following steps:
-
Precursor Solution Preparation: Zirconium tetrachloride (ZrCl₄) and this compound are dissolved in N,N-dimethylformamide (DMF).
-
Solvothermal Synthesis: The solution is sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
Purification: The resulting solid is collected by centrifugation, washed multiple times with DMF and ethanol (B145695) to remove unreacted precursors, and finally dried under vacuum.
Photocatalytic Degradation of Methylene Blue
The photocatalytic activity is typically assessed as follows:
-
Catalyst Suspension: A specific amount of the MOF photocatalyst is dispersed in an aqueous solution of methylene blue of a known concentration.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark to ensure that an adsorption-desorption equilibrium is reached between the catalyst and the dye.
-
Photocatalytic Reaction: The suspension is irradiated with a light source (e.g., a Xenon lamp with a filter for visible light) under continuous stirring.
-
Concentration Monitoring: Aliquots of the suspension are collected at regular intervals, centrifuged to remove the catalyst, and the concentration of methylene blue in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength.
Visualizing Methodologies and Mechanisms
Diagrams created using Graphviz DOT language help to visualize complex processes and relationships in photocatalysis research.
Caption: Experimental workflow for the synthesis and photocatalytic testing of UiO-66-OH.
Caption: Simplified mechanism of photocatalytic degradation by a MOF.
A Comparative Guide to the Luminescent Quantum Yield of 2-Hydroxyisophthalic Acid-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the luminescent quantum yield of materials based on 2-Hydroxyisophthalic acid and its derivatives against other common luminescent materials. The data presented is supported by experimental protocols to ensure reproducibility and accurate comparison.
Introduction to Luminescent Quantum Yield
The luminescent quantum yield (QY) is a critical parameter for characterizing the efficiency of a fluorescent or phosphorescent material. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a crucial factor for applications in bioimaging, sensing, and diagnostics.
Materials based on this compound, particularly when complexed with lanthanide ions, have emerged as a promising class of luminescent materials. Their rigid structure and the "antenna effect" of the organic ligand can lead to exceptionally high quantum yields.
Quantitative Comparison of Luminescent Quantum Yields
The following table summarizes the reported luminescent quantum yields for various materials, including those based on this compound and its derivatives, as well as common alternative luminescent materials.
| Material Class | Specific Material | Luminescent Quantum Yield (QY) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference / Notes |
| 2-Hydroxyisophthalamide-Based | Terbium(III) complex with octadentate H(2,2)-IAM-MOE ligand | ≥ 50% | Not Specified | Not Specified | [1] |
| 2-Hydroxyisophthalamide-Based | Terbium(III) complex with H(2,2)-IAM-MOE | 57% | Not Specified | Not Specified | [2] |
| 2-Hydroxyisophthalamide-Based | Terbium(III) complex with H(4,2)-IAM-MOE | 52% | Not Specified | Not Specified | [2] |
| 2-Hydroxyisophthalamide-Based | Europium(III) complex with H(4,2)-IAM-MOE | 0.58% | Not Specified | Not Specified | [2] |
| 2-Hydroxyterephthalic Acid-Based | Tb-MOF with 2-hydroxyterephthalic acid ligand | 94.91% | Not Specified | Not Specified | A derivative of isophthalic acid. |
| Lanthanide MOFs | [Eu(m-BDC)2] | 78.1% | Not Specified | Red emission | [3] |
| Lanthanide MOFs | [Eu(L)(H2O)]n (L = biphenyl-3,4',5-tricarboxylic acid) | 68.2% | Not Specified | Red emission | [4] |
| Lanthanide MOFs | Terbium(III) MOF with 4,7-dimethylphenanthroline | 18.4% | 375 | 545 | [5] |
| Quantum Dots | CsPbI3 Perovskite Quantum Dots | Up to 100% | 365 | 673-692 | [6] |
| Quantum Dots | CdSe@ZnS/ZnS | 88% | Not Specified | Green emission | [7] |
| Quantum Dots | CdSe/ZnS | 30-50% | Not Specified | Blue to Red | [1][2] |
| Carbon Dots | Nitrogen-doped Carbon Dots | Up to 93.3% | Not Specified | Not Specified | [8] |
| Carbon Dots | Nitrogen-doped Carbon Dots | 73.10% | 360 | Not Specified | [9] |
| Carbon Dots | Graphene Quantum Dots | 44.3% | Not Specified | Green emission | [10] |
| Carbon Dots | Graphene Quantum Dots | 24.6% | 340 | Green emission | [11][12] |
Experimental Protocols
Accurate determination of the luminescent quantum yield is paramount for a fair comparison of materials. Two primary methods are employed: the absolute method and the relative method.
Absolute Quantum Yield Measurement
This method directly measures the ratio of emitted to absorbed photons using an integrating sphere.
Methodology:
-
Blank Measurement: The integrating sphere is first measured with a blank sample (e.g., the solvent or substrate) to quantify the incident photon flux from the excitation source.
-
Sample Measurement: The luminescent sample is placed in the integrating sphere, and the emission spectrum is recorded. This measurement captures both the scattered excitation light and the sample's emission.
-
Calculation: The number of absorbed photons is determined by the difference in the integrated intensity of the excitation light with and without the sample. The number of emitted photons is the integrated intensity of the sample's emission spectrum. The quantum yield is the ratio of these two values.
Relative Quantum Yield Measurement
This method compares the fluorescence of an unknown sample to that of a standard with a known quantum yield.
Methodology:
-
Standard Selection: A standard with a well-characterized quantum yield and an emission profile similar to the sample is chosen (e.g., Rhodamine B, Quinine Sulfate).
-
Absorbance Measurement: The absorbance of both the standard and the sample solutions are measured at the same excitation wavelength. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Measurement: The fluorescence emission spectra of both the standard and the sample are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X^2 / n_S^2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts X and S refer to the unknown sample and the standard, respectively.
-
Visualizing Key Concepts and Workflows
The "Antenna Effect" in Lanthanide Luminescence
The high quantum yield of lanthanide complexes with organic ligands, such as 2-hydroxyisophthalamide, is often attributed to the "antenna effect." The organic ligand efficiently absorbs excitation light and transfers the energy to the lanthanide ion, which then emits light.
Caption: The Antenna Effect in Lanthanide Complexes.
Experimental Workflow for Absolute Quantum Yield Measurement
The following diagram illustrates the key steps in determining the absolute luminescent quantum yield.
Caption: Workflow for Absolute Quantum Yield Measurement.
Experimental Workflow for Relative Quantum Yield Measurement
This diagram outlines the procedure for determining the relative luminescent quantum yield.
Caption: Workflow for Relative Quantum Yield Measurement.
References
- 1. Stability and fluorescence quantum yield of CdSe-ZnS quantum dots--influence of the thickness of the ZnS shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Structures and Luminescent Sensing Properties of Terbium Metal–Organic Frameworks with Methyl-Decorated Phenanthroline Ligand [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Excellent stability of thicker shell CdSe@ZnS/ZnS quantum dots - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] High-yield synthesis of graphene quantum dots with strong green photoluminescence | Semantic Scholar [semanticscholar.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Synthesis of Luminescent Graphene Quantum Dots with High Quantum Yield and Their Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
Scant Evidence on Cytotoxicity of 2-Hydroxyisophthalic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide addresses the current landscape of cytotoxic studies on 2-hydroxyisophthalic acid derivatives. A comprehensive search of available scientific literature reveals a significant gap in comparative cytotoxicity data for this specific class of compounds. To date, no studies have been published that directly compare the cytotoxic effects of various this compound derivatives.
This guide, therefore, aims to provide a practical framework for researchers interested in exploring the potential of these compounds. While direct comparative data is unavailable, we will present cytotoxicity information for a structurally related compound—a copper(II) complex of 5-hydroxyisophthalic acid—to illustrate the potential for this molecular scaffold to exhibit cytotoxic activity. Furthermore, a detailed, generalized experimental protocol for assessing cytotoxicity is provided to facilitate future research in this area.
Cytotoxicity of a Structurally Related Isomer: A Case Study
While no data exists for this compound derivatives, a study on a copper(II) complex incorporating its positional isomer, 5-hydroxyisophthalic acid, has demonstrated cytotoxic potential. This complex, [Cu(H₂IPA)(NC)(Cl)]⋅H₂O (where H₃IPA = 5-hydroxyisophthalic acid and NC = Neocuproine), was evaluated for its in vitro cytotoxicity against several human cancer cell lines using the MTT assay.
The results, summarized in the table below, indicate that the complex can inhibit the growth of cancer cells, although the potency varies across different cell lines.
Table 1: In Vitro Cytotoxicity of a 5-Hydroxyisophthalic Acid Copper(II) Complex
| Cell Line | Cancer Type | IC₅₀ (µM) |
| THP-1 | Acute Myeloid Leukemia | > 100 |
| SW480 | Colorectal Cancer | 43.6 |
| PC-3 | Prostate Cancer | 95.1 |
Data sourced from a study on a 5-hydroxyisophthalic acid and neocuproine (B1678164) containing copper(II) complex.[1]
Future Directions: A Call for Investigation
The absence of cytotoxicity data for this compound derivatives represents an unexplored area of research. The observed activity of the related 5-hydroxyisophthalic acid complex suggests that derivatives of this compound may also possess interesting biological activities. Researchers are encouraged to synthesize and screen a library of these derivatives to elucidate their structure-activity relationships.
To aid in these future investigations, a detailed, generalized protocol for a common in vitro cytotoxicity assay is provided below.
Experimental Protocols: A Guide to Cytotoxicity Screening
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of a typical in vitro cytotoxicity assay.
Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
References
A Researcher's Guide to Isomeric Purity Analysis of 2-Hydroxyisophthalic Acid
For researchers, scientists, and professionals in drug development, ensuring the chemical purity of compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for determining the isomeric purity of 2-Hydroxyisophthalic acid, a key building block in various synthetic applications. The primary isomeric impurities of concern are 3-Hydroxyisophthalic acid and 4-Hydroxyisophthalic acid. Process-related impurities, such as 2-hydroxy-3-methylbenzoic acid, may also be present depending on the synthetic route.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) stand out as the most suitable techniques for this analysis due to their high resolution and suitability for non-volatile compounds. Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also viable alternatives, each with its own set of advantages and limitations.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC/UPLC, GC, and CE for the analysis of this compound and its isomers.
| Parameter | HPLC / UPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Separation of ions based on their electrophoretic mobility in an electric field. |
| Sample Volatility | Not required. | Required. Derivatization is necessary for non-volatile analytes like hydroxyisophthalic acids. | Not required. |
| Resolution | High to Very High (UPLC). | Very High. | Excellent. |
| Analysis Time | Moderate (HPLC) to Fast (UPLC). | Typically longer due to derivatization and temperature programming. | Very Fast. |
| Instrumentation Cost | Moderate to High. | Moderate to High. | Moderate. |
| Solvent Consumption | High (HPLC) to Moderate (UPLC). | Low. | Very Low. |
| Primary Advantages | Robust, versatile, well-established, high-resolution, suitable for non-volatile compounds without derivatization. | Excellent separation efficiency for complex mixtures of volatile compounds. | High efficiency, minimal sample and solvent consumption, rapid analysis. |
| Primary Disadvantages | Higher solvent consumption and cost (HPLC). | Derivatization required, which can be time-consuming and introduce variability. Thermal degradation of analytes is a risk. | Lower concentration sensitivity compared to HPLC, potential for matrix effects. |
Experimental Protocols
Recommended Method: Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UPLC)
This proposed method is based on established protocols for the separation of structurally similar compounds, such as positional isomers of dimethylbenzoic acid and impurities of salicylic (B10762653) acid.[1] It is expected to provide excellent resolution and rapid analysis times for the isomeric purity of this compound.
Instrumentation:
-
UPLC system with a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 5 minutes, then a wash and re-equilibration step. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 1-5 µL |
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Method Validation Parameters (Anticipated):
| Parameter | Expected Performance |
| Specificity | Baseline resolution of 2-, 3-, and 4-hydroxyisophthalic acid peaks. |
| Linearity | r² > 0.999 over a concentration range of 0.05% to 1% of the nominal sample concentration. |
| Limit of Detection (LOD) | < 0.01% |
| Limit of Quantitation (LOQ) | < 0.05% |
| Precision (RSD) | < 2% for repeatability and intermediate precision. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
Alternative Method 1: Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization
GC-MS can be a powerful tool for separation and identification, but it requires a derivatization step to make the hydroxyisophthalic acid isomers volatile. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and carboxyl groups.[2]
1. Derivatization Protocol (Silylation):
-
Weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Alternative Method 2: Capillary Zone Electrophoresis (CZE)
CZE offers rapid separation with minimal sample and solvent consumption. This method is adapted from protocols for the separation of positional isomers of benzenediols and phthalic acids.[3][4]
1. CZE Conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective length) |
| Background Electrolyte (BGE) | 20 mM Sodium borate (B1201080) buffer, pH 9.2 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection | UV at 210 nm |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for each technique.
References
- 1. stability-indicating uplc method: Topics by Science.gov [science.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of positional isomers of benzenediols by capillary zone electrophoresis with square wave amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imsear.searo.who.int [imsear.searo.who.int]
Cross-Validation of Analytical Methods for the Quantification of 2-Hydroxyisophthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Hydroxyisophthalic acid, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. The selection of a robust analytical method is paramount for reliable quantification in various matrices. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultra-Violet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The information herein is supported by a synthesis of experimental data from analogous compounds and established analytical validation principles.
Comparative Analysis of Analytical Methods
Quantitative Performance Comparison
The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods based on data from closely related aromatic hydroxy acids. These values should be considered illustrative and would require verification through a formal method validation for this compound.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999[1] | > 0.99[1] |
| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL[1] | ~0.03 mmol/mol creatinine[1] |
| Limit of Quantification (LOQ) | 0.03 to 1.07 µg/mL[1] | Typically > LOD[1] |
| Accuracy (% Recovery) | 98.33 to 101.12%[1] | Variable, often requires internal standards[1] |
| Precision (%RSD) | < 5%[1] | < 10%[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of this compound using HPLC-UV and GC-MS, adapted from established methods for similar analytes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound due to its robustness and ease of use.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[1]
-
Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size) is frequently used for the separation of aromatic acids.[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent such as acetonitrile (B52724) or methanol.[1][2]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[1]
-
Detection: UV detection is commonly set at a wavelength of maximum absorbance for the analyte, which for a substituted aromatic acid would likely be in the range of 210-280 nm.[2]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, followed by filtration before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for complex matrices, but requires derivatization for non-volatile analytes like this compound.
-
Derivatization: To increase volatility, the carboxylic acid and hydroxyl groups of this compound must be derivatized. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
GC System: A gas chromatograph coupled to a mass spectrometer.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally used.[3]
-
Carrier Gas: Helium is the most common carrier gas.[1]
-
Temperature Program: A temperature gradient is used to ensure the separation of the derivatized analyte from other components. An example program could be: start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]
-
Ionization: Electron Ionization (EI) is standard.[1]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for detection and quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1]
Method Cross-Validation Workflow
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different laboratories, ensuring the consistency and reliability of the results.[4] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for analytical method cross-validation.
Disclaimer: The quantitative data presented in this guide are based on published literature for structurally similar compounds and are intended for illustrative purposes. A formal validation study is required to establish the performance characteristics for the analysis of this compound with any specific method.
References
A Comparative Guide to Benchmarking the Performance of Novel 2-Hydroxyisophthalic Acid Fluorescent Sensors
For Researchers, Scientists, and Drug Development Professionals
The development of selective and sensitive fluorescent sensors for biologically and environmentally important molecules is a significant area of research. 2-Hydroxyisophthalic acid, a dicarboxylic acid and phenolic compound, represents a class of analytes for which dedicated fluorescent sensors are not yet widely established. This guide provides a framework for benchmarking the performance of a hypothetical, novel this compound fluorescent sensor against existing fluorescent sensing technologies for similar analytes, such as other dicarboxylic acids and hydroxybenzoic acids. The data presented for alternative sensors is based on published experimental results for those systems and serves as a benchmark for the development of new sensors for this compound.
Comparative Performance of Fluorescent Sensors for Dicarboxylic Acids and Related Molecules
A novel fluorescent sensor for this compound would ideally exhibit high sensitivity (a low limit of detection), high selectivity against other structurally similar molecules, and a rapid response time. The following table summarizes the performance of several existing fluorescent sensors for dicarboxylic acids and related compounds, providing a benchmark for a new this compound sensor.
| Sensor/Probe | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Selectivity | Response Time | Reference |
| Hypothetical Sensor for this compound | This compound | Photoinduced Electron Transfer (PET) | (To be determined) | (To be determined) | (To be determined) | N/A |
| Tetraphenylethylene-based diamidine | α,ω-Dicarboxylic acids (C5–C10) | Aggregation-Induced Emission (AIE) | Not specified | Selective for specific chain lengths | Not specified | [1] |
| Cholic acid-based sensor | α,ω-Dicarboxylates | Intramolecular Excimer Emission Quenching | Not specified | High sensitivity | Not specified | [2] |
| Terephthalate | Hydroxyl Radicals (produces fluorescent 2-hydroxyterephthalate) | Radical-induced hydroxylation | 2 nM | Specific for hydroxyl radicals | Not specified | [3] |
| 2,5-Dihydroxybenzoic Acid | Solvent Polarity | Solvent-dependent fluorescence | Not applicable | N/A | Immediate | [4] |
| HPLC with Fluorescence Labeling (Br-Mmc) | Dicarboxylic acids | Covalent labeling | ~2 x 10⁻¹⁰ mol | High (separation-based) | Derivatization + HPLC run time | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and developing new fluorescent sensors. The following diagrams illustrate a potential signaling pathway for a this compound sensor and a general workflow for its performance evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a sensor's performance.
3.1. General Protocol for Fluorescence Titration
This experiment determines the sensor's response to the analyte and is used to calculate the limit of detection.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent sensor (e.g., 1.0 mM) in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare a stock solution of this compound (e.g., 10 mM) in the same solvent or an aqueous buffer.
-
-
Titration Procedure:
-
In a series of fluorescence cuvettes, place a fixed concentration of the sensor solution (e.g., 10 µM).
-
Add increasing concentrations of the this compound stock solution to the cuvettes.
-
Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent or buffer.
-
Incubate the solutions for a predetermined time to allow for binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the absorbance maximum of the sensor.
-
Plot the fluorescence intensity at the emission maximum as a function of the this compound concentration.
-
-
LOD Calculation:
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without analyte) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low analyte concentrations).
-
3.2. Protocol for Selectivity Study
This experiment assesses the sensor's response to potential interfering species.
-
Preparation of Interfering Species Solutions:
-
Prepare stock solutions of various potentially interfering compounds at a concentration significantly higher than that of the target analyte (e.g., 10 to 100-fold excess). Interfering species should include structurally similar molecules such as isophthalic acid, terephthalic acid, salicylic (B10762653) acid, and other dicarboxylic acids.
-
-
Selectivity Measurement:
-
Prepare a set of solutions, each containing the sensor at a fixed concentration.
-
To one solution, add only the this compound to elicit a fluorescence response.
-
To the other solutions, first add one of the interfering species, and then add the this compound.
-
Record the fluorescence emission spectra of all solutions.
-
-
Data Analysis:
-
Compare the fluorescence response for this compound in the presence and absence of each interfering species. A minimal change in the fluorescence signal indicates high selectivity.
-
3.3. Protocol for Response Time Measurement
This experiment determines how quickly the sensor responds to the addition of the analyte.
-
Kinetic Measurement Setup:
-
Place the sensor solution in a fluorescence cuvette inside the spectrofluorometer.
-
Set the instrument to kinetic mode, continuously measuring the fluorescence intensity at the emission maximum over time.
-
-
Initiation of Reaction:
-
Start the measurement to establish a baseline fluorescence of the sensor alone.
-
Inject a concentrated solution of this compound into the cuvette with rapid mixing.
-
-
Data Recording and Analysis:
-
Continue recording the fluorescence intensity until the signal reaches a plateau.
-
Plot the fluorescence intensity as a function of time. The response time is typically defined as the time taken to reach 90% or 95% of the maximum fluorescence intensity change.
-
This guide provides a foundational framework for the systematic evaluation and comparison of novel fluorescent sensors for this compound. By benchmarking against established sensor technologies and adhering to rigorous experimental protocols, researchers can effectively validate the performance and potential applications of new sensing platforms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cholic acid-based high sensitivity fluorescent sensor for α,ω-dicarboxylate: an intramolecular excimer emission quenched by complexation - East China Normal University [pure.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Coordination Chemistry of Isophthalic Acid and Its Hydroxylated Derivatives in Metal-Organic Frameworks
The coordination chemistry of isophthalic acid (H₂IPA) and its functionalized derivatives, particularly hydroxylated analogues like 5-hydroxyisophthalic acid (H₂OIPA), is fundamental to the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. The introduction of a hydroxyl group onto the isophthalate (B1238265) backbone significantly influences the resulting framework's topology, dimensionality, and physicochemical properties. This guide provides a comparative overview of the coordination behavior of H₂IPA and its hydroxylated derivatives, supported by structural data and experimental methodologies, to aid researchers in the rational design of functional materials.
Influence of Hydroxylation on Coordination and Framework Architecture
The primary distinction in the coordination chemistry of isophthalic acid and its hydroxylated derivatives arises from the electronic and steric effects of the hydroxyl substituent. The -OH group is an electron-donating group, which can increase the electron density on the aromatic ring and the carboxylate groups, potentially influencing the metal-ligand bond strength.[1] More significantly, the hydroxyl group can participate in hydrogen bonding or act as an additional coordination site, leading to different structural outcomes compared to the parent isophthalic acid.
For instance, the hydroxyl group in 5-hydroxyisophthalic acid can form extensive hydrogen-bonding networks, which play a crucial role in stabilizing the resulting crystal structures and can direct the formation of specific topologies.[2] This is in contrast to coordination polymers based on isophthalic acid, where the framework is primarily dictated by the coordination of the carboxylate groups and the choice of metal centers and ancillary ligands.[3][4]
The presence of the hydroxyl group can also lead to the formation of different secondary building units (SBUs). For example, in some zinc-based MOFs, the hydroxyl group of the 5-hydroxyisophthalate ligand has been observed to participate in the formation of polynuclear clusters that are not seen with the simpler isophthalate ligand.[5][6]
Comparative Structural and Property Data
The following table summarizes key structural and property data for a selection of coordination polymers based on isophthalic acid and its 5-substituted derivatives. This data, extracted from various studies, highlights the impact of the substituent on the resulting material's characteristics.
| Ligand | Metal Ion | Formula | Crystal System | Space Group | Key Structural Features / Properties | Reference |
| Isophthalic acid | Co(II) | [Co₂(ip)₂(4,4'-bipy)₂]n | Triclinic | P-1 | Isostructural with Ni(II) analogue, exhibits ferromagnetic interactions within dimers. | [3] |
| Isophthalic acid | Ni(II) | [Ni₂(ip)₂(pyz)₂]n | Triclinic | P-1 | Antiferromagnetic exchange between nearest neighbor dimers mediated by pyrazine. | [3] |
| 5-Hydroxyisophthalic acid | Zn(II) | {[Zn(hip)(2,2'-bipy)]·2H₂O}n | - | - | One-dimensional coordination polymer with extensive hydrogen bonding. | [2] |
| 5-Hydroxyisophthalic acid | Ni(II) | {[Ni(hip)(4,4'-bipy)(H₂O)]·DMF·2H₂O}n | - | - | Two-dimensional layer structure. | [2] |
| 5-Methylisophthalic acid | Ni(II) | Ni₂(mip)₂(H₂O)₈·2H₂O | Orthorhombic | Pna2₁ | Polar space group, asymmetric unit contains two distinct nickel centers. | [5][7] |
| 5-Methylisophthalic acid | Zn(II) | Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O | Orthorhombic | Pnn2 | Forms a 3D framework with α-Po topology. | [6][7] |
| 5-Methoxyisophthalic acid | Mn(II) | Mn(HMeOip)₂ | Monoclinic | P2₁/c | 3D network with rutile topology. | [5][7] |
Experimental Protocols
The synthesis of coordination polymers with isophthalic acid and its derivatives typically involves solvothermal or hydrothermal methods. Below are generalized experimental protocols for the synthesis and characterization of these materials.
Synthesis of a Zinc-5-hydroxyisophthalate Coordination Polymer:
A typical synthesis involves the reaction of a zinc salt with 5-hydroxyisophthalic acid in a suitable solvent system, often including a nitrogen-containing ancillary ligand.
-
Reactants:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-hydroxyisophthalic acid (H₂OIPA)
-
Ancillary ligand (e.g., 2,2'-bipyridine)
-
Solvent (e.g., N,N'-dimethylformamide (DMF), water)
-
-
Procedure:
-
The reactants are combined in a Teflon-lined stainless steel autoclave.
-
The mixture is heated to a specific temperature (typically between 100-180 °C) for a period ranging from several hours to a few days.
-
After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried.[2][8]
-
Characterization:
The synthesized materials are typically characterized using a variety of techniques to determine their structure and properties.
-
Single-Crystal X-ray Diffraction: This is the primary method for determining the precise crystal structure, including bond lengths, bond angles, and the overall framework topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.
Visualizing the Comparative Coordination and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the comparative coordination environments and a typical experimental workflow.
Caption: Coordination differences between isophthalic acid and its hydroxylated derivative.
Caption: A typical workflow for synthesizing and characterizing coordination polymers.
Conclusion
The hydroxylation of isophthalic acid provides a powerful tool for chemists to fine-tune the structures and properties of coordination polymers. The hydroxyl group's ability to engage in hydrogen bonding and, in some cases, direct coordination to metal centers, introduces a level of structural control that is not present with the parent isophthalic acid. This often leads to frameworks with distinct topologies and potentially enhanced properties. By understanding the comparative coordination chemistry of these ligands, researchers can better predict and design novel functional materials for applications in areas such as catalysis, gas storage, and sensing.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlled synthesis of isomorphous coordination polymers via in situ ligand transformation reaction: crystal structure, thermal and magnetic properties [apo.ansto.gov.au]
- 4. Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coordination polymers of 5-substituted isophthalic acid - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02091C [pubs.rsc.org]
- 8. preprints.org [preprints.org]
Safety Operating Guide
Safe Disposal of 2-Hydroxyisophthalic Acid: A Procedural Guide
Proper disposal of 2-Hydroxyisophthalic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This chemical is classified as a hazardous waste and is known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, it must be handled and disposed of following strict protocols. Under no circumstances should it be poured down the drain.[3][4]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
Waste Collection and Storage
All this compound waste, whether in solid form or in solution, must be collected in a designated hazardous waste container.[5][6] The container must be:
-
Appropriate: Use a container made of a material compatible with the chemical.
-
Labeled: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Sealed: Keep the container tightly closed except when adding waste.[3][5]
-
Stored Securely: Store the waste container in a designated satellite accumulation area away from incompatible materials.[7]
Disposal Procedure
The standard procedure for the disposal of this compound is to arrange for pickup by a certified hazardous waste disposal service. Do not attempt to neutralize or treat the chemical waste unless you have a specific, validated protocol and the necessary safety equipment. The general steps for disposal are outlined in the workflow diagram below.
Quantitative Disposal Guidelines
| Parameter | Guideline | Citation |
| pH Range for Drain Disposal | 5.0 - 12.5 | [7] |
| 5.5 - 10.5 | [4] | |
| Maximum Daily Drain Disposal | A few hundred grams or milliliters | [4] |
Note: These are general guidelines and may not be permissible for this compound. Always consult your institution's specific waste disposal policies.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. 2-Hydroxy-1,3-benzenedicarboxylic acid | C8H6O5 | CID 11812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Hydroxyisophthalic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 2-hydroxyisophthalic acid in a laboratory setting. Following these procedures is critical for ensuring personal safety and proper disposal.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.
| Hazard Classification | GHS Pictogram | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Danger | Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2] Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.[3][4] Skin and Body Protection: Lab coat, long-sleeved shirt and pants.[3] Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[3][4] |
| Skin Irritation (Category 2) | Danger | Hand Protection: Chemical-resistant gloves.[2] Skin and Body Protection: Lab coat and appropriate protective clothing.[3] |
| Serious Eye Damage (Category 1) | Danger | Eye/Face Protection: Chemical safety goggles or a face shield.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[5] If ventilation is inadequate, a NIOSH-approved particulate respirator should be worn.[6] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the necessary steps for safely handling this compound from preparation to disposal.
Caption: Key steps for handling this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards of this compound.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above. Ensure gloves are suitable for handling chemical powders and that eye protection provides a complete seal.[2][3]
-
Work Area Preparation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[5][6] Ensure an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Weighing and Dispensing: When weighing the powder, use a chemical-resistant spatula and a tared container. Avoid creating dust clouds. If dust is generated, ensure respiratory protection is in use.
-
Experimental Use: When adding the acid to solutions or reaction mixtures, do so slowly to prevent splashing. Keep containers covered when not in use.
-
-
Cleanup and Decontamination:
-
Spill Cleanup: In case of a spill, do not use water to clean up the dry powder as this can create a more hazardous acidic solution. Carefully sweep or vacuum the spilled solid, avoiding dust generation, and place it in a labeled waste container.[5] The spill area should then be washed with a detergent solution and water.[7]
-
Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical.
-
PPE Removal: Remove gloves, lab coat, and other PPE carefully to avoid skin contamination. Wash hands thoroughly with soap and water after handling the chemical.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: All unused this compound and any materials contaminated with the solid (e.g., weigh boats, paper towels, gloves) should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for acidic organic waste.[8] Do not mix with other waste streams like bases or solvents.[8]
Disposal Procedure:
-
Neutralization (for aqueous solutions, if permissible by your institution's EHS):
-
While in a fume hood and wearing appropriate PPE, slowly add a weak base, such as sodium bicarbonate, to the acidic solution until the pH is neutral (between 6 and 8).[9][10] This should be done with caution to control any potential effervescence or heat generation.
-
Note: Neutralization may not be suitable for all waste streams and should only be performed if it is part of an approved laboratory procedure.
-
-
Professional Disposal:
By adhering to these safety and handling protocols, you can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet before use.
References
- 1. 2-Hydroxy-1,3-benzenedicarboxylic acid | C8H6O5 | CID 11812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. hazmatschool.com [hazmatschool.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. download.basf.com [download.basf.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 10. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
